molecular formula C22H26Cl2N6O B1150315 CC-401 dihydrochloride

CC-401 dihydrochloride

Katalognummer: B1150315
Molekulargewicht: 461.4 g/mol
InChI-Schlüssel: LDUPODIOUWRGCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

High affinity JNK inhibitor (Ki values are 25-50 nM). Inhibits JNK via competitive binding of the ATP-binding site of active, phosphorylated JNK. Exhibits > 40-fold selectivity for JNK over p38, ERK, IKK2, protein kinase C, Lck and ZAP70. Hepatoprotective. Also inhibits HCMV replication.

Eigenschaften

Molekularformel

C22H26Cl2N6O

Molekulargewicht

461.4 g/mol

IUPAC-Name

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride

InChI

InChI=1S/C22H24N6O.2ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);2*1H

InChI-Schlüssel

LDUPODIOUWRGCQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl.Cl

Synonyme

3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of CC-401 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-401 dihydrochloride is a potent, ATP-competitive, and selective small molecule inhibitor of the c-Jun N-terminal kinases (JNKs). As a pan-JNK inhibitor, it targets all three JNK isoforms (JNK1, JNK2, and JNK3), which are key regulators of cellular responses to stress, inflammation, apoptosis, and proliferation. This technical guide provides a comprehensive overview of the core mechanism of action of CC-401, detailing its molecular interactions, impact on signaling pathways, and its effects in preclinical models. This document synthesizes available data on its inhibitory activity, selectivity, and provides detailed experimental protocols for key assays used to characterize its function.

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) superfamily. The JNK signaling cascade is activated by a variety of stimuli, including inflammatory cytokines, growth factors, and environmental stresses. Upon activation, JNKs phosphorylate a range of substrate proteins, most notably the transcription factor c-Jun, a component of the activator protein-1 (AP-1) complex. This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the regulation of genes involved in diverse cellular processes.

Dysregulation of the JNK signaling pathway has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, inflammatory conditions, metabolic diseases, and cancer. Consequently, the development of selective JNK inhibitors has been a significant focus of therapeutic research. This compound, initially developed by Celgene Corporation, emerged as a potent tool for investigating the roles of JNK signaling and as a potential therapeutic agent.

Molecular Mechanism of Action

CC-401 is a high-affinity, reversible inhibitor of all three JNK isoforms.[1][2][3] Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic site of active, phosphorylated JNK.[1][3] By occupying the ATP-binding pocket, CC-401 prevents the transfer of the γ-phosphate from ATP to the hydroxyl group of serine or threonine residues on JNK substrate proteins. This direct inhibition of JNK's kinase activity blocks the downstream signaling cascade.

The most critical downstream consequence of JNK inhibition by CC-401 is the prevention of c-Jun phosphorylation at serine 63 (Ser63) and serine 73 (Ser73).[2] These phosphorylation events are essential for the transactivation function of c-Jun. By inhibiting this step, CC-401 effectively attenuates AP-1-mediated gene transcription.

Signaling Pathway

The JNK signaling pathway and the inhibitory action of CC-401 are depicted in the following diagram:

JNK_Pathway JNK Signaling Pathway and CC-401 Inhibition Stress Stress Stimuli (Cytokines, UV, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates p_cJun Phospho-c-Jun (Ser63/73) cJun->p_cJun AP1 AP-1 Complex p_cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis, Proliferation) AP1->Gene_Expression CC401 CC-401 CC401->JNK ATP-Competitive Inhibition

Caption: JNK signaling cascade and the inhibitory point of CC-401.

Quantitative Data

Inhibitory Potency and Selectivity
Parameter Value Notes References
Ki (JNK1/2/3) 25-50 nMHigh affinity for all three JNK isoforms.[2][3]
Selectivity > 40-fold vs. other kinasesGreater than 40-fold selectivity against p38, ERK, IKK2, Protein Kinase C (PKC), Lck, and ZAP70.[2]
Cellular Activity 1-5 µMConcentration range for specific JNK inhibition in cell-based assays.[2]
Cellular Cytotoxicity
Cell Line Assay IC50 Incubation Time References
HT-22 (mouse hippocampal)MTS Assay51.7 µM48 hours[2]

Experimental Protocols

In Vitro JNK Kinase Assay

This protocol describes a general method to determine the in vitro inhibitory activity of CC-401 against JNK using a radiometric assay format.

Materials:

  • Recombinant active JNK enzyme (JNK1, JNK2, or JNK3)

  • c-Jun fusion protein (as substrate)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

  • This compound

  • P81 phosphocellulose paper

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of CC-401 in DMSO, followed by a further dilution in Kinase Assay Buffer.

  • In a reaction tube, combine the recombinant JNK enzyme and the c-Jun substrate.

  • Add the diluted CC-401 or a vehicle control (DMSO) to the enzyme/substrate mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by the addition of [γ-³²P]ATP.

  • Allow the reaction to proceed for a defined time (e.g., 20-30 minutes) at 30°C.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with Wash Buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow In Vitro JNK Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (JNK, c-Jun, CC-401, [γ-³²P]ATP) Start->Prepare_Reagents Pre_incubation Pre-incubate JNK, c-Jun, and CC-401 Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Pre_incubation->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate Terminate Reaction (Spot on P81 paper) Incubate->Terminate Wash Wash P81 Paper Terminate->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze End End Analyze->End

Caption: Workflow for a radiometric in vitro JNK kinase assay.

Western Blot Analysis of c-Jun Phosphorylation

This protocol details the steps to assess the effect of CC-401 on c-Jun phosphorylation in a cellular context.

Materials:

  • Cultured cells (e.g., HK-2 human kidney epithelial cells)

  • Cell culture medium and supplements

  • This compound

  • JNK pathway activator (e.g., sorbitol, anisomycin)

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to the desired confluency (e.g., 70-80%).

    • If necessary, serum-starve the cells to reduce basal signaling.

    • Pre-treat the cells with various concentrations of CC-401 or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a JNK pathway activator for a defined period (e.g., 30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Analyze the band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun.

Western_Blot_Workflow Western Blot Workflow for p-c-Jun Start Start Cell_Treatment Cell Treatment (CC-401 and Stimulus) Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-c-Jun, anti-c-Jun) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of c-Jun phosphorylation.

Concluding Remarks

This compound is a well-characterized, potent, and selective pan-JNK inhibitor. Its mechanism of action through ATP-competitive inhibition of JNK kinase activity provides a powerful tool for dissecting the complex roles of the JNK signaling pathway in health and disease. The detailed protocols and compiled data in this guide offer a foundational resource for researchers utilizing CC-401 in their investigations. While the clinical development of CC-401 was discontinued, its value as a research tool for elucidating the intricate functions of JNK signaling remains significant.

References

CC-401 Dihydrochloride: A Technical Guide to JNK Isoform Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 dihydrochloride is a potent, second-generation, ATP-competitive small molecule inhibitor of the c-Jun N-terminal kinases (JNKs).[1] The JNK family, comprising three main isoforms (JNK1, JNK2, and JNK3), are key regulators of cellular responses to stress signals, such as inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1][2] These kinases are implicated in a multitude of cellular processes, including apoptosis, inflammation, and cell proliferation.[2] Dysregulation of the JNK signaling pathway is associated with various pathologies, including neurodegenerative diseases, inflammatory conditions, and cancer.[1][3]

This technical guide provides a comprehensive overview of the JNK isoform specificity of this compound, presenting available quantitative data, detailed experimental methodologies for assessing its inhibitory activity, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: JNK Isoform Inhibition

This compound exhibits potent inhibitory activity against all three JNK isoforms. The available data, primarily presented as inhibition constants (Ki), indicate a narrow range of high affinity for JNK1, JNK2, and JNK3.

Target KinaseInhibition Constant (Ki)
JNK125-50 nM
JNK225-50 nM
JNK325-50 nM

Note: Data compiled from multiple sources.[2]

Furthermore, CC-401 demonstrates significant selectivity for the JNK kinase family. It has been reported to have at least a 40-fold greater selectivity for JNKs compared to a panel of other related kinases, including p38, ERK, IKK2, Protein Kinase C (PKC), Lck, and ZAP70.[2] However, a comprehensive public kinase selectivity profile with specific IC50 values against a wide panel of kinases is limited.[2]

Signaling Pathway and Mechanism of Action

CC-401 functions as an ATP-competitive inhibitor by binding to the ATP-binding pocket of activated, phosphorylated JNK.[2][4] This occupation of the active site prevents the binding of ATP, thereby inhibiting the kinase activity of JNK and the subsequent phosphorylation of its downstream substrates. A primary and well-characterized downstream target of JNK is the transcription factor c-Jun.[4] Inhibition of JNK by CC-401 blocks the phosphorylation of c-Jun at serine residues Ser63 and Ser73, which is a critical step for the activation of the AP-1 transcription factor complex and the subsequent expression of genes involved in various cellular stress responses.[2][4]

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress Stimuli->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation CC401 CC-401 CC401->JNK Inhibition p_cJun p-c-Jun Gene_Expression Gene Expression (Apoptosis, Inflammation, etc.) p_cJun->Gene_Expression Biochemical_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - JNK Isoform (1, 2, or 3) - GST-c-Jun Substrate - Kinase Buffer Mix Combine JNK, Substrate, Buffer, and CC-401 Reagents->Mix Inhibitor Prepare CC-401 Serial Dilutions Inhibitor->Mix Initiate Initiate with [γ-³³P]ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Spot Spot onto Phosphocellulose Membrane Incubate->Spot Wash Wash to Remove Unincorporated ATP Spot->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze Cell_Based_Assay_Workflow cluster_cell_treatment Cell Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis Plate_Cells Plate and Culture Cells Treat_Inhibitor Pre-treat with CC-401 Plate_Cells->Treat_Inhibitor Activate_JNK Stimulate with JNK Activator (e.g., Anisomycin) Treat_Inhibitor->Activate_JNK Lyse_Cells Cell Lysis Activate_JNK->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Probe_p_cJun Probe with anti-p-c-Jun Ab Transfer->Probe_p_cJun Detect Detect with ECL Probe_p_cJun->Detect Re_probe Re-probe for Total c-Jun & Loading Control Detect->Re_probe Analyze_Data Quantify Band Intensities & Determine Inhibition Re_probe->Analyze_Data

References

CC-401 Dihydrochloride: A Technical Overview of its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of CC-401 dihydrochloride, a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK). This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to offer a thorough resource for researchers in drug discovery and development.

Introduction to CC-401

CC-401 is a small molecule inhibitor that targets the c-Jun N-terminal kinase (JNK) family of proteins.[1] These kinases are critical regulators of cellular responses to stress signals, such as inflammatory cytokines, ultraviolet radiation, and osmotic shock. The JNK signaling pathway is implicated in a variety of cellular processes, including proliferation, apoptosis, and inflammation.[1] Consequently, dysregulation of this pathway has been associated with various diseases, including cancer and inflammatory disorders.[1] Developed as a second-generation anthrapyrazolone JNK inhibitor, CC-401 demonstrates greater selectivity than earlier compounds like SP600125.[1]

Selectivity Profile of CC-401

Publicly available, comprehensive kinase screening data for CC-401 is limited.[1] However, existing information indicates that CC-401 is a potent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3) and exhibits significant selectivity over other related kinases.[1][2]

Target KinaseInhibition Value (Ki)Selectivity vs. Other Kinases
JNK125-50 nM[1][2]≥ 40-fold[1][2][3]
JNK225-50 nM[1][2]≥ 40-fold[1][2][3]
JNK325-50 nM[1][2]≥ 40-fold[1][2][3]

Note: Data compiled from multiple sources. The selectivity is reported to be at least 40-fold against a panel of related kinases including p38, ERK, IKK2, PKC, Lck, and ZAP70.[1][2]

Mechanism of Action

CC-401 functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of JNK, thereby preventing the phosphorylation of its downstream target, the transcription factor c-Jun.[1][2] This inhibition of c-Jun phosphorylation at Serine 63 and Serine 73 blocks the transactivation of AP-1 target genes, which are involved in various cellular stress responses.[1]

cluster_stress Cellular Stress cluster_pathway JNK Signaling Pathway UV UV JNK JNK UV->JNK Cytokines Cytokines Cytokines->JNK cJun cJun JNK->cJun Phosphorylation ATP ATP ATP->JNK p_cJun Phospho-c-Jun cJun->p_cJun AP1_Genes AP-1 Target Genes p_cJun->AP1_Genes Transactivation CC401 CC-401 CC401->JNK ATP-Competitive Inhibition

JNK Signaling Pathway and CC-401 Inhibition Mechanism.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of CC-401 against JNK.

Materials:

  • Recombinant JNK enzyme

  • c-Jun substrate

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • CC-401

  • P81 phosphocellulose paper

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of CC-401 in a suitable solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.

  • In a reaction tube, combine the recombinant JNK enzyme and the c-Jun substrate.

  • Add the diluted CC-401 or vehicle control to the enzyme/substrate mixture and pre-incubate for a specified time (e.g., 10 minutes at 30°C).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 20-30 minutes at 30°C).

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with Wash Buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each CC-401 concentration and determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dilutions Prepare CC-401 Serial Dilutions Preincubation Add CC-401 & Pre-incubate Dilutions->Preincubation Mix Combine JNK Enzyme and c-Jun Substrate Mix->Preincubation Initiation Initiate with [γ-³²P]ATP Preincubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Spot on P81 Paper Incubation->Termination Wash Wash P81 Paper Termination->Wash Quantify Scintillation Counting Wash->Quantify Calculate Calculate IC50 Quantify->Calculate

Workflow for a Radiometric Biochemical Kinase Assay.
Cell-Based c-Jun Phosphorylation Assay (Western Blot)

This protocol details a method to assess the ability of CC-401 to inhibit JNK-mediated c-Jun phosphorylation in a cellular context.[1]

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • JNK pathway activator (e.g., anisomycin, UV radiation)

  • CC-401

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to an appropriate confluency.

  • Pre-treat the cells with various concentrations of CC-401 or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a JNK pathway activator for a defined period (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples and resolve them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer.

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total c-Jun and a loading control to ensure equal protein loading.

cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot Seed Seed Cells Treat Pre-treat with CC-401 Seed->Treat Stimulate Stimulate with JNK Activator Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify Protein Lyse->Quantify Prepare Prepare Samples for SDS-PAGE Quantify->Prepare PAGE SDS-PAGE Prepare->PAGE Transfer Transfer to PVDF PAGE->Transfer Block Block Membrane Transfer->Block Probe Probe with Antibodies Block->Probe Detect Detect Signal Probe->Detect Analyze Analyze Results Detect->Analyze

Workflow for a Cell-Based Western Blot Assay.

References

CC-401 Dihydrochloride: A Technical Guide on its Role in Apoptosis and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: CC-401 dihydrochloride is a potent, second-generation, ATP-competitive small molecule inhibitor targeting all three isoforms of the c-Jun N-terminal kinase (JNK).[1][2] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, playing a pivotal, yet often context-dependent, role in regulating cellular processes such as apoptosis and inflammation.[3][4] By competitively binding to the ATP-binding site of JNK, CC-401 prevents the phosphorylation of key downstream substrates like the transcription factor c-Jun, thereby modulating gene expression involved in cell survival, cell death, and inflammatory responses.[1][2] This technical guide provides an in-depth review of the mechanism of action of CC-401, its demonstrated effects in preclinical models of apoptosis and inflammation, quantitative data on its potency and selectivity, and detailed experimental protocols for its study.

Core Mechanism of Action: JNK Inhibition

CC-401 is an anthrapyrazolone derivative that functions as a high-affinity inhibitor of JNK1, JNK2, and JNK3.[1] The JNK pathway is activated by a variety of cellular stressors, including inflammatory cytokines (e.g., TNF-α), osmotic stress, and UV radiation.[3] This activation occurs through a tiered kinase cascade, culminating in the phosphorylation of JNK by upstream kinases MKK4 and MKK7. Activated JNK then phosphorylates several transcription factors, most notably c-Jun, a component of the Activator Protein-1 (AP-1) complex.[5] This phosphorylation event is critical for c-Jun's transcriptional activity.[5] CC-401 exerts its effect by directly competing with ATP for the binding pocket on JNK, thus preventing the phosphorylation of c-Jun and blocking the downstream signaling cascade.[1][2]

G cluster_0 Upstream Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK (1/2/3) MAPKK->JNK Phosphorylation cJun c-Jun Phosphorylation JNK->cJun Phosphorylation AP1 AP-1 Complex Activation cJun->AP1 Transcription Gene Transcription AP1->Transcription CellResponse Apoptosis / Inflammation / Survival Transcription->CellResponse CC401 CC-401 CC401->JNK Inhibition

Caption: JNK Signaling Pathway and CC-401 Inhibition.

Role in Apoptosis

The JNK signaling pathway has a complex, often contradictory, role in apoptosis. In some cellular contexts, JNK activation promotes apoptosis, while in others, it supports cell survival.[4] As an antineoplastic agent, CC-401's potential is linked to its ability to modulate these pathways, potentially by inhibiting anti-apoptotic JNK signals that may be aberrantly active in cancer cells.[1][4] The inhibition of c-Jun phosphorylation can prevent the transcription of pro-survival genes, tipping the cellular balance towards programmed cell death.

The intrinsic pathway of apoptosis is a key target. This pathway is regulated by the BCL-2 family of proteins, which control the integrity of the mitochondrial outer membrane.[6] Stress signals can lead to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (intracellular proteases) that execute the apoptotic program.[7][8] While direct links between CC-401 and specific BCL-2 family members are not extensively detailed, its action on the upstream JNK/c-Jun axis is a primary mechanism for influencing these downstream apoptotic events.

Role in Inflammation

JNKs are integral kinases in the inflammatory response.[3] They are activated by pro-inflammatory cytokines and pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[5] The subsequent activation of the AP-1 transcription factor leads to the expression of numerous inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

CC-401 has demonstrated anti-inflammatory properties in preclinical models. In studies involving microglia, the resident immune cells of the central nervous system, CC-401 was shown to inhibit the production of nitric oxide, a key inflammatory molecule, following stimulation with LPS.[5] Similarly, in in vivo models of systemic inflammation, administration of CC-401 can reduce the inflammatory response triggered by an LPS challenge.[5] This suggests its potential as a therapeutic agent for inflammatory and neuroinflammatory conditions.

Quantitative Data Summary

The efficacy of CC-401 is defined by its high potency for JNK isoforms and its selectivity over other related kinases. This selectivity is crucial for minimizing off-target effects.

Table 1: Kinase Inhibition Profile of CC-401

Target Kinase Inhibition Constant (Ki) Selectivity vs. JNK Reference(s)
JNK (all isoforms) 25 - 50 nM - [2]
p38 > 40-fold lower affinity > 40x [2][9]
ERK > 40-fold lower affinity > 40x [2]
IKK2 > 40-fold lower affinity > 40x [2]
Protein Kinase C > 40-fold lower affinity > 40x [2]
Lck > 40-fold lower affinity > 40x [2]

| ZAP70 | > 40-fold lower affinity | > 40x |[2] |

Table 2: Effective Concentrations of CC-401 in Preclinical Models

Model Type Application Effective Concentration / Dose Reference(s)
In Vitro (Cell-based) Specific JNK Inhibition 1 - 5 µM [2]
In Vitro (Microglia) Inhibition of LPS-induced NO 0.1 - 10 µM [5]

| In Vivo (Mouse) | Systemic Inflammation | 10 - 50 mg/kg |[5] |

Key Experimental Protocols

Protocol: In Vitro Apoptosis Assessment via Annexin V/PI Staining

This protocol describes a standard method for quantifying apoptosis in a cell population treated with CC-401 using flow cytometry.[10][11] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity, allowing the nuclear stain Propidium Iodide (PI) to enter.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶) in appropriate culture flasks or plates. Allow cells to adhere and grow for 24 hours. Treat cells with various concentrations of CC-401 (e.g., 1-10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle dissociation agent like trypsin.[11] Combine all cells from each sample.

  • Washing: Centrifuge the cell suspension (e.g., 300-400 x g for 5 minutes) and wash the pellet once with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately on a flow cytometer. Healthy cells will be Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

G start Start: Seed Cells step1 Treat with CC-401 or Vehicle Control start->step1 step2 Incubate (e.g., 24h) step1->step2 step3 Harvest Adherent & Floating Cells step2->step3 step4 Wash with 1X PBS step3->step4 step5 Resuspend in Binding Buffer step4->step5 step6 Stain with Annexin V & Propidium Iodide (PI) step5->step6 step7 Incubate in Dark (15 min) step6->step7 step8 Analyze via Flow Cytometry step7->step8 end End: Quantify Apoptosis step8->end G start Start: Plate Microglia step1 Pre-treat with CC-401 or Vehicle (1h) start->step1 step2 Stimulate with LPS (100 ng/mL) step1->step2 step3 Incubate (24h) step2->step3 step4 Collect Supernatant step3->step4 step5 Perform Griess Assay step4->step5 step6 Measure Absorbance step5->step6 end End: Quantify Nitric Oxide step6->end

References

In-Depth Technical Guide: CC-401 Dihydrochloride in Renal Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis, the final common pathway for nearly all forms of chronic kidney disease (CKD), is characterized by the excessive accumulation of extracellular matrix, leading to scarring and progressive loss of kidney function. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a critical mediator in the pathogenesis of renal fibrosis, making it a compelling target for therapeutic intervention. CC-401 dihydrochloride, a potent and selective pan-JNK inhibitor, has emerged as a significant tool in preclinical research to explore the therapeutic potential of targeting this pathway in the context of kidney disease. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation for the treatment of renal fibrosis.

Mechanism of Action

CC-401 is a small molecule inhibitor that competitively binds to the ATP-binding site of all three JNK isoforms (JNK1, JNK2, and JNK3).[1] This binding prevents the phosphorylation of JNK's downstream targets, most notably the transcription factor c-Jun.[1] The inhibition of this signaling cascade disrupts the expression of pro-inflammatory and pro-fibrotic genes, which are key drivers of renal pathology.[1][2]

JNK Signaling Pathway in Renal Fibrosis

The JNK signaling pathway is activated by a variety of cellular stressors pertinent to kidney disease, including inflammatory cytokines, oxidative stress, and growth factors.[1] In the context of renal fibrosis, JNK signaling in tubular epithelial cells is a key determinant of tubulointerstitial injury.[2] Activation of this pathway can lead to apoptosis, necrosis, and the production of pro-inflammatory and pro-fibrotic molecules.[2] Furthermore, JNK signaling interacts with other critical pro-fibrotic pathways, such as the Transforming Growth Factor-β (TGF-β)/SMAD pathway, by augmenting TGF-β gene transcription and directly phosphorylating SMAD3 to enhance the transcription of pro-fibrotic molecules.[2]

JNK_Signaling_Pathway cluster_stress Cellular Stressors cluster_jnk_cascade JNK Signaling Cascade cluster_cellular_response Cellular Response cluster_inhibition Point of Inhibition Inflammatory Cytokines Inflammatory Cytokines MAP3K MAP3K Inflammatory Cytokines->MAP3K Oxidative Stress Oxidative Stress Oxidative Stress->MAP3K Growth Factors Growth Factors Growth Factors->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis JNK->Apoptosis AP1 AP-1 cJun->AP1 Pro-inflammatory Genes Pro-inflammatory Genes AP1->Pro-inflammatory Genes Pro-fibrotic Genes Pro-fibrotic Genes AP1->Pro-fibrotic Genes CC401 CC-401 CC401->JNK Anti_GBM_Workflow A WKY Rats B Induction of Anti-GBM Glomerulonephritis A->B C Treatment Groups (Vehicle vs. CC-401) B->C D Monitor Proteinuria & Serum Creatinine C->D E Sacrifice and Kidney Harvest D->E F Histological and Immunohistochemical Analysis E->F UUO_Workflow A Mice or Rats B Unilateral Ureteral Obstruction (UUO) Surgery A->B C Treatment Groups (Sham, UUO + Vehicle, UUO + CC-401) B->C D Treatment Period (e.g., 7-14 days) C->D E Sacrifice and Kidney Harvest D->E F Histology, IHC, Gene & Protein Expression Analysis E->F

References

The Role of JNK Inhibition in Hepatic Ischemia-Reperfusion Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatic ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality in clinical settings such as liver transplantation and major hepatic resections. The pathophysiology of hepatic IRI is complex, involving a cascade of events including oxidative stress, inflammatory responses, and programmed cell death. Mitogen-activated protein kinase (MAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are pivotal in mediating the cellular response to the stress of ischemia and reperfusion. While initial interest may lie in upstream regulators such as MAP Kinase Kinase 3 (MKK3), evidence strongly points towards the central role of JNK in orchestrating liver damage. This technical guide will delve into the mechanism of JNK activation in hepatic IRI and the therapeutic potential of its inhibition, using the selective JNK inhibitor CC-401 dihydrochloride as a focal point. A comparative overview of the MKK3/p38 pathway will also be provided to offer a comprehensive understanding of the signaling landscape in hepatic IRI.

Introduction to Hepatic Ischemia-Reperfusion Injury

Hepatic ischemia-reperfusion injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to an ischemic liver.[1][2] The process unfolds in two distinct phases:

  • Ischemic Phase: Characterized by a lack of oxygen and nutrient supply, leading to ATP depletion, ion pump dysfunction, and a shift to anaerobic metabolism.

  • Reperfusion Phase: The reintroduction of oxygen triggers a burst of reactive oxygen species (ROS), activates Kupffer cells (the resident macrophages of the liver), and initiates a robust inflammatory cascade, culminating in hepatocyte apoptosis and necrosis.[3][4]

The JNK Signaling Pathway in Hepatic IRI

The c-Jun N-terminal kinase (JNK) is a key member of the MAPK family and a critical mediator of cellular stress responses. In the context of hepatic IRI, JNK activation is a central event leading to both apoptosis and necrosis.[5]

Mechanism of JNK Activation

Various stressors associated with hepatic IRI, such as oxidative stress and inflammatory cytokines (e.g., TNF-α), lead to the activation of a kinase cascade that culminates in the phosphorylation and activation of JNK.[6] Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in cell death.

This compound: A Selective JNK Inhibitor

CC-401 is a potent and selective inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[7] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of JNK and preventing the phosphorylation of its substrates.[7] CC-401 exhibits high selectivity for JNK, with over 40-fold greater potency against JNK compared to other related kinases, including p38 MAPK.[7]

Table 1: Kinase Selectivity Profile of this compound

KinaseInhibition (Ki)Selectivity vs. JNK
JNK125-50 nM-
JNK225-50 nM-
JNK325-50 nM-
p38 MAPK>40-fold less potent>40x
ERK>40-fold less potent>40x
IKK2>40-fold less potent>40x

Data compiled from publicly available sources.

Preclinical Evidence for JNK Inhibition in Hepatic IRI

While direct in vivo studies using CC-401 for hepatic IRI are not extensively published, the critical role of JNK in this pathology has been demonstrated using other selective JNK inhibitors and in JNK knockout models. The findings from these studies provide a strong rationale for the therapeutic potential of CC-401.

A seminal study by Uehara et al. (2005) demonstrated that selective JNK inhibition significantly improves survival and reduces liver damage in a rat model of hepatic IRI.[5]

Table 2: Effects of a Selective JNK Inhibitor in a Rat Model of Hepatic Ischemia-Reperfusion Injury

Treatment Group7-Day Survival RateSerum ALT (IU/L) at 6h Reperfusion
Vehicle20-40%~8000
JNK Inhibitor60-100%~2000

Adapted from Uehara et al., J Hepatol, 2005.[5]

Histological analysis in the same study revealed that JNK inhibition markedly reduced both necrosis and apoptosis of hepatocytes and sinusoidal endothelial cells.[5] Furthermore, the JNK inhibitor was shown to decrease caspase-3 activation, cytochrome c release from mitochondria, and lipid peroxidation, indicating a multi-faceted protective effect.[5]

Conversely, a study by Lee et al. (2006) using the JNK inhibitor SP600125 in a mouse model of hepatic IRI reported an exacerbation of liver injury.[1] This highlights the complexity of MAPK signaling and the potential for off-target effects or context-dependent roles of JNK. However, the weight of evidence from multiple studies, including those with genetic knockout mice, supports a detrimental role for JNK in hepatic IRI.[8]

The MKK3/p38 MAPK Pathway: A Comparative Overview

The user's initial interest in MKK3 warrants a discussion of its role in hepatic injury. MKK3 is an upstream kinase that, along with MKK6, primarily activates p38 MAPK in response to stress stimuli.[9]

MKK3/p38 Signaling in the Liver

The p38 MAPK pathway is also activated during hepatic IRI and is generally considered to be pro-inflammatory and pro-apoptotic.[9] Inhibition of p38 has been shown to be protective in some models of liver injury. However, the signaling is complex, and some studies suggest that p38α may also have protective functions, including the inhibition of TNF-α-induced JNK activation.[9]

While specific MKK3 inhibitors are not as extensively studied in the context of hepatic IRI as JNK inhibitors, a TAK1-MKK3 interaction inhibitor, (R)-STU104, has been developed and investigated for ulcerative colitis.[10] This compound disrupts the phosphorylation of MKK3 by its upstream kinase TAK1, thereby inhibiting the p38 pathway.[10] Further research is needed to explore the potential of specific MKK3 inhibition in hepatic IRI.

Experimental Protocols

Murine Model of Partial Hepatic Ischemia-Reperfusion Injury

This protocol is a standard method to induce hepatic IRI in mice for the evaluation of therapeutic agents.[7][11]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, microvascular clamps)

  • Suture material

  • Warming pad

Procedure:

  • Anesthetize the mouse and place it on a warming pad to maintain body temperature.

  • Perform a midline laparotomy to expose the liver.

  • Gently retract the intestines to visualize the portal triad supplying the left and median lobes of the liver.

  • Place a microvascular clamp across the portal vein and hepatic artery supplying the left and median lobes, inducing ischemia in approximately 70% of the liver. The caudal lobes remain perfused.

  • Maintain ischemia for a predetermined period (typically 60-90 minutes).

  • Remove the clamp to initiate reperfusion.

  • Close the abdominal incision in two layers.

  • At selected time points post-reperfusion (e.g., 6, 24, 48 hours), euthanize the mice and collect blood and liver tissue for analysis.

Assessment of Liver Injury
  • Serum Alanine Aminotransferase (ALT) Levels: A primary indicator of hepatocyte damage. Blood is collected via cardiac puncture, and serum is separated for analysis using a commercial ALT assay kit.

  • Histopathology: Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess the extent of necrosis, inflammation, and cellular damage.

  • TUNEL Staining: To quantify apoptosis, paraffin-embedded liver sections are stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit.

In Vivo Administration of a JNK Inhibitor (Example Protocol)
  • Compound Preparation: Dissolve the JNK inhibitor (e.g., CC-401 or a similar compound) in a suitable vehicle (e.g., sterile saline, DMSO, or a specific formulation as recommended by the manufacturer).

  • Dosing: Administer the inhibitor via an appropriate route (e.g., intraperitoneal injection, oral gavage, or intravenous injection) at a predetermined dose and time before the induction of ischemia or at the onset of reperfusion. Dose-response studies are necessary to determine the optimal therapeutic window.

Visualizing the Signaling Pathways and Experimental Workflow

JNK and p38 Signaling in Hepatic IRI

G cluster_stress Ischemia-Reperfusion Stress cluster_map3k MAP3K cluster_map2k MAP2K cluster_mapk MAPK cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 Inflammatory Cytokines (TNF-α) Inflammatory Cytokines (TNF-α) TAK1 TAK1 Inflammatory Cytokines (TNF-α)->TAK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 TAK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 cJun c-Jun JNK->cJun Necrosis Necrosis JNK->Necrosis Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation cJun->Apoptosis CC-401 CC-401 CC-401->JNK Inhibits MKK3 Inhibitor MKK3 Inhibitor MKK3 Inhibitor->MKK3_6 Inhibits

Caption: Signaling pathways in hepatic IRI.

Experimental Workflow for Studying JNK Inhibition in Hepatic IRI

G cluster_animal_prep Animal Preparation cluster_intervention Intervention cluster_surgery Surgical Procedure cluster_analysis Post-Reperfusion Analysis Animal_Model C57BL/6 Mice Grouping Randomize into Groups (Sham, Vehicle, JNK Inhibitor) Animal_Model->Grouping Treatment Administer Vehicle or JNK Inhibitor (e.g., CC-401) Grouping->Treatment Ischemia Induce Partial Hepatic Ischemia (60-90 min) Treatment->Ischemia Reperfusion Initiate Reperfusion Ischemia->Reperfusion Sample_Collection Collect Blood & Liver Tissue (e.g., 6, 24, 48h) Reperfusion->Sample_Collection Biochemical Serum ALT Measurement Sample_Collection->Biochemical Histology H&E and TUNEL Staining Sample_Collection->Histology Molecular Western Blot for Phospho-JNK, Caspase-3, etc. Sample_Collection->Molecular

Caption: Experimental workflow for hepatic IRI studies.

Conclusion

The evidence strongly implicates the JNK signaling pathway as a key driver of cellular injury in hepatic ischemia-reperfusion. Selective and potent JNK inhibitors, such as this compound, therefore represent a promising therapeutic strategy to mitigate the detrimental effects of IRI. While the role of the upstream MKK3/p38 pathway is also significant, targeting the central node of JNK may offer a more direct approach to preventing hepatocyte death. Further in vivo studies with CC-401 in models of hepatic IRI are warranted to translate the compelling preclinical rationale into tangible clinical benefits for patients undergoing liver surgery and transplantation. This guide provides a foundational framework for researchers to design and execute such studies, ultimately contributing to the development of novel therapies for this challenging clinical problem.

References

Investigating JNK Signaling with CC-401 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, apoptosis, inflammation, and cell proliferation.[1][2] Dysregulation of the JNK signaling pathway has been implicated in the pathogenesis of various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] This has rendered the JNK pathway an attractive target for therapeutic intervention.

CC-401 dihydrochloride is a potent and selective, second-generation, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][4][5] Its high affinity and selectivity make it a valuable tool for elucidating the physiological and pathological roles of JNK signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and detailed protocols for its use in investigating the JNK signaling pathway.

This compound: Mechanism of Action and Selectivity

This compound competitively binds to the ATP-binding pocket of JNK, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[4][5][6] The inhibition of c-Jun phosphorylation at Serine 63 and Serine 73 blocks the transactivation of AP-1 target genes, which are crucial for mediating cellular responses to stress.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

Target KinaseInhibition Value (Ki)Selectivity vs. Other Kinases
JNK125-50 nM[4][7][8]≥ 40-fold[4][8][9]
JNK225-50 nM[4][7][8]≥ 40-fold[4][8][9]
JNK325-50 nM[4][7][8]≥ 40-fold[4][8][9]

Note: The selectivity of CC-401 has been demonstrated to be at least 40-fold greater than for other related kinases, including p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C (PKC), Lck, and zeta-associated protein of 70 kDa (ZAP70).[4][7][8]

JNK Signaling Pathway and CC-401 Inhibition

The JNK signaling cascade is a multi-tiered pathway activated by a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[2][10] This activation involves a sequential phosphorylation cascade of MAP kinase kinases kinases (MAP3Ks), MAP kinase kinases (MKK4/7), and finally JNK itself.[2] Activated JNK then phosphorylates a range of cytoplasmic and nuclear substrates to orchestrate the cellular response.[10][11]

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun p AP1 AP-1 Target Genes cJun->AP1 CellularResponse Cellular Responses (Apoptosis, Inflammation, Proliferation) AP1->CellularResponse CC401 CC-401 CC401->JNK Inhibition

Caption: The JNK signaling cascade and the point of inhibition by CC-401.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate JNK signaling using this compound.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of CC-401 on the enzymatic activity of purified JNK in a cell-free system.[12]

Materials:

  • Active recombinant JNK1, JNK2, or JNK3

  • JNK substrate: GST-c-Jun (amino acids 1-79) or ATF2

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA)

  • [γ-³²P]ATP or non-radioactive ATP for antibody-based detection

  • SDS-PAGE gels and Western blotting apparatus (for antibody-based detection)

  • Primary antibody: Rabbit anti-phospho-c-Jun (Ser63) or anti-phospho-ATF2 (Thr71) antibody (for antibody-based detection)

  • HRP-conjugated secondary antibody (for antibody-based detection)

  • Chemiluminescent substrate (for antibody-based detection)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the JNK substrate (e.g., 1-2 µg), and the recombinant JNK enzyme (e.g., 50-100 ng).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO). Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Start the reaction by adding ATP. The final ATP concentration should be close to the Km for JNK (typically 10-50 µM).[12]

  • Incubation: Incubate the reaction at 30°C for 20-30 minutes.[12]

  • Termination and Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively, and quantify the incorporated radioactivity using a scintillation counter.

    • Antibody-based Assay: Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a phospho-specific antibody to detect the phosphorylated substrate.[12][13]

Cell-Based c-Jun Phosphorylation Western Blot Assay

This assay confirms the activity of CC-401 in a cellular context by measuring the phosphorylation of endogenous c-Jun.[13]

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • JNK pathway agonist (e.g., anisomycin, UV radiation, sorbitol)[8][13]

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-total c-Jun, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and grow to the desired confluency. Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the JNK pathway with an appropriate agonist for a predetermined time (e.g., 30 minutes with anisomycin).[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate.[13]

  • Western Blotting:

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE.[13]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-phospho-c-Jun antibody overnight at 4°C.[13]

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. Strip the membrane and re-probe for total c-Jun and a loading control to ensure equal protein loading and to normalize the phospho-c-Jun signal.

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment (CC-401, JNK agonist) Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (anti-p-c-Jun) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A typical workflow for a Western blot experiment.

Conclusion

This compound is a potent and selective inhibitor of the JNK family of kinases.[4][7][8] Its well-defined mechanism of action as an ATP-competitive inhibitor makes it an invaluable research tool for dissecting the intricate roles of the JNK signaling pathway in health and disease.[4][5] The experimental protocols detailed in this guide provide a robust framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of JNK-mediated cellular processes and the development of novel therapeutic strategies.

References

CC-401 Dihydrochloride: A Technical Guide for In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 dihydrochloride is a potent, second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs), targeting all three isoforms (JNK1, JNK2, and JNK3).[1] By selectively binding to the ATP-binding pocket of JNK, CC-401 effectively prevents the phosphorylation of the transcription factor c-Jun, a critical downstream effector in the JNK signaling cascade.[2] Dysregulation of the JNK pathway is implicated in the pathogenesis of various diseases, including cancer, where it can influence cell proliferation, apoptosis, and inflammation.[1] This technical guide provides a comprehensive overview of this compound for in vitro cancer cell line studies, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

CC-401 exerts its biological effects by directly inhibiting the kinase activity of JNK. Cellular stresses, such as inflammatory cytokines, growth factors, and DNA-damaging agents, activate the JNK signaling cascade.[1] This leads to the phosphorylation of c-Jun, which then forms the activator protein-1 (AP-1) transcription factor complex. Activated AP-1 translocates to the nucleus and promotes the expression of genes involved in diverse cellular processes, including proliferation and survival. CC-401 competitively blocks the ATP-binding site on JNK, thereby inhibiting c-Jun phosphorylation and its downstream transcriptional activity.[2]

JNK_Signaling_Pathway cluster_stress Cellular Stress cluster_mapk MAPK Cascade cluster_inhibition Inhibition cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MKK4_7 MKK4/7 Stress Stimuli->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation CC401 CC-401 CC401->JNK Inhibits ATP Binding p_cJun p-c-Jun AP1 AP-1 Complex p_cJun->AP1 Gene_Expression Gene Expression (Proliferation, Survival) AP1->Gene_Expression

Caption: JNK Signaling Pathway Inhibition by CC-401.

Data Presentation

Kinase Inhibitory Activity

CC-401 demonstrates high potency and selectivity for JNK kinases.

ParameterValueReference
Ki (JNK1, JNK2, JNK3) 25-50 nM[2][3]
Selectivity >40-fold vs. p38, ERK, IKK2[2]
Cellular Activity in Cancer Cell Lines

CC-401 has been evaluated in various cancer cell lines, particularly in the context of sensitizing cells to chemotherapy.

Cell LineCancer TypeIC50 (µM)Assay ConditionsReference
HT29 Colon Cancer3Single agent[4]
SW620 Colon Cancer6.5Single agent[4]
HCT116 Colon Cancer3.5Single agent[4]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for evaluating CC-401 in in vitro cancer cell line studies.

Experimental_Workflow start Start: Cancer Cell Line Selection culture Cell Culture and Maintenance start->culture stock Prepare CC-401 Stock Solution culture->stock dose_response Dose-Response Study (e.g., MTT Assay) stock->dose_response ic50 Determine IC50 Value dose_response->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis Apoptosis Assay (Annexin V) mechanism_studies->apoptosis western_blot Western Blot (p-c-Jun) mechanism_studies->western_blot analysis Data Analysis and Interpretation apoptosis->analysis western_blot->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for in vitro evaluation of CC-401.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of CC-401 in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution. If necessary, sonicate in a water bath.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of CC-401.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of CC-401 in culture medium. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of CC-401. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for assessing the pro-apoptotic effects of CC-401.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of CC-401 (e.g., IC50 concentration) for a specified time (e.g., 24-48 hours).

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer and mix gently.

  • Analyze the stained cells by flow cytometry within 1 hour.

Western Blot Analysis of c-Jun Phosphorylation

This protocol is to confirm the inhibition of JNK signaling by CC-401.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete culture medium

  • This compound stock solution

  • JNK activator (optional, e.g., anisomycin, sorbitol, or UV radiation)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • (Optional) If studying inhibition of stimulated JNK activity, serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of CC-401 (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 1-2 hours.

  • (Optional) Stimulate the cells with a JNK activator for the appropriate time.

  • Place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-c-Jun, total c-Jun, and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate. A reduction in the ratio of phosphorylated c-Jun to total c-Jun in CC-401-treated cells indicates JNK inhibition.

References

The Therapeutic Potential of CC-401 Dihydrochloride in Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) and other myeloid leukemias are characterized by the aberrant proliferation of myeloid precursor cells. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a crucial mediator of cell survival and proliferation in various cancers, including myeloid leukemia, where it is often constitutively active. This technical guide explores the therapeutic potential of CC-401 dihydrochloride, a potent and selective second-generation JNK inhibitor, in the context of myeloid leukemia. While clinical development of CC-401 was discontinued, its well-defined mechanism of action and the strong preclinical rationale for JNK inhibition in myeloid leukemia make it a valuable tool for research and a case study for the development of targeted therapies. This document provides an in-depth overview of its mechanism of action, a summary of representative preclinical data from similar JNK inhibitors, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

CC-401 is a second-generation, ATP-competitive anthrapyrazolone inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms.[1] It demonstrates high potency and selectivity, offering a more refined tool for probing the JNK signaling pathway compared to earlier inhibitors like SP600125.[2] CC-401 competitively binds to the ATP-binding site of JNK, preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[3] The JNK pathway is a critical regulator of cellular responses to stress, and its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer.[4] In myeloid leukemia, the constitutive activation of the JNK pathway is linked to enhanced cell survival and proliferation, making it a compelling target for therapeutic intervention.[5][6]

A Phase 1 clinical trial was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of CC-401 in subjects with high-risk myeloid leukemia (NCT00126893).[7][8] However, the trial was terminated for reasons that have not been publicly disclosed, and the clinical development of CC-401 was halted.[4][9] Despite this, the potent and selective inhibitory profile of CC-401 makes it a significant research tool for elucidating the role of JNK signaling in myeloid leukemia.

Mechanism of Action

CC-401 exerts its biological effects by directly inhibiting the kinase activity of JNK1, JNK2, and JNK3.[3] As an ATP-competitive inhibitor, it occupies the ATP-binding pocket of the JNK enzyme, thereby preventing the transfer of a phosphate group from ATP to the hydroxyl group of its target substrates. The primary and most well-characterized downstream effector of JNK is the transcription factor c-Jun.[3] By inhibiting JNK, CC-401 blocks the phosphorylation of c-Jun at serines 63 and 73 within its N-terminal transactivation domain. This lack of phosphorylation prevents the activation of c-Jun and its subsequent formation of the activator protein-1 (AP-1) transcription factor complex. The AP-1 complex regulates the expression of a wide array of genes involved in cell proliferation, survival, and apoptosis. In myeloid leukemia cells with constitutive JNK activity, this inhibition of the JNK/c-Jun/AP-1 axis is hypothesized to shift the cellular balance from pro-survival to pro-apoptotic signaling.

Stress Cellular Stress (e.g., Cytokines, ROS) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK1/2/3 MKK47->JNK cJun c-Jun JNK->cJun P Apoptosis Apoptosis JNK->Apoptosis CC401 CC-401 CC401->JNK Inhibition AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression AP1->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

JNK Signaling Pathway and CC-401 Inhibition Mechanism.

Quantitative Data

Table 1: Kinase Inhibition Profile of CC-401

Target KinaseInhibition Value (Ki)Selectivity vs. Other Kinases
JNK125-50 nM≥ 40-fold
JNK225-50 nM≥ 40-fold
JNK325-50 nM≥ 40-fold
Note: Data compiled from multiple sources.[3] The selectivity is reported to be at least 40-fold against a panel of related kinases including p38, ERK, IKK2, PKC, Lck, and ZAP70.

Table 2: Representative Anti-proliferative Activity of a JNK Inhibitor (SP600125) in Myeloid Leukemia Cell Lines

Cell LineMyeloid Leukemia SubtypeIC50 (µM) after 48h
Kasumi-1AML (t(8;21))~15
NB4APL (t(15;17))~20
HL-60APL~25
THP-1AML (M5)~20
Disclaimer: This data is representative of the JNK inhibitor SP600125 and is intended to illustrate the potential effects of JNK inhibition. Specific IC50 values for CC-401 in these cell lines are not publicly available.

Table 3: Representative Induction of Apoptosis by a JNK Inhibitor (SP600125) in Myeloid Leukemia Cell Lines

Cell LineTreatment Concentration (µM)Incubation Time (h)% Apoptotic Cells (Annexin V+)
Kasumi-12048~35%
NB42548~40%
Disclaimer: This data is representative of the JNK inhibitor SP600125. The pro-apoptotic effects of CC-401 in myeloid leukemia would need to be experimentally determined.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of a JNK inhibitor like CC-401 in myeloid leukemia cell lines. These protocols are provided as examples and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CC-401 on the proliferation of myeloid leukemia cell lines.

Materials:

  • Myeloid leukemia cell lines (e.g., Kasumi-1, NB4, HL-60, THP-1)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed myeloid leukemia cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of CC-401 in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) at a final concentration equivalent to the highest concentration of the compound solvent.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by CC-401 in myeloid leukemia cells.

Materials:

  • Myeloid leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates at a density of 5 x 105 cells/well and treat with various concentrations of CC-401 (e.g., 0, 5, 10, 20 µM) for 24-48 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of JNK Pathway Inhibition

Objective: To confirm the inhibition of JNK signaling by CC-401 through the analysis of c-Jun phosphorylation.

Materials:

  • Myeloid leukemia cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-c-Jun, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with CC-401 at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total c-Jun and a loading control (e.g., β-actin) to confirm equal protein loading and specificity of inhibition.

Visualizations

cluster_0 Preclinical Evaluation of CC-401 start Start: CC-401 Synthesis & Characterization cell_culture Myeloid Leukemia Cell Line Culture start->cell_culture treatment Treatment with CC-401 (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (p-c-Jun, c-Jun) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion: Therapeutic Potential Assessment data_analysis->conclusion

Generalized Experimental Workflow for Preclinical Evaluation.

Conclusion

This compound is a potent and selective inhibitor of the JNK signaling pathway. The constitutive activation of this pathway in many myeloid leukemias provides a strong rationale for its therapeutic targeting. Although the clinical development of CC-401 was halted, its well-defined mechanism of action and the preclinical data from similar JNK inhibitors suggest that this class of compounds holds therapeutic potential for myeloid leukemia. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of JNK inhibitors in this disease context. Future research, potentially with next-generation JNK inhibitors with improved pharmacological properties, may yet validate the JNK pathway as a clinically actionable target in myeloid leukemia.

References

CC-401 Dihydrochloride: A Potent Inhibitor of Human Cytomegalovirus Replication Through JNK Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – Researchers and drug development professionals in the antiviral field have a promising candidate in CC-401 dihydrochloride, a potent c-Jun N-terminal kinase (JNK) inhibitor, which has demonstrated significant efficacy in halting the replication of human cytomegalomegalovirus (HCMV). This in-depth technical guide consolidates the current understanding of CC-401's mechanism of action, presents available quantitative data, and details the experimental protocols utilized to evaluate its anti-HCMV activity.

Human cytomegalovirus, a ubiquitous pathogen, can cause severe and life-threatening diseases in immunocompromised individuals and congenitally infected newborns. The emergence of drug-resistant HCMV strains necessitates the development of novel antiviral agents with distinct mechanisms of action. This compound has been identified as such a compound, targeting a host-cell signaling pathway essential for the viral life cycle.

Mechanism of Action: Targeting Host JNK Signaling

This compound is a high-affinity JNK inhibitor that competitively binds to the ATP-binding site of active, phosphorylated JNK.[1][2] Research has revealed that the host cell's JNK signaling pathway is crucial for the replication of HCMV.[3] By inhibiting JNK, CC-401 effectively suppresses the transcription of viral immediate-early (IE) genes, specifically IE1 and IE2. This inhibition occurs at a very early stage of the viral life cycle, without affecting the initial processes of viral binding, entry, or the delivery of viral DNA into the host cell. The expression of IE1 and IE2 is critical as they are master regulators of subsequent phases of viral gene expression.

The JNK signaling pathway promotes transcription from the major immediate-early promoter (MIEP) of HCMV through the activation of the AP-1 transcription factor. CC-401's inhibition of JNK disrupts this cascade, leading to a potent halt in viral proliferation within cultured human fibroblasts.[3]

G cluster_virus HCMV Infection cluster_cell Host Cell HCMV HCMV JNK_pathway JNK Signaling Pathway HCMV->JNK_pathway Activates AP1 AP-1 Activation JNK_pathway->AP1 MIEP MIEP Activation AP1->MIEP IE_transcription IE Gene Transcription (IE1/IE2) MIEP->IE_transcription Viral_replication Viral Replication IE_transcription->Viral_replication CC401 This compound CC401->JNK_pathway Inhibits

Fig. 1: Mechanism of CC-401 action on HCMV.

Quantitative Data on Anti-HCMV Activity

While specific IC50 and EC50 values for this compound against HCMV are not yet publicly available in the reviewed literature, studies have qualitatively described it as a potent inhibitor. The primary research identifying its anti-HCMV activity grouped it with other JNK inhibitors that effectively halted viral replication. For context, a related and well-studied JNK inhibitor, SP600125, was also identified in the same screen and characterized more extensively. It is plausible that CC-401 exhibits a similar or even more potent inhibitory profile. Further research is required to quantify the precise antiviral potency of CC-401.

Table 1: Summary of this compound's Effect on HCMV Replication

ParameterObservationReference
Target c-Jun N-terminal kinase (JNK)[1][2]
Mechanism Inhibition of viral immediate-early gene transcription[3]
Effect on Virus Potent inhibition of HCMV replication in human fibroblasts[3]
IC50/EC50 Not yet publicly reported-

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the anti-HCMV activity of compounds like this compound.

Cell Culture and Virus Propagation
  • Cell Line: Human foreskin fibroblasts (HFFs) are commonly used as they are permissive to HCMV infection. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strain: Laboratory-adapted strains of HCMV, such as AD169 or Towne, are often utilized. Viral stocks are prepared by infecting confluent monolayers of HFFs and harvesting the virus from the supernatant when 80-90% cytopathic effect (CPE) is observed.

Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: HFFs are seeded in 6-well or 12-well plates and grown to confluence.

  • Infection: The cell monolayers are infected with a known titer of HCMV (e.g., 100 plaque-forming units [PFU] per well).

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The overlay medium typically contains a semi-solid substance like carboxymethylcellulose or agarose to restrict viral spread to adjacent cells, leading to localized plaque formation.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 7-10 days.

  • Staining and Counting: The overlay is removed, and the cell monolayers are fixed and stained with a solution like crystal violet. Plaques are then counted, and the IC50 value is calculated by determining the compound concentration that reduces the plaque number by 50% compared to the vehicle control.

G cluster_setup Assay Setup cluster_incubation Incubation & Plaque Formation cluster_analysis Data Analysis A Seed HFFs in multi-well plates B Infect with HCMV A->B C Add CC-401 or Vehicle Control B->C D Incubate for 7-10 days C->D E Fix and Stain Plaques D->E F Count Plaques E->F G Calculate IC50 F->G

Fig. 2: Workflow for a Plaque Reduction Assay.
Viral Yield Reduction Assay

This assay measures the effect of the compound on the production of infectious viral progeny.

  • Infection and Treatment: Confluent HFF monolayers are infected with HCMV at a specific multiplicity of infection (MOI). After viral adsorption, the cells are washed and incubated with a medium containing different concentrations of this compound.

  • Harvesting: At a set time post-infection (e.g., 72 or 96 hours), the infected cells and supernatant are harvested.

  • Virus Titration: The harvested virus is subjected to freeze-thaw cycles to release intracellular virions. The total viral yield is then quantified by performing a plaque assay on fresh HFF monolayers.

  • Data Analysis: The reduction in viral titer in the presence of the compound is compared to the vehicle control to determine the effective concentration that reduces the viral yield by 50% or 90% (EC50 or EC90).

Quantitative PCR (qPCR) for Immediate-Early Gene Expression

This method is used to quantify the effect of the compound on the transcription of specific viral genes.

  • Infection and Treatment: HFFs are infected with HCMV in the presence of various concentrations of this compound.

  • RNA Extraction: At an early time point post-infection (e.g., 6 or 8 hours), total RNA is extracted from the cells.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is then used as a template for qPCR using primers and probes specific for HCMV immediate-early genes (e.g., IE1 and IE2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: The relative expression levels of the IE genes are calculated to determine the dose-dependent inhibitory effect of CC-401.

G A Infect HFFs +/- CC-401 B Extract Total RNA A->B C Reverse Transcription to cDNA B->C D qPCR with IE1/IE2 & GAPDH primers C->D E Analyze Relative Gene Expression D->E

Fig. 3: qPCR Workflow for IE Gene Expression.

Conclusion and Future Directions

This compound represents a promising new avenue for the development of anti-HCMV therapeutics. Its mechanism of action, targeting a host kinase rather than a viral enzyme, offers the potential for a higher barrier to the development of drug resistance. The potent inhibition of immediate-early gene transcription effectively shuts down the viral replication cycle at its inception.

Future research should focus on determining the precise IC50 and EC50 values of CC-401 against various clinical and laboratory strains of HCMV. In vivo studies are also warranted to evaluate its efficacy and safety profile in animal models of HCMV infection. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the therapeutic potential of this and other JNK inhibitors against human cytomegalovirus.

References

Methodological & Application

Application Notes and Protocols for CC-401 Dihydrochloride in an In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

CC-401 dihydrochloride is a potent and selective second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK), targeting all three isoforms (JNK1, JNK2, and JNK3)[1]. It demonstrates significant selectivity for JNK over other related kinases like p38, ERK, and IKK2[1][2]. By inhibiting the phosphorylation of the transcription factor c-Jun, CC-401 modulates downstream gene expression involved in cellular processes such as proliferation, apoptosis, and inflammation[1]. These characteristics make CC-401 a valuable tool for investigating the role of the JNK signaling pathway in various disease models, particularly in oncology[1][3]. This document provides a detailed protocol for utilizing this compound in an in vivo tumor xenograft model, a critical step in the preclinical evaluation of novel anti-cancer compounds[4].

Data Presentation

The following table summarizes key experimental parameters for an in vivo xenograft study with this compound.

ParameterDetailsReference
Animal Model Immunodeficient mice (e.g., Nude, SCID, or NOD/SCID), 6-8 weeks old[5]
Cancer Cell Line MDA-MB-231 (Triple-Negative Breast Cancer) or other relevant human cancer cell lines[1]
CC-401 Dose 25 mg/kg[1]
Administration Route Intraperitoneal (IP) or Oral Gavage (p.o.)[1]
Vehicle (IP) 10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile saline[1]
Vehicle (p.o.) Sodium Citrate buffer (e.g., pH 5.5)[1]
Dosing Schedule Every 3 days (for IP administration)[1]
Tumor Implantation Subcutaneous injection of 1-10 x 10^6 cells in a mixture of media and Matrigel[5]
Monitoring Tumor volume and body weight measured 2-3 times per week[1][5]
Study Endpoint Tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a specific treatment duration.[5]

Signaling Pathway

The JNK signaling pathway is a key component of the mitogen-activated protein kinase (MAPK) cascade, primarily activated by stress stimuli. This pathway culminates in the phosphorylation and activation of transcription factors like c-Jun, which regulate genes involved in various cellular processes. CC-401 acts by competitively binding to the ATP-binding site of JNK, thereby inhibiting the phosphorylation of c-Jun[1][2].

JNK_Signaling_Pathway cluster_stress Stress Stimuli cluster_jnk JNK Cascade cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines MKK4_7 MKK4/7 Inflammatory Cytokines->MKK4_7 UV Radiation UV Radiation UV Radiation->MKK4_7 Oxidative Stress Oxidative Stress Oxidative Stress->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Gene_Expression Gene Expression (Proliferation, Apoptosis, Inflammation) cJun->Gene_Expression CC401 CC-401 CC401->JNK Inhibition

Caption: The JNK signaling pathway and the inhibitory action of CC-401.

Experimental Protocols

Animal Model and Cell Line Selection
  • Animal Model : Use immunodeficient mice, such as NU/NU or NOD/SCID, aged 6-8 weeks[5]. Allow for at least one week of acclimatization before the start of the experiment[5].

  • Cell Line : The MDA-MB-231 triple-negative breast cancer cell line is a suitable model for evaluating the efficacy of CC-401[1]. Other human cancer cell lines with activated JNK signaling can also be used. Culture cells in the recommended media and conditions until they reach the logarithmic growth phase[5].

Tumor Implantation
  • Harvest cultured cells and resuspend them in a mixture of sterile medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL[5].

  • Subcutaneously inject the cell suspension into the flank of each mouse[5].

  • Regularly monitor the mice for tumor growth.

This compound Preparation and Administration

a. Intraperitoneal (IP) Administration [1]

  • Vehicle Preparation : Prepare a vehicle solution consisting of 10% Dimethyl sulfoxide (DMSO), 40% PEG300, 5% Tween-80, and 45% sterile saline (0.9% NaCl)[1].

  • CC-401 Formulation :

    • Prepare a stock solution of CC-401 in DMSO (e.g., 25 mg/mL).

    • To create the final working solution, sequentially add the solvents in the specified volumetric ratio. For instance, to prepare 1 mL of the working solution, start with the required volume of the CC-401 stock solution, add PEG300 and mix, then add Tween-80 and mix, and finally add saline to reach the final volume and mix until a clear solution is formed.

  • Administration : Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups[5]. Administer the freshly prepared CC-401 solution (e.g., 25 mg/kg) via intraperitoneal injection every 3 days[1]. The control group should receive the vehicle solution.

b. Oral Gavage (p.o.) Administration [1]

  • Vehicle Preparation : Prepare a sodium citrate buffer (e.g., pH 5.5)[1].

  • CC-401 Formulation : Suspend the CC-401 powder in the sodium citrate buffer to the desired concentration. Ensure the suspension is homogenous before each administration.

  • Administration : Administer the suspension to the mice using oral gavage needles.

Monitoring and Endpoint Analysis
  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2[1][5].

  • Monitor the overall health of the animals daily.

  • The study can be concluded when the tumors in the control group reach a predetermined size, or after a specific duration of treatment[5].

  • At the end of the study, euthanize the animals and harvest the tumors for further analysis, such as weighing and pharmacodynamic studies to confirm target engagement[1][5].

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo xenograft study using CC-401.

Xenograft_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., MDA-MB-231) Tumor_Implantation Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (Immunodeficient Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (CC-401 or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Harvest Tumor Harvest Endpoint->Tumor_Harvest Data_Analysis Data Analysis Tumor_Harvest->Data_Analysis

Caption: General workflow for an in vivo cancer xenograft study with CC-401.

References

Application Notes and Protocols for CC-401 Dihydrochloride Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 dihydrochloride is a potent and selective second-generation inhibitor of c-Jun N-terminal kinase (JNK), targeting all three JNK isoforms (JNK1, JNK2, and JNK3) with high affinity (Ki values in the range of 25-50 nM).[1][2][3] By competitively binding to the ATP-binding site of JNK, CC-401 prevents the phosphorylation of its downstream substrate, c-Jun, thereby inhibiting the activation of the AP-1 transcription factor.[1][2][4][5] This mechanism makes CC-401 a valuable tool for investigating the role of the JNK signaling pathway in various pathological conditions, including inflammation, neurodegenerative diseases, and cancer. These application notes provide detailed protocols for the preparation and intraperitoneal administration of this compound in mouse models.

Physicochemical Properties and Solubility

This compound is a white to beige powder.[1] Its solubility in various solvents is crucial for the preparation of stock and working solutions for in vivo studies.

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
Water10 - 46.14[1]~21.7 - 100
DMSO46.14 - 85~100 - 184

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

Form Storage Temperature Duration
Powder-20°CRefer to manufacturer's guidelines
Stock Solution (in DMSO)-80°CUp to 6 months
Stock Solution (in DMSO)-20°CUp to 1 month

Note: For aqueous stock solutions, it is recommended to prepare them fresh or store them for a very short period at 2-8°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

JNK Signaling Pathway and Mechanism of Action of CC-401

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. The core of the pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself. Upon activation, JNK phosphorylates several downstream targets, most notably the transcription factor c-Jun, leading to the formation of the AP-1 transcription factor complex and the subsequent regulation of genes involved in apoptosis, inflammation, and cell proliferation.[4][6][7][8][9] CC-401 acts as a competitive inhibitor at the ATP-binding site of JNK, thereby preventing the phosphorylation of c-Jun and blocking the downstream signaling cascade.[1][2][3][5]

JNK_Signaling_Pathway extracellular_stimuli Stress Stimuli (Cytokines, UV, Oxidative Stress) map3k MAP3K (e.g., MEKK1, ASK1, TAK1) extracellular_stimuli->map3k map2k MAP2K (MKK4, MKK7) map3k->map2k jnk JNK (JNK1/2/3) map2k->jnk cjun c-Jun jnk->cjun p_cjun p-c-Jun jnk->p_cjun P ap1 AP-1 Complex Formation p_cjun->ap1 gene_expression Gene Expression (Apoptosis, Inflammation, Proliferation) ap1->gene_expression cc401 CC-401 cc401->jnk

JNK Signaling Pathway and CC-401 Inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a vehicle formulation suitable for the intraperitoneal (IP) administration of this compound in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge recommended for mice)[10]

Procedure:

  • Prepare a Stock Solution:

    • Aseptically weigh the required amount of this compound powder.

    • Prepare a stock solution of CC-401 in DMSO. A concentration of 25 mg/mL is a common starting point.[11] Ensure the powder is completely dissolved.

  • Prepare the Vehicle:

    • The recommended vehicle composition is a mixture of DMSO, PEG300, Tween-80, and saline.[11]

  • Prepare the Final Dosing Solution:

    • The final dosing solution should be prepared fresh on the day of injection.

    • To achieve the desired final concentration of CC-401 in the injection vehicle, calculate the required volume of the stock solution. The final vehicle composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]

    • Example Calculation for a 2.5 mg/mL final concentration:

      • Start with the 25 mg/mL stock solution in DMSO.

      • To prepare 1 mL of the final dosing solution, you will need 100 µL of the stock solution (this will also be your 10% DMSO component).

      • Add 400 µL of PEG300.

      • Add 50 µL of Tween-80.

      • Add 450 µL of sterile saline.

      • Vortex thoroughly to ensure a homogenous solution.

  • Final Checks:

    • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming (to no more than 37°C) and vortexing may help to redissolve the compound.

    • The final solution should be sterile. If starting with non-sterile components, the final solution can be filtered through a 0.22 µm syringe filter.

Protocol 2: Intraperitoneal Injection in Mice

This protocol outlines the standard procedure for administering the prepared this compound solution via intraperitoneal injection in mice.

Materials:

  • Prepared CC-401 dosing solution

  • Mouse restraint device (optional)

  • Sterile syringes (1 mL) and needles (25-27 gauge)[10]

  • 70% ethanol or other suitable disinfectant

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the injection volume based on the desired dosage (e.g., 25 mg/kg).[11]

    • Properly restrain the mouse. One common method is to grasp the loose skin over the neck and back, and secure the tail.

  • Injection Site Identification:

    • Position the mouse so its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.

    • The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10][12]

  • Injection:

    • Disinfect the injection site with a gauze pad soaked in 70% ethanol.

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.

    • Slowly inject the calculated volume of the CC-401 solution. The maximum recommended IP injection volume for mice is typically 10 mL/kg.[10][13]

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

In Vivo Study Workflow

The following diagram illustrates a general workflow for an in vivo efficacy study using this compound in a mouse xenograft model.

in_vivo_workflow start Start: Tumor Cell Implantation tumor_growth Allow Tumors to Establish and Reach Predetermined Size start->tumor_growth randomization Randomize Mice into Treatment and Vehicle Control Groups tumor_growth->randomization treatment Administer CC-401 (e.g., 25 mg/kg IP) or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight (2-3 times/week) treatment->monitoring endpoint Continue Treatment until Endpoint is Reached (e.g., tumor size limit) monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia analysis Harvest Tumors for Pharmacodynamic and Histological Analysis euthanasia->analysis

General Workflow for an In Vivo Efficacy Study.

Data Presentation

The following tables provide a template for summarizing key quantitative data related to the preparation and administration of this compound.

Table 1: Dosing and Administration Parameters

Parameter Value Reference/Justification
Species Mouse-
Strain Specify Strain-
Dosage (mg/kg) 25[11]
Route of Administration Intraperitoneal (IP)[11]
Dosing Frequency Specify (e.g., daily, every 3 days)[11]
Injection Volume (mL/kg) Calculate based on final concentrationMax 10 mL/kg[10][13]
Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[11]

Table 2: Solution Preparation

Component Stock Concentration Volume for 1 mL Final Solution Final Concentration in Vehicle
CC-401 in DMSO25 mg/mL100 µL2.5 mg/mL
PEG300-400 µL40%
Tween-80-50 µL5%
Saline (0.9% NaCl)-450 µL45%

References

Application Notes and Protocols for Oral Gavage Administration of CC-401 Dihydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 dihydrochloride is a potent and selective, second-generation ATP-competitive pan-JNK (c-Jun N-terminal kinase) inhibitor, targeting JNK1, JNK2, and JNK3 isoforms.[1] It has demonstrated significant therapeutic potential in preclinical models of inflammatory and fibrotic diseases. Notably, research has shown its efficacy in a rat model of severe crescentic anti-glomerular basement membrane (anti-GBM) glomerulonephritis, where it prevented renal impairment and suppressed proteinuria.[1] More recently, CC-401 has also been identified as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B) inhibitor, promoting β-cell replication in rodent models, suggesting its potential in diabetes research.[2]

These application notes provide detailed protocols for the preparation and oral gavage administration of this compound in rats, based on established preclinical studies. The information herein is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic effects of CC-401.

Data Presentation

The following tables summarize key in vivo experimental parameters for the oral administration of this compound in rats, as derived from a study on anti-GBM glomerulonephritis.

Table 1: In Vivo Experimental Parameters for this compound in a Rat Model of Anti-GBM Glomerulonephritis

ParameterDetailsReference
Animal Model Wistar-Kyoto (WKY) rats[1]
Disease Model Anti-GBM Glomerulonephritis[1]
CC-401 Dose 200 mg/kg[3]
Administration Route Oral Gavage (p.o.)[3]
Vehicle Sodium Citrate[3]
Dosing Schedule Twice daily (b.i.d.)[3]
Treatment Duration From day 7 to day 24 of disease[1]

Table 2: Key Pharmacological and Physicochemical Properties of this compound

PropertyValue/Description
Mechanism of Action ATP-competitive inhibitor of JNK1, JNK2, and JNK3; DYRK1A/B inhibitor
Molecular Weight 461.39 g/mol
Solubility Soluble in water and DMSO
Storage Store at -20°C

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage Administration in Rats

This protocol details the preparation of a this compound solution for oral gavage, based on the vehicle used in the anti-GBM glomerulonephritis rat model.[3]

Materials:

  • This compound powder

  • Sodium citrate buffer (e.g., 50 mM, pH 5.5)

  • Sterile, pyrogen-free water

  • Vortex mixer

  • Sterile tubes

  • Analytical balance

  • pH meter

Procedure:

  • Prepare the Sodium Citrate Buffer:

    • Dissolve the appropriate amount of sodium citrate in sterile water to achieve the desired molarity (e.g., 50 mM).

    • Adjust the pH of the solution to 5.5 using citric acid or sodium hydroxide.

    • Sterile-filter the buffer solution.

  • Prepare the CC-401 Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • In a sterile tube, add the weighed this compound.

    • Add the sodium citrate buffer to the tube to achieve the desired final concentration (e.g., if the dose is 200 mg/kg and the dosing volume is 10 mL/kg, the concentration would be 20 mg/mL).

    • Vortex the solution thoroughly until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no particulates.

    • Prepare the dosing solution fresh daily.

Protocol 2: Oral Gavage Administration of this compound to Rats

This protocol provides a step-by-step guide for the safe and effective oral gavage administration of the prepared this compound solution to rats.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)

  • Syringe (size appropriate for the dosing volume)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the rat accurately to determine the correct dosing volume. The typical dosing volume for oral gavage in rats is 5-10 mL/kg.

    • Gently but firmly restrain the rat. One common method is to hold the rat in one hand, with the thumb and forefinger on either side of the head to control head movement, while supporting the body.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Attach the syringe containing the calculated volume of the CC-401 solution to the gavage needle.

    • Gently open the rat's mouth by applying light pressure to the diastema (the gap between the incisors and molars).

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Administration of the Solution:

    • Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the CC-401 solution.

    • Observe the rat for any signs of distress, such as coughing or struggling, which may indicate that the needle has entered the trachea. If this occurs, immediately withdraw the needle.

  • Post-Administration:

    • After administering the full dose, gently withdraw the gavage needle.

    • Return the rat to its cage and monitor it for a short period to ensure it has recovered from the procedure.

    • Record the time and dose administered.

Mandatory Visualization

Signaling Pathway Diagrams

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription_factors Transcription Factors cluster_cellular_responses Cellular Responses Inflammatory Cytokines Inflammatory Cytokines ASK1 ASK1 Inflammatory Cytokines->ASK1 MEKK1 MEKK1 Inflammatory Cytokines->MEKK1 MLK3 MLK3 Inflammatory Cytokines->MLK3 UV Radiation UV Radiation UV Radiation->ASK1 UV Radiation->MEKK1 UV Radiation->MLK3 Oxidative Stress Oxidative Stress Oxidative Stress->ASK1 Oxidative Stress->MEKK1 Oxidative Stress->MLK3 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 MEKK1->MKK4 MEKK1->MKK7 MLK3->MKK4 MLK3->MKK7 JNK1/2/3 JNK1/2/3 MKK4->JNK1/2/3 MKK7->JNK1/2/3 c-Jun c-Jun JNK1/2/3->c-Jun ATF2 ATF2 JNK1/2/3->ATF2 CC-401 CC-401 CC-401->JNK1/2/3 Inhibition Apoptosis Apoptosis c-Jun->Apoptosis Inflammation Inflammation c-Jun->Inflammation Proliferation Proliferation c-Jun->Proliferation ATF2->Apoptosis ATF2->Inflammation ATF2->Proliferation DYRK1A_B_Signaling_Pathway cluster_kinase Kinase cluster_substrates Substrates cluster_cellular_effects Cellular Effects DYRK1A/B DYRK1A/B p27Kip1 p27Kip1 DYRK1A/B->p27Kip1 Phosphorylates & stabilizes DREAM complex DREAM complex DYRK1A/B->DREAM complex Maintains integrity NFAT NFAT DYRK1A/B->NFAT Phosphorylates & regulates CC-401 CC-401 CC-401->DYRK1A/B Inhibition p27Kip1 destabilization p27Kip1 destabilization p27Kip1->p27Kip1 destabilization DREAM complex derepression DREAM complex derepression DREAM complex->DREAM complex derepression NFAT activation NFAT activation NFAT->NFAT activation β-cell replication β-cell replication p27Kip1 destabilization->β-cell replication DREAM complex derepression->β-cell replication NFAT activation->β-cell replication Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Weigh Rat Weigh Rat Calculate Dose Volume Calculate Dose Volume Weigh Rat->Calculate Dose Volume Prepare Dosing Solution Prepare Dosing Solution Calculate Dose Volume->Prepare Dosing Solution Restrain Rat Restrain Rat Prepare Dosing Solution->Restrain Rat Insert Gavage Needle Insert Gavage Needle Restrain Rat->Insert Gavage Needle Administer Solution Administer Solution Insert Gavage Needle->Administer Solution Withdraw Needle Withdraw Needle Administer Solution->Withdraw Needle Monitor Rat Monitor Rat Withdraw Needle->Monitor Rat Record Data Record Data Monitor Rat->Record Data

References

Application Notes and Protocols: Western Blot Analysis of p-c-Jun Phosphorylation Following CC-401 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing a crucial role in various cellular processes such as proliferation, apoptosis, and inflammation. A primary downstream target of the JNK signaling pathway is the transcription factor c-Jun. The phosphorylation of c-Jun at serine 63 (Ser63) and serine 73 (Ser73) by JNKs is a critical event that potentiates its transcriptional activity.[1] Dysregulation of the JNK/c-Jun pathway is implicated in numerous pathologies, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[2]

CC-401 is a potent and selective, second-generation ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[3][4] By binding to the ATP-binding site of JNK, CC-401 effectively prevents the phosphorylation of its downstream substrates, including c-Jun.[2][3] This inhibitory action makes CC-401 a valuable research tool for elucidating the physiological and pathological roles of the JNK signaling pathway and a potential therapeutic candidate.

These application notes provide a detailed protocol for performing a Western blot to detect and quantify changes in the phosphorylation of c-Jun (p-c-Jun) in cultured cells following treatment with CC-401.

Signaling Pathway and Inhibitor Action

JNK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation CC-401 CC-401 CC-401->JNK Inhibition p_cJun p-c-Jun (Ser63/73) Target_Genes Target Gene Expression p_cJun->Target_Genes

JNK/c-Jun signaling pathway and the inhibitory action of CC-401.

Data Presentation

The following table presents representative data on the dose-dependent inhibition of c-Jun phosphorylation by a JNK inhibitor. While specific quantitative data for CC-401 is not publicly available in this format, the data presented for a similar JNK inhibitor, SP600125, illustrates the expected dose-dependent effect on p-c-Jun levels as determined by Western blot analysis.[2][4] Researchers should generate their own dose-response curves for CC-401 in their specific cell system.

Treatment Concentration (µM)p-c-Jun (Ser63) Intensity (Arbitrary Units)Total c-Jun Intensity (Arbitrary Units)β-Actin Intensity (Arbitrary Units)Normalized p-c-Jun / Total c-Jun Ratio
Vehicle (DMSO)1500160020001.00
0.11250158020500.84
1700162019800.46
10250159020100.17
20100161020300.07

Note: Intensity values are arbitrary units from densitometry analysis. The ratio is calculated as (p-c-Jun Intensity / β-Actin Intensity) / (Total c-Jun Intensity / β-Actin Intensity) and normalized to the vehicle control.

Experimental Protocols

Cell Culture and CC-401 Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HEK293T) in appropriate culture dishes and allow them to reach 70-80% confluency.

  • CC-401 Preparation: Prepare a stock solution of CC-401 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A typical concentration range to test is 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest CC-401 dose.[1]

  • Treatment: (Optional) Serum-starve the cells for 4-6 hours to reduce basal JNK activity. Pre-treat cells with varying concentrations of CC-401 or vehicle for 1-2 hours.

  • Stimulation (Positive Control): To induce c-Jun phosphorylation, stimulate the cells with a known JNK activator (e.g., anisomycin, sorbitol, or UV radiation) for a predetermined time (e.g., 30 minutes) in the continued presence of CC-401 or vehicle.[3]

  • Cell Lysis: Following treatment, immediately place the culture dishes on ice and proceed to protein extraction.

Protein Extraction

To preserve the phosphorylation state of c-Jun, it is critical to use an appropriate lysis buffer containing both protease and phosphatase inhibitors and to keep samples on ice or at 4°C throughout the procedure.

  • Wash: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.

  • Scrape and Collect: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.

Western Blot Protocol

WB_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Treatment Cell Treatment with CC-401 Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification Sample_Denaturation Sample Denaturation Protein_Quantification->Sample_Denaturation SDS_PAGE SDS-PAGE Sample_Denaturation->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking (5% BSA in TBST) Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-c-Jun) Blocking->Primary_Ab Washing_1 Washing (TBST) Primary_Ab->Washing_1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Washing_1->Secondary_Ab Washing_2 Washing (TBST) Secondary_Ab->Washing_2 Detection Chemiluminescent Detection Washing_2->Detection Stripping Stripping and Reprobing (Total c-Jun, Loading Control) Detection->Stripping Densitometry Densitometry and Normalization Stripping->Densitometry

Workflow for Western blot analysis of p-c-Jun after CC-401 treatment.
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (an appropriate percentage for a ~43 kDa protein) and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat milk for blocking as it contains phosphoproteins (casein) that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73) diluted in 5% BSA/TBST. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.[4] Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To ensure that any observed changes in p-c-Jun are not due to altered total c-Jun expression, the membrane can be stripped and re-probed for total c-Jun and a loading control (e.g., β-actin or GAPDH).[5]

Materials and Reagents

  • Cell line of interest

  • CC-401

  • DMSO

  • Cell culture medium and supplements

  • JNK activator (e.g., anisomycin, sorbitol)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA or Bradford Protein Assay Kit

  • Laemmli sample buffer

  • Polyacrylamide gels and SDS-PAGE running buffer

  • PVDF or nitrocellulose membrane and transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody: anti-phospho-c-Jun (Ser63 or Ser73)

  • Primary antibody: anti-total c-Jun

  • Primary antibody: anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibody

  • TBST

  • ECL substrate

  • Chemiluminescence detection system

References

Dissolving CC-401 Dihydrochloride for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-401 is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK), targeting all three isoforms (JNK1, JNK2, and JNK3) with high affinity (Ki values of 25-50 nM). By competitively binding to the ATP-binding site of JNK, CC-401 effectively blocks the phosphorylation of downstream targets, most notably the transcription factor c-Jun. This inhibition of the JNK signaling pathway, a critical regulator of inflammation, apoptosis, and stress responses, makes CC-401 a valuable tool for a wide range of preclinical research, particularly in oncology and inflammatory diseases. Proper dissolution and formulation of CC-401 dihydrochloride are paramount for ensuring accurate and reproducible experimental outcomes. This document provides detailed protocols for the preparation of this compound for both in vitro and in vivo applications.

Physicochemical Properties and Solubility

This compound is a white to beige powder.[1] Understanding its solubility in various solvents is the first step in preparing it for experimental use.

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water46.14100Clear solution.[1]
DMSO46.14100

Molecular Weight of this compound: 461.39 g/mol [1]

Experimental Protocols

In Vitro Applications: Preparation of Stock and Working Solutions

For cell-based assays, it is crucial to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the cell culture medium. This approach minimizes the concentration of the organic solvent in the final culture, thereby reducing potential toxicity to the cells.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.61 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock solution, add 1 mL of DMSO for every 4.61 mg of this compound.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions, with a typical range being 1 to 5 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of CC-401. This is crucial to account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize toxicity.

  • Cell Treatment: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.

In Vivo Applications: Formulation for Animal Studies

The formulation of this compound for in vivo studies depends on the route of administration. Below are protocols for intraperitoneal injection and oral gavage.

Protocol 3: Formulation for Intraperitoneal (IP) Injection

This formulation is designed to achieve systemic delivery of the compound.[2]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of CC-401 in DMSO (e.g., 25 mg/mL).[2]

  • Vehicle Preparation: To prepare the final dosing solution, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • Final Formulation: a. Start with the required volume of the CC-401 DMSO stock solution. b. Add PEG300 and mix thoroughly. c. Add Tween-80 and mix until the solution is clear. d. Finally, add the sterile saline to reach the final volume and mix until a clear and homogenous solution is formed.

  • Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection at the desired dosage.

Protocol 4: Formulation for Oral Gavage (Suspension)

This formulation is suitable for oral administration of this compound.[2]

Materials:

  • This compound powder

  • Sodium Citrate

  • Sterile Water

  • pH meter and adjustment solutions (e.g., 1N HCl, 1N NaOH)

Procedure:

  • Prepare Sodium Citrate Buffer: Prepare a sodium citrate buffer (e.g., pH 5.5) using sterile water.[2]

  • Suspension Preparation: Weigh the required amount of this compound and suspend it in the prepared sodium citrate buffer to the desired final concentration.

  • Homogenization: Ensure the suspension is homogenous by vortexing or stirring thoroughly before each administration.

  • Administration: Administer the suspension to the animals using an appropriately sized oral gavage needle.

Table 2: Example Dosing and Vehicle Formulations for In Vivo Studies

Route of AdministrationVehicle CompositionDosing VolumeNotes
Intraperitoneal (IP)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]5-10 mL/kgPrepare fresh daily.
Oral GavageSuspension in Sodium Citrate Buffer (pH 5.5)[2]5-10 mL/kgEnsure homogenous suspension before dosing.

Signaling Pathway and Experimental Workflow

CC-401 exerts its biological effects by inhibiting the JNK signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade.

JNK_Signaling_Pathway Stress Environmental Stress (UV, Osmotic Stress, etc.) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK4_7 MAPKK (MKK4/7) MAP3K->MKK4_7 phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates CC401 CC-401 CC401->JNK inhibits AP1 AP-1 (Transcription Factor) cJun->AP1 activation Cellular_Response Cellular Responses (Apoptosis, Inflammation, Proliferation) AP1->Cellular_Response regulates

Caption: The JNK signaling pathway is activated by various stimuli, leading to cellular responses.

Experimental_Workflow Preparation Prepare CC-401 Solution (In Vitro or In Vivo) Treatment Treat Cells or Animals with CC-401 Preparation->Treatment Incubation Incubation / Dosing Period Treatment->Incubation Data_Collection Data Collection (e.g., Cell Viability, Tumor Volume) Incubation->Data_Collection Analysis Data Analysis Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A general experimental workflow for using CC-401.

Stability and Storage

Proper storage of this compound and its solutions is essential to maintain its activity.

  • Powder: Store the solid compound at -20°C.

  • Stock Solutions: As previously mentioned, store DMSO stock solutions in single-use aliquots at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and should not be stored for extended periods.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.

References

Vehicle Formulation for CC-401 Dihydrochloride In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of CC-401 dihydrochloride for in vivo studies, catering to both intraperitoneal and oral administration routes. The information is intended to guide researchers in preparing stable and effective dosing solutions for preclinical assessments.

Compound Information

CC-401 is a potent and selective second-generation inhibitor of c-Jun N-terminal kinases (JNK), targeting all three isoforms (JNK1, JNK2, and JNK3).[1] By competitively binding to the ATP-binding site of activated JNK, CC-401 prevents the phosphorylation of downstream targets, most notably the transcription factor c-Jun.[1][2] This inhibition modulates cellular processes such as proliferation, apoptosis, and inflammation.[1]

PropertyValue
Synonyms CC 401, CC401
Chemical Formula C₂₂H₂₄N₆O · 2HCl
Molecular Weight 461.39 g/mol
Appearance White to beige powder
Solubility (Water) 10 mg/mL (clear solution)[3][4]
Solubility (DMSO) 85 mg/mL[5]
Storage Temperature -20°C

Vehicle Formulations for In Vivo Administration

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in animal models. Below are recommended formulations for intraperitoneal and oral gavage administration.

Intraperitoneal (IP) Injection

A common vehicle for systemic delivery of CC-401 via IP injection is a co-solvent system designed to maintain the compound in solution.

Vehicle Composition:

ComponentVolumetric Ratio
DMSO10%
PEG30040%
Tween-805%
Saline (0.9%)45%
Oral Gavage (p.o.)

For oral administration, a buffered aqueous suspension is recommended.

Vehicle Composition:

ComponentDescription
Sodium Citrate Buffere.g., 0.1 M, pH 5.5
Sterile Water-

Experimental Protocols

Preparation of Vehicle for Intraperitoneal (IP) Administration

This protocol details the step-by-step preparation of the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle for a final volume of 10 mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and sterile tips

Procedure:

  • Prepare CC-401 Stock Solution:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1] Ensure the compound is completely dissolved. Gentle warming or vortexing may be applied if necessary.

  • Prepare the Vehicle Mixture:

    • In a sterile 50 mL conical tube, add the solvents sequentially:

      • Add 4.0 mL of PEG300.

      • Add 0.5 mL of Tween-80 and mix thoroughly with the PEG300.

      • Add 4.5 mL of sterile saline.

  • Prepare the Final Dosing Solution:

    • To the vehicle mixture, add 1.0 mL of the CC-401 DMSO stock solution.

    • Mix the final solution thoroughly by gentle inversion or vortexing until a clear, homogenous solution is formed.

    • It is recommended to prepare the final dosing solution fresh on the day of administration.[6]

Preparation of Vehicle for Oral Gavage (p.o.) Administration

This protocol describes the preparation of a sodium citrate buffer for suspending CC-401 for oral delivery.

Materials:

  • This compound

  • Sodium citrate dihydrate

  • Citric acid

  • Sterile, distilled water

  • pH meter

  • Sterile beakers and graduated cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare 0.1 M Sodium Citrate Buffer (pH 5.5):

    • To prepare 1 L of buffer, dissolve 17.099 g of Sodium Citrate dihydrate and 8.042 g of Citric Acid in approximately 950 mL of sterile, distilled water.[7]

    • Place the beaker on a magnetic stirrer and mix until all solids are dissolved.

    • Calibrate the pH meter and adjust the pH of the solution to 5.5 using 1N NaOH or 1N HCl as needed.

    • Bring the final volume to 1 L with sterile, distilled water.

  • Prepare the CC-401 Suspension:

    • Weigh the required amount of this compound based on the desired concentration and dosing volume.

    • In a sterile tube, add the sodium citrate buffer to the CC-401 powder.

    • Vortex or sonicate the mixture to ensure a homogenous suspension.

    • Ensure the suspension is well-mixed immediately before each administration.

In Vivo Study Workflow

The following diagram illustrates a general workflow for an in vivo efficacy study using CC-401.

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization of Animals B->C D CC-401 or Vehicle Administration C->D E Tumor Volume & Body Weight Measurement D->E F Euthanasia & Tumor Harvest E->F G Pharmacodynamic/Histological Analysis F->G G Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4 / MKK7 MAP3K->MKK47 JNK JNK1/2/3 MKK47->JNK cJun c-Jun JNK->cJun  Phosphorylation Apoptosis Apoptosis, Proliferation, Inflammation cJun->Apoptosis CC401 CC-401 CC401->JNK Inhibition

References

Application Notes and Protocols for CC-401 Dihydrochloride in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 dihydrochloride is a potent and selective, second-generation ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs).[1] It effectively inhibits all three JNK isoforms (JNK1, JNK2, and JNK3) by binding to their ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates, most notably the transcription factor c-Jun.[2][3] The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and proliferation, making it a significant therapeutic target in various diseases, including cancer and inflammatory disorders.[1][2] CC-401 exhibits high selectivity for JNKs over other related kinases like p38, ERK, and IKK2.[4][5] While primarily known as a JNK inhibitor, it has also been found to inhibit Dual-specificity tyrosine phosphorylation-regulated kinase 1A and 1B (DYRK1A/B).[6]

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase activity assays to assess its inhibitory potential and to probe the JNK signaling pathway.

Data Presentation

Kinase Inhibition Profile of this compound
Target KinaseAssay TypeMetricValueSelectivity vs. Other Kinases
JNK1BiochemicalKᵢ25-50 nM≥ 40-fold
JNK2BiochemicalKᵢ25-50 nM≥ 40-fold
JNK3BiochemicalKᵢ25-50 nM≥ 40-fold
JNK (general)Cell-BasedEffective Conc.1-5 µMNot Applicable

Note: Publicly available, comprehensive kinase screening data for CC-401 is limited. The selectivity is reported to be at least 40-fold against a panel of related kinases including p38, ERK, IKK2, PKC, Lck, and ZAP70.[1][3][4] The higher effective concentration in cell-based assays is expected due to factors such as cell permeability and engagement with intracellular ATP concentrations.[2]

Signaling Pathway and Mechanism of Action

CC-401 acts as an ATP-competitive inhibitor of JNKs. As illustrated below, various stress stimuli activate a MAPKKK (e.g., MEKK1, ASK1), which in turn phosphorylates and activates MKK4/7. Activated MKK4/7 then dually phosphorylates JNK at specific threonine and tyrosine residues. Activated JNK phosphorylates its downstream target, c-Jun, leading to the transcription of target genes. CC-401 binds to the ATP-binding site of JNK, preventing the phosphorylation of c-Jun and thereby inhibiting the signaling cascade.[1][2]

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylation JNK JNK1/2/3 MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation pcJun p-c-Jun JNK->pcJun Phosphorylation CC-401 CC-401 CC-401->JNK Inhibition Gene_Transcription Gene Transcription pcJun->Gene_Transcription

JNK Signaling Pathway and CC-401 Inhibition

Experimental Protocols

Biochemical Kinase Activity Assay

This protocol describes a direct in vitro assay to measure the enzymatic activity of recombinant JNK and the inhibitory effect of this compound.

Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, ATP, JNK, Substrate, CC-401) setup_rxn Set up Reaction in Microplate (Buffer, JNK, Substrate, CC-401) prep_reagents->setup_rxn initiate_rxn Initiate Reaction with ATP setup_rxn->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate terminate_rxn Terminate Reaction incubate->terminate_rxn detect_phos Detect Substrate Phosphorylation terminate_rxn->detect_phos analyze_data Analyze Data and Determine IC50 detect_phos->analyze_data

Workflow for Biochemical Kinase Assay

Materials:

  • Recombinant active JNK1, JNK2, or JNK3

  • JNK substrate (e.g., GST-c-Jun (1-79) or a synthetic peptide)

  • This compound

  • ATP

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Stop Solution (e.g., 50 mM EDTA)

  • Detection Reagent (e.g., [γ-³²P]ATP for radiometric assay, or antibody for ELISA/Western blot, or fluorescent probe-based system)

  • Microplate (e.g., 96-well)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute in Kinase Assay Buffer to create a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

    • Prepare working solutions of recombinant JNK, substrate, and ATP in Kinase Assay Buffer. Optimal concentrations should be determined empirically, but typical ranges are:

      • Recombinant JNK: 5-20 ng/reaction

      • Substrate (e.g., GST-c-Jun): 1-5 µM

      • ATP: 10-100 µM (often near the Kₘ for ATP)

  • Reaction Setup:

    • In a microplate, add the following to each well:

      • Kinase Assay Buffer

      • JNK substrate

      • This compound at various concentrations (or vehicle control - DMSO)

      • Recombinant JNK enzyme

    • Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature to allow for binding.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 20-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Detection:

    • Stop the reaction by adding the Stop Solution.

    • Detect the amount of substrate phosphorylation using a suitable method:

      • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash, and quantify the incorporated ³²P using a scintillation counter.

      • ELISA: Use an antibody specific for the phosphorylated substrate.

      • Fluorescence-based Assay: Use a fluorescently labeled substrate or a detection system that measures ATP consumption (e.g., ADP-Glo).

  • Data Analysis:

    • Calculate the percentage of kinase activity for each CC-401 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the CC-401 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based c-Jun Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory activity of CC-401 on the JNK pathway within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.

Cell_Based_Workflow cluster_cell_treatment Cell Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis plate_cells Plate and Culture Cells (e.g., HeLa, HEK293) pretreat Pre-treat with CC-401 plate_cells->pretreat stimulate Stimulate JNK Pathway (e.g., Anisomycin, UV) pretreat->stimulate lyse_cells Lyse Cells in Buffer with Protease/Phosphatase Inhibitors stimulate->lyse_cells quantify Quantify Protein Concentration lyse_cells->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer antibody_incubation Primary & Secondary Antibody Incubation transfer->antibody_incubation detection Detect and Quantify Bands antibody_incubation->detection

Workflow for Cell-Based Western Blot Assay

Materials:

  • Cell line (e.g., HeLa, HEK293)

  • Cell culture reagents

  • This compound

  • JNK pathway activator (e.g., Anisomycin, Sorbitol, UV radiation)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., modified RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS) freshly supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride, β-glycerophosphate).

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

  • Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with a JNK activator (e.g., 25 ng/mL anisomycin for 30 minutes or UV radiation) to induce c-Jun phosphorylation.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold Lysis Buffer to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay or similar method to ensure equal protein loading for the Western blot.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for phospho-c-Jun (Ser63/73) overnight at 4°C, diluted in Blocking Buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-c-Jun using densitometry software.

    • To ensure accurate quantification, strip the membrane and re-probe with an antibody for total c-Jun and a loading control.

    • Normalize the phospho-c-Jun signal to the total c-Jun signal, and then to the loading control, to determine the relative change in c-Jun phosphorylation across different treatment conditions.

Conclusion

This compound is a valuable tool for investigating the JNK signaling pathway. The protocols provided herein offer robust methods for characterizing its inhibitory activity in both purified enzyme and cellular systems. Proper execution of these assays will yield reliable and reproducible data, contributing to a better understanding of JNK's role in health and disease and aiding in the development of novel therapeutic strategies.

References

Application Note: Immunohistochemical Analysis of JNK Pathway Inhibition by CC-401

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) family.[1] It is activated by various stress stimuli, including inflammatory cytokines and ultraviolet irradiation, and plays a key role in regulating gene expression, cell proliferation, and apoptosis.[1][2] A primary downstream event in this pathway is the phosphorylation of the transcription factor c-Jun at serines 63 and 73, which enhances the transcriptional activity of the Activator Protein-1 (AP-1) complex.[2][3] Dysregulation of the JNK pathway is implicated in numerous diseases, including cancer and inflammatory conditions.[3]

CC-401 is a potent, second-generation, ATP-competitive inhibitor that targets all three JNK isoforms (JNK1, JNK2, and JNK3).[2][4] By binding to the ATP-binding site of JNK, CC-401 effectively blocks the phosphorylation of its downstream targets, most notably c-Jun.[2][5] This inhibition of c-Jun phosphorylation leads to a decrease in AP-1 transcription factor activity.[2]

Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of specific proteins within tissue sections. This application note provides a detailed protocol for using IHC to detect the pharmacodynamic effects of CC-401 by measuring the phosphorylation status of the JNK pathway target, c-Jun (specifically Phospho-c-Jun at Ser73), in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

Signaling Pathway and Inhibitor Action

The diagram below illustrates the JNK signaling cascade and the mechanism of action for CC-401. Stress signals activate a kinase cascade leading to JNK phosphorylation. Activated JNK then phosphorylates c-Jun in the nucleus, leading to gene transcription. CC-401 directly inhibits JNK, preventing c-Jun phosphorylation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stress Stimuli Stress Stimuli MKK4_7 MKK4/MKK7 (Activated) Stress Stimuli->MKK4_7 Activates JNK JNK MKK4_7->JNK Phosphorylates JNK_p p-JNK (Active) cJun c-Jun JNK_p->cJun Phosphorylates CC401 CC-401 CC401->JNK_p Inhibits pcJun p-c-Jun (Ser73) (Active) AP1 AP-1 Mediated Gene Transcription pcJun->AP1 G start Start: In Vivo / In Vitro Model treatment Treatment with Vehicle or CC-401 start->treatment tissue_harvest Tissue Harvest & Fixation treatment->tissue_harvest embedding Paraffin Embedding tissue_harvest->embedding sectioning Sectioning (4-5 µm) embedding->sectioning deparaffin Deparaffinization & Rehydration sectioning->deparaffin antigen_retrieval Antigen Retrieval (Citrate Buffer) deparaffin->antigen_retrieval blocking Blocking (Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-p-c-Jun) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (HRP/DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate_mount Dehydration & Mounting counterstain->dehydrate_mount analysis Microscopy & Image Analysis dehydrate_mount->analysis end End: Quantification of Staining analysis->end

References

Unveiling Apoptosis: Flow Cytometry Analysis Following CC-401 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK), a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress, including proliferation and apoptosis.[1] The JNK signaling pathway is a key mediator of apoptosis triggered by various stimuli such as cytokine signaling, UV irradiation, and chemotherapeutic agents.[1] By inhibiting JNK, CC-401 can modulate apoptotic signaling pathways, making it a valuable tool for research and a potential therapeutic agent. This document provides detailed protocols for analyzing apoptosis induced by CC-401 treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.

The Annexin V/PI assay is a widely adopted method for the detection and quantification of apoptosis.[2] It is based on the principle that phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during the early stages of apoptosis.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[3] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It is therefore used to identify late-stage apoptotic and necrotic cells that have compromised membrane integrity.[2]

Data Presentation

The following tables summarize representative quantitative data from a hypothetical experiment analyzing the apoptotic effects of CC-401 on a cancer cell line after 24 and 48 hours of treatment.

Table 1: Apoptotic Effect of CC-401 on Cancer Cells after 24-Hour Treatment

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
CC-401185.6 ± 3.58.9 ± 1.25.5 ± 0.9
CC-401562.3 ± 4.125.4 ± 2.812.3 ± 1.7
CC-4011040.1 ± 5.242.8 ± 3.917.1 ± 2.4

Table 2: Apoptotic Effect of CC-401 on Cancer Cells after 48-Hour Treatment

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control093.8 ± 2.53.1 ± 0.73.1 ± 0.6
CC-401170.4 ± 4.215.7 ± 2.113.9 ± 1.8
CC-401535.9 ± 5.838.2 ± 4.525.9 ± 3.3
CC-4011015.7 ± 3.945.1 ± 5.139.2 ± 4.7

Experimental Protocols

This section provides a detailed protocol for the induction of apoptosis by CC-401 and subsequent analysis using Annexin V/PI staining and flow cytometry.

Materials and Reagents
  • CC-401 Hydrochloride

  • Cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA solution (for adherent cells)

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V conjugate, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Experimental Procedure

1. Cell Seeding and Treatment:

  • Seed the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare stock solutions of CC-401 in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of CC-401 or vehicle control.

  • Incubate the cells for the desired time points (e.g., 24 or 48 hours).

2. Cell Harvesting:

  • After the treatment period, collect both the floating cells (from the culture medium) and the adherent cells.

  • For adherent cells, wash the monolayer with PBS and then add trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with serum-containing medium and combine with the floating cells collected in step 2.1.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

3. Annexin V and PI Staining:

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of the Annexin V-fluorochrome conjugate and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

4. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry within one hour of staining.

  • Set up the flow cytometer with appropriate compensation settings using single-stained control samples (Annexin V only and PI only).

  • Acquire data for at least 10,000 events per sample.

  • Analyze the data to quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Viable cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells[2]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells[2]

    • Upper-Left (Annexin V- / PI+): Primarily necrotic cells

Mandatory Visualizations

Signaling Pathway of CC-401 Induced Apoptosis

The following diagram illustrates the JNK signaling pathway leading to apoptosis and the inhibitory effect of CC-401. Stress signals activate a kinase cascade that ultimately leads to the phosphorylation and activation of JNK. Activated JNK can then promote apoptosis through various mechanisms, including the phosphorylation of Bcl-2 family proteins to inhibit anti-apoptotic members (like Bcl-2) and activate pro-apoptotic members (like Bim). This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[4] CC-401, as a JNK inhibitor, blocks these downstream apoptotic events.

CC401_Apoptosis_Pathway Stress Stress Signals (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK Bcl2_family Bcl-2 Family Modulation JNK->Bcl2_family CC401 CC-401 CC401->JNK Inhibition Bcl2 Inhibition of Anti-apoptotic (e.g., Bcl-2) Bcl2_family->Bcl2 Bim Activation of Pro-apoptotic (e.g., Bim) Bcl2_family->Bim MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Bim->MOMP CytC Cytochrome c Release MOMP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Flow_Cytometry_Workflow start Start seed_cells 1. Seed Cells in 6-well plates start->seed_cells treat_cells 2. Treat with CC-401 (24h or 48h) seed_cells->treat_cells harvest_cells 3. Harvest Cells (Adherent & Floating) treat_cells->harvest_cells wash_cells 4. Wash Cells with cold PBS harvest_cells->wash_cells resuspend_cells 5. Resuspend in 1X Binding Buffer wash_cells->resuspend_cells stain_cells 6. Stain with Annexin V & PI resuspend_cells->stain_cells incubate 7. Incubate 15 min at RT in dark stain_cells->incubate add_buffer 8. Add 1X Binding Buffer incubate->add_buffer analyze 9. Analyze by Flow Cytometry add_buffer->analyze end End analyze->end

References

Troubleshooting & Optimization

CC-401 dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CC-401 dihydrochloride. The information is designed to address common solubility issues and provide practical solutions to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK).[1][2] It functions by competitively binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream targets, such as c-Jun.[3] This inhibition of the JNK signaling pathway makes CC-401 a valuable tool for studying cellular processes like inflammation, apoptosis, and fibrosis.[1][2]

Q2: What are the basic solubility properties of this compound?

This compound is a white to beige powder. It has reported solubility in water and dimethyl sulfoxide (DMSO).[1] For detailed solubility data, please refer to the tables in the "Quantitative Data Summary" section.

Q3: How should I store this compound?

It is recommended to store this compound powder at -20°C for long-term stability.[1]

Quantitative Data Summary

The following tables summarize the reported solubility of this compound in common laboratory solvents.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Concentration (mM)AppearanceReference
Water10~21.7Clear[1]
Water46.14100-
DMSO20~43.3Clear[1]
DMSO46.14100-

Note: The molarity is calculated based on the molecular weight of this compound (461.39 g/mol ).[1][2] Solubility can be batch-dependent, so it is always recommended to perform a small-scale test.

Signaling Pathway

The diagram below illustrates the JNK signaling pathway and the point of inhibition by CC-401.

JNK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription CC401 CC-401 CC401->JNK

JNK signaling pathway with CC-401 inhibition.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound and provides step-by-step solutions.

Issue 1: The compound is not dissolving completely in water at the desired concentration.

  • Possible Cause 1: Concentration exceeds solubility limit.

    • Solution: The reported aqueous solubility of this compound is 10 mg/mL.[1] Attempting to dissolve it at a higher concentration may result in an incomplete dissolution. Try preparing a more dilute solution.

  • Possible Cause 2: Slow dissolution kinetics.

    • Solution: The dissolution of hydrochloride salts can sometimes be slow. Gentle warming (e.g., to 37°C) or brief sonication can help to increase the rate of dissolution. However, be cautious with heating as it may affect the stability of the compound in solution.

  • Possible Cause 3: pH of the water.

    • Solution: The solubility of dihydrochloride salts is often pH-dependent. The "di-hydrochloride" nature of the salt suggests that it is more soluble in an acidic environment. The pH of deionized water can vary. Try using a slightly acidic buffer (e.g., citrate buffer, pH 3-5) to see if solubility improves.

Issue 2: The compound precipitates out of solution after a short period.

  • Possible Cause 1: Solution instability.

    • Solution: Stock solutions of this compound in aqueous buffers may not be stable for long periods. It is recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, consider preparing it in DMSO and storing it in aliquots at -20°C or -80°C.

  • Possible Cause 2: Change in pH.

    • Solution: If the aqueous solution is unbuffered, absorption of atmospheric CO2 can lower the pH, potentially affecting solubility. Using a buffered solution can help maintain a stable pH and keep the compound in solution.

  • Possible Cause 3: Common Ion Effect.

    • Solution: The "common ion effect" can reduce the solubility of hydrochloride salts in solutions that already contain chloride ions (e.g., phosphate-buffered saline [PBS] prepared with NaCl). If you are using a buffer that contains chloride, and are observing precipitation, consider switching to a chloride-free buffer system (e.g., a phosphate buffer prepared with potassium salts).

Issue 3: Difficulty dissolving the compound for in vivo studies.

  • Possible Cause: Unsuitability of simple aqueous solutions for injection.

    • Solution: For in vivo applications, complex formulation strategies are often required to achieve the desired concentration and stability. Consider the use of co-solvents and surfactants. A suggested formulation for in vivo use is:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline This formulation has been reported to yield a clear solution of at least 2.5 mg/mL.[3] Always perform tolerability studies for any new formulation in your animal model.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile, deionized water to achieve a final concentration of 10 mg/mL.

  • Vortex briefly to mix.

  • If the compound does not dissolve completely, gently warm the solution to 37°C for 5-10 minutes or sonicate in a water bath for 2-5 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates before use.

  • Prepare this solution fresh for each experiment.

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).

  • Vortex until the compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.

  • Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical workflow for addressing solubility problems with this compound.

Troubleshooting_Workflow Start Start: Dissolving this compound Check_Concentration Is the concentration ≤ 10 mg/mL in water? Start->Check_Concentration Precipitation_Observed Issue: Precipitation Over Time Start->Precipitation_Observed Incomplete_Dissolution Issue: Incomplete Dissolution Check_Concentration->Incomplete_Dissolution No Use_Assistance Action: Gentle Warming (37°C) or Sonication Check_Concentration->Use_Assistance Yes Incomplete_Dissolution->Use_Assistance Still_Insoluble Still Insoluble? Use_Assistance->Still_Insoluble Try_Acidic_Buffer Action: Use Acidic Buffer (pH 3-5) Still_Insoluble->Try_Acidic_Buffer Yes Solution_Clear Solution is Clear Still_Insoluble->Solution_Clear No Try_Acidic_Buffer->Solution_Clear Use_Fresh_Solution Action: Prepare Fresh Solution Precipitation_Observed->Use_Fresh_Solution Check_Buffer Is the solution buffered? Use_Fresh_Solution->Check_Buffer Use_Buffered_Solution Action: Use a Buffered Solution Check_Buffer->Use_Buffered_Solution No Common_Ion Does the buffer contain Cl- ions? Check_Buffer->Common_Ion Yes Use_Buffered_Solution->Solution_Clear Switch_Buffer Action: Switch to a Chloride-Free Buffer Common_Ion->Switch_Buffer Yes Common_Ion->Solution_Clear No Switch_Buffer->Solution_Clear

A troubleshooting workflow for CC-401 solubility.

References

Technical Support Center: Optimizing CC-401 Dihydrochloride for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing CC-401 dihydrochloride in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CC-401?

CC-401 is a second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK), targeting all three JNK isoforms (JNK1, JNK2, and JNK3) with high selectivity.[1] By binding to the ATP-binding site of activated, phosphorylated JNK, CC-401 prevents the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun.[1] This inhibition of c-Jun phosphorylation leads to a downstream modulation of gene expression, impacting cellular processes like proliferation, apoptosis, and inflammation.[1] CC-401 exhibits over 40-fold selectivity for JNK compared to other related kinases such as p38, ERK, and IKK2.[1]

Q2: What is the recommended starting dose for in vivo efficacy studies?

The optimal dose for this compound is dependent on the animal model, cancer type, and route of administration. Based on available literature, a common starting point for intraperitoneal (IP) administration in mouse xenograft models is 25 mg/kg.[1] For oral gavage in rats, a dose of 200 mg/kg has been reported.[1] It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.

Q3: How should I prepare and administer CC-401 for in vivo studies?

Proper formulation and administration are critical for achieving accurate and reproducible results. Below are protocols for intraperitoneal and oral administration.

Experimental Protocols

Protocol 1: Formulation and Administration of CC-401

1.1 Intraperitoneal (IP) Administration

This formulation is suitable for achieving systemic exposure of CC-401.[1]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of CC-401 in DMSO (e.g., 25 mg/mL).

    • To prepare the final working solution, add the solvents sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Start with the required volume of the CC-401 stock solution.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix.

    • Add saline to reach the final volume and mix until a clear solution is formed.

    • Administer the freshly prepared solution to the animals via intraperitoneal injection.

1.2 Oral Gavage (p.o.) Administration

This formulation is suitable for oral delivery of CC-401.[1]

  • Materials:

    • This compound

    • Sodium Citrate

    • Sterile Water

  • Procedure:

    • Prepare a sodium citrate buffer (e.g., pH 5.5).

    • Suspend CC-401 in the sodium citrate buffer to the desired concentration.

    • Ensure the suspension is homogenous before each administration.

    • Administer the suspension to the animals using oral gavage needles.

Protocol 2: In Vivo Efficacy Assessment in a Xenograft Model

This protocol provides a general workflow for evaluating the efficacy of CC-401 in a cancer xenograft model.[1]

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice.

  • Treatment:

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Administer CC-401 (e.g., 25 mg/kg, IP, every 3 days) to the treatment group and the vehicle to the control group.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Continue treatment until the tumors in the control group reach a predetermined endpoint size.

  • Analysis:

    • At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., western blot for target engagement).

Data Presentation

Table 1: In Vivo Experimental Parameters for CC-401
Animal ModelCancer/Disease TypeCC-401 DoseAdministration RouteVehicleDosing ScheduleReference
MiceColon Cancer Xenograft25 mg/kgIntraperitoneal (IP)Not SpecifiedEvery 3 days[1]
RatsAnti-GBM Glomerulonephritis200 mg/kgOral Gavage (p.o.)Sodium CitrateTwice daily[1]
Table 2: Pharmacokinetic Parameters of CC-401 in Mice

Note: The following data is extrapolated and comprehensive pharmacokinetic data for CC-401 is limited in publicly available literature. Further pharmacokinetic studies are recommended for specific experimental setups.[1]

ParameterValue
Dose 25 mg/kg (IP)
Cmax ~5000 ng/mL
Tmax ~0.5 h
~0.88 h

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of in vivo efficacy Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue.Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose. Assess target engagement (e.g., p-c-Jun levels) in tumor tissue at different doses.
Poor Bioavailability: The formulation may not be optimal for absorption and distribution.For oral administration, ensure proper suspension and consider alternative vehicles. For IP administration, ensure the solution is clear and fully dissolved. Consider pharmacokinetic studies to assess drug exposure.
Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared, leading to insufficient exposure.Increase dosing frequency (e.g., from every 3 days to daily), if tolerated. Consult pharmacokinetic data to guide dosing schedule adjustments.
Tumor Model Resistance: The selected cancer model may not be dependent on the JNK signaling pathway.Screen a panel of cell lines in vitro to confirm sensitivity to CC-401 before initiating in vivo studies. Ensure the tumor model has an active JNK pathway.
Observed Toxicity (e.g., weight loss, lethargy) High Dosage: The administered dose may be above the maximum tolerated dose (MTD).Reduce the dose or decrease the dosing frequency. Monitor animal health closely, including daily body weight measurements.[1]
Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.Administer a vehicle-only control group to assess any vehicle-related toxicity. Consider alternative, well-tolerated vehicle formulations.
Off-Target Effects: Although selective, high concentrations of the inhibitor may lead to off-target effects.Perform in vitro kinase profiling to understand the selectivity of CC-401. If off-target effects are suspected, consider using a lower, more specific dose.
Inconsistent Results Between Experiments Variability in Formulation: Inconsistent preparation of the dosing solution can lead to variable drug concentrations.Prepare fresh dosing solutions for each experiment. Ensure the compound is fully dissolved or homogeneously suspended.
Animal Variability: Differences in age, weight, or health status of the animals can affect drug metabolism and response.Use animals of the same age and from a similar weight range. Ensure animals are healthy and properly acclimatized before starting the experiment.
Inconsistent Administration: Variations in the injection or gavage technique can lead to inconsistent dosing.Ensure all personnel are properly trained in the administration techniques. Use consistent volumes and administration sites.

Mandatory Visualizations

JNK Signaling Pathway and CC-401 Inhibition

JNK_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MKK MKK4/7 Stress->MKK JNK JNK (JNK1/2/3) MKK->JNK cJun c-Jun JNK->cJun p_cJun p-c-Jun cJun->p_cJun  Phosphorylation Gene_Expression Gene Expression p_cJun->Gene_Expression Cellular_Response Apoptosis, Inflammation Gene_Expression->Cellular_Response CC401 CC-401 CC401->JNK

Caption: JNK signaling pathway and the inhibitory action of CC-401.

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cell_culture 1. Cancer Cell Culture implantation 2. Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment_group 5a. Treatment Group (CC-401) randomization->treatment_group control_group 5b. Control Group (Vehicle) randomization->control_group monitoring 6. Monitor Tumor Volume & Body Weight treatment_group->monitoring control_group->monitoring endpoint 7. Endpoint Determination monitoring->endpoint analysis 8. Tumor Harvest & Downstream Analysis endpoint->analysis

Caption: General workflow for an in vivo cancer xenograft study.

References

Potential off-target effects of CC-401 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CC-401 dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs), targeting all three isoforms (JNK1, JNK2, and JNK3).[1][2][3] It binds to the ATP-binding site of active, phosphorylated JNK, preventing the phosphorylation of its downstream target, the transcription factor c-Jun.[1][2]

Q2: What is the reported selectivity of this compound?

A2: this compound exhibits a high degree of selectivity for JNKs. It has been shown to have more than 40-fold selectivity for JNK over a panel of other kinases, including p38, ERK, IKK2, protein kinase C, Lck, and ZAP70.[1][2][4]

Q3: Is a comprehensive kinase screening profile for CC-401 publicly available?

A3: Publicly available, comprehensive kinase screening data for CC-401 is limited.[1] While it shows high selectivity against some commonly tested kinases, a full off-target profile across a broad kinase panel is not readily accessible in the public domain.

Q4: Why was the clinical trial for CC-401 in myeloid leukemia terminated?

A4: A Phase 1 clinical trial of CC-401 for high-risk myeloid leukemia was terminated.[1][5][6] The specific reasons for the termination have not been detailed in publicly available resources, but it could be due to a variety of factors, including potential safety concerns or lack of efficacy, which may or may not be related to off-target effects.

Q5: How does CC-401 compare to other JNK inhibitors like SP600125?

A5: CC-401 was developed as a second-generation anthrapyrazolone JNK inhibitor with greater selectivity than earlier compounds such as SP600125.[1][7] This suggests that CC-401 was designed to have a more favorable off-target profile.

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed after CC-401 treatment, not consistent with JNK inhibition.

  • Potential Cause: While CC-401 is highly selective, at higher concentrations it may inhibit other kinases to some extent, leading to off-target effects. The observed phenotype could be a result of inhibiting kinases that were not part of the initial selectivity panel.

  • Troubleshooting Steps:

    • Titrate CC-401 Concentration: Determine the minimal effective concentration of CC-401 required for JNK inhibition in your specific cell system. This can be achieved by performing a dose-response curve and monitoring the phosphorylation of a direct JNK substrate like c-Jun. Using the lowest effective concentration will minimize the risk of off-target effects.

    • Use a Structurally Unrelated JNK Inhibitor: To confirm that the observed phenotype is due to JNK inhibition and not an off-target effect of CC-401, use a different, structurally unrelated JNK inhibitor as a control. If the phenotype is recapitulated, it is more likely to be an on-target effect.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of JNK to see if the phenotype can be reversed.

    • Kinase Profiling: For critical applications, consider performing a kinase profiling study to assess the inhibitory activity of CC-401 against a broad panel of kinases at the concentration used in your experiments.

Issue: Inconsistent results between different cell lines or experimental systems.

  • Potential Cause: The expression levels of JNK isoforms and potential off-target kinases can vary significantly between different cell types. This can lead to variability in the efficacy and off-target effects of CC-401.

  • Troubleshooting Steps:

    • Characterize Your System: Before initiating experiments, characterize the expression levels of JNK isoforms and key related kinases (e.g., p38, ERK) in your cell lines of interest via techniques like Western blotting or qPCR.

    • Optimize Concentration for Each System: Do not assume that the optimal concentration of CC-401 will be the same across all cell lines. Perform a dose-response curve for each new cell system to determine the appropriate working concentration.

Data Summary

Table 1: Kinase Inhibition Profile of this compound

Target KinaseInhibition Value (Ki)Selectivity vs. Other Kinases
JNK125-50 nM[1]≥ 40-fold[1][2][4]
JNK225-50 nM[1]≥ 40-fold[1][2][4]
JNK325-50 nM[1]≥ 40-fold[1][2][4]
p38> 40-fold less sensitive than JNKNot specified
ERK> 40-fold less sensitive than JNKNot specified
IKK2> 40-fold less sensitive than JNKNot specified
Protein Kinase C> 40-fold less sensitive than JNKNot specified
Lck> 40-fold less sensitive than JNKNot specified
ZAP70> 40-fold less sensitive than JNKNot specified

Experimental Protocols

Key Experiment: Cell-Based c-Jun Phosphorylation Western Blot Assay

This protocol is a standard method to assess the on-target activity of CC-401 by measuring the inhibition of JNK-mediated phosphorylation of its substrate, c-Jun.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 4-24 hours to reduce basal signaling.

    • Pre-treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) or vehicle control for 1-2 hours.

    • Stimulate the JNK pathway with a suitable agonist (e.g., anisomycin, UV-C irradiation, or a cytokine like TNF-α) for a predetermined optimal time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated c-Jun to total c-Jun and normalize to the loading control.

Visualizations

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun CC401 CC-401 CC401->JNK Inhibits p_cJun p-c-Jun cJun->p_cJun AP1 AP-1 Transcription Factor p_cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression

Caption: JNK signaling pathway and the inhibitory action of CC-401.

Experimental_Workflow Cell_Culture 1. Cell Culture & Starvation Treatment 2. Pre-treatment with CC-401 Cell_Culture->Treatment Stimulation 3. JNK Pathway Stimulation Treatment->Stimulation Lysis 4. Cell Lysis & Protein Quantification Stimulation->Lysis WB 5. Western Blot for p-c-Jun/c-Jun Lysis->WB Analysis 6. Data Analysis WB->Analysis

Caption: Workflow for assessing CC-401 on-target activity.

References

CC-401 dihydrochloride stability in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of CC-401 dihydrochloride in DMSO and aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound powder should be stored at -20°C.[1][2][3][4] Some suppliers suggest that storage at -20°C can be effective for up to three years.[5] The compound is known to be hygroscopic, so it is crucial to store it in a tightly sealed container in a dry environment.[6]

2. How should I prepare stock solutions of this compound in DMSO?

To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO. To aid dissolution, you can vortex the solution and use sonication or gentle warming (e.g., to 37°C). Ensure the compound is fully dissolved before use.

3. What is the recommended storage for this compound stock solutions in DMSO?

For long-term stability, it is recommended to store DMSO stock solutions in aliquots at -80°C, which may be viable for up to a year.[5][7] For shorter-term storage, -20°C is acceptable for up to one to three months.[7][8] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[7]

4. What is the solubility of this compound in DMSO and aqueous solutions?

The solubility of this compound can vary slightly between suppliers. The reported solubility data is summarized in the table below.

SolventSolubility (Sigma-Aldrich)Solubility (Tocris Bioscience)Solubility (Selleck Chemicals)
Water 10 mg/mL[1][3]46.14 mg/mL (100 mM)[2]85 mg/mL[9]
DMSO Not specified46.14 mg/mL (100 mM)[2]85 mg/mL (200.03 mM)[9]

5. I observed precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic compounds.[8] Here are some troubleshooting steps:

  • Pre-warm solutions: Gently warm both the stock solution and the aqueous buffer to 37°C before mixing.

  • Vortexing and Sonication: After dilution, vortex the solution vigorously. If precipitation persists, sonication can help to redissolve the compound.[8]

  • Gradual Dilution: Instead of a single large dilution, perform a serial dilution, first into a smaller volume of the aqueous buffer and then to the final concentration.

  • Adjust pH: The solubility of a compound can be pH-dependent. If your experimental protocol allows, adjusting the pH of the aqueous buffer may improve solubility.

6. Is there any quantitative data on the stability of this compound in DMSO or aqueous solutions over time?

Currently, there is no publicly available quantitative data from detailed stability studies (e.g., degradation rates over time at different temperatures) for this compound in either DMSO or aqueous solutions. While general recommendations suggest stability for months at low temperatures in DMSO, it is advisable for researchers to perform their own stability assessments for long-term experiments or when using the compound in aqueous solutions for extended periods.

Troubleshooting Guides

General Workflow for Assessing Compound Stability

If the stability of this compound is critical for your experiments, you can perform an in-house stability study. Below is a general workflow.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare fresh solution of CC-401 in desired solvent (DMSO or aqueous buffer) aliquot Aliquot solution into multiple time-point vials prep_solution->aliquot storage_conditions Store aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, Room Temp) aliquot->storage_conditions time_points Collect aliquots at specified time points (e.g., 0, 24h, 7d, 1m) storage_conditions->time_points hplc_analysis Analyze samples by HPLC-UV to determine purity and identify degradants time_points->hplc_analysis data_analysis Quantify remaining parent compound and calculate degradation rate hplc_analysis->data_analysis

General workflow for a compound stability study.
Signaling Pathway Context: JNK Signaling

CC-401 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). Understanding its place in the JNK signaling pathway is crucial for experimental design.

JNK_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Cell Proliferation cJun->Apoptosis CC401 This compound CC401->JNK Inhibition

Simplified JNK signaling pathway and the inhibitory action of CC-401.

Experimental Protocols

While specific, validated stability-indicating HPLC methods for this compound are not publicly available, a general approach based on established practices can be outlined.

Objective: To develop a stability-indicating HPLC method to separate CC-401 from its potential degradation products.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column is a common starting point for small molecule analysis.

2. Mobile Phase Development:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Optimize the gradient, pH of the aqueous phase, and flow rate to achieve good separation between the parent compound and any observed degradation peaks.

3. Forced Degradation Study:

  • To generate potential degradation products and test the specificity of the HPLC method, perform a forced degradation study. This involves exposing a solution of this compound to various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature.

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 60-80°C).

    • Photostability: Expose a solution to UV light.

4. Method Validation:

  • Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

By following these general guidelines, researchers can ensure the proper handling and storage of this compound and can develop methods to assess its stability for their specific experimental needs.

References

Troubleshooting CC-401 dihydrochloride Western blot results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CC-401 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their Western blot experiments involving this potent JNK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a high-affinity, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3.[1] It binds to the ATP-binding site of active, phosphorylated JNK, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1] Inhibition of c-Jun phosphorylation at serine 63 (Ser63) and serine 73 (Ser73) reduces its transcriptional activity.[1]

Q2: What is the primary application of this compound in Western blotting?

The primary application is to investigate the role of the JNK signaling pathway in various cellular processes. By inhibiting JNK activity, researchers can use Western blotting to assess the downstream effects on protein phosphorylation and expression. A key experiment is to measure the decrease in phosphorylated c-Jun (p-c-Jun) levels as a direct indicator of CC-401's on-target effect.[1]

Q3: Should I expect to see a change in total JNK protein levels after CC-401 treatment?

Some studies using JNK inhibitors have shown a dose-dependent decrease in the expression of total JNK isoforms (p54 and p46). Therefore, it is advisable to probe for both phosphorylated JNK (p-JNK) and total JNK to assess the full effect of the inhibitor on the signaling pathway.

Q4: Are there any known off-target effects of CC-401 that could influence my Western blot results?

Yes, while CC-401 is a selective JNK inhibitor, it has been reported to inhibit other kinases, such as DYRK1A/B, at certain concentrations.[2] Inhibition of these off-target kinases can lead to unexpected changes in protein expression and phosphorylation.[2] If you observe results that cannot be explained by JNK inhibition alone, consider the possibility of off-target effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing a Western blot with this compound.

Issue 1: No decrease in phosphorylated c-Jun (p-c-Jun) signal after CC-401 treatment.

Possible CauseRecommended Solution
Inactive CC-401 Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment.
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of CC-401 for your cell line and experimental conditions. A typical starting range is 0.1 µM to 20 µM.[1]
Insufficient Incubation Time Optimize the incubation time with CC-401. A common starting point is 1-2 hours.[1]
Low Basal JNK Activity If the basal level of JNK activity in your cells is low, you may not see a significant decrease in p-c-Jun. Consider stimulating the JNK pathway with an activator (e.g., anisomycin, UV radiation) to establish a robust baseline of p-c-Jun before adding CC-401.[1]
Sample Dephosphorylation Ensure that your lysis buffer contains fresh phosphatase inhibitors and that all sample preparation steps are performed on ice or at 4°C to preserve the phosphorylation state of your proteins.

Issue 2: High background on the Western blot membrane.

Possible CauseRecommended Solution
Inappropriate Blocking Buffer For phospho-protein detection, it is generally recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST instead of non-fat dry milk, as milk contains phosphoproteins that can cause high background.
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background.
Insufficient Washing Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.

Issue 3: Unexpected changes in other protein levels.

Possible CauseRecommended Solution
Off-Target Effects of CC-401 As mentioned in the FAQs, CC-401 can have off-target effects.[2] If you observe unexpected changes, consult the literature for other known off-targets of CC-401 and consider using a more specific JNK inhibitor as a control.
Downstream Effects of JNK Inhibition JNK signaling can regulate the expression of various genes. The observed changes may be a legitimate downstream consequence of JNK inhibition.
Cellular Stress or Toxicity At high concentrations or with prolonged incubation, CC-401 may induce cellular stress or toxicity, leading to widespread changes in protein expression. Perform a cell viability assay to rule out toxicity.

Data Presentation

The following table provides representative data on the dose-dependent inhibition of c-Jun phosphorylation by a JNK inhibitor. Researchers should generate their own dose-response curves for CC-401 in their specific cell system.

Table 1: Representative Dose-Dependent Inhibition of c-Jun Phosphorylation by a JNK Inhibitor

JNK Inhibitor Concentration (µM)p-c-Jun (Ser63) Level (Arbitrary Units)Total c-Jun Level (Arbitrary Units)p-c-Jun / Total c-Jun Ratio
0 (Vehicle)1.001.001.00
0.10.851.020.83
10.450.980.46
100.151.010.15
200.050.990.05

Experimental Protocols

Detailed Protocol for Western Blot Analysis of p-c-Jun after this compound Treatment

This protocol is adapted from established methods for analyzing the effects of JNK inhibitors on c-Jun phosphorylation.[1]

1. Cell Culture and Treatment:

  • Seed your cells of interest in appropriate culture plates and grow to 70-80% confluency.

  • If studying stimulated JNK activity, you may serum-starve the cells for 4-6 hours.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare working dilutions of CC-401 in complete cell culture medium. A typical concentration range to test is 0.1 µM to 20 µM.[1] Include a vehicle-only control.

  • Remove the medium from the cells and add the medium containing the different concentrations of CC-401 or vehicle.

  • Incubate for the desired time (e.g., 1-2 hours).[1]

  • If using a JNK activator, add it at the appropriate time relative to the CC-401 treatment.

2. Cell Lysis:

  • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

  • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for p-c-Jun (Ser63 or Ser73) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

7. Stripping and Re-probing (Optional):

  • To normalize the p-c-Jun signal, you can strip the membrane and re-probe with an antibody for total c-Jun and a loading control (e.g., β-actin or GAPDH).

Visualizations

JNK_Signaling_Pathway cluster_0 Extracellular Stress Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress UV, Cytokines, etc. MAP3K MAP3K Stress->MAP3K MAP2K MAP2K4/7 MAP3K->MAP2K phosphorylates JNK JNK1/2/3 MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates pcJun p-c-Jun cJun->pcJun Gene_Expression Gene Expression (Apoptosis, Inflammation) pcJun->Gene_Expression regulates CC401 CC-401 dihydrochloride CC401->JNK inhibits

Caption: The JNK signaling pathway and the inhibitory action of CC-401.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Treatment with This compound B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H

Caption: Workflow for Western blot analysis after CC-401 treatment.

Caption: Logical workflow for troubleshooting unexpected results.

References

CC-401 dihydrochloride cytotoxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using CC-401 dihydrochloride in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: CC-401 is a second-generation, potent, and cell-permeable small molecule inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of active, phosphorylated JNK, which prevents the phosphorylation of its downstream targets, most notably the transcription factor c-Jun.[1][3] The JNK signaling pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.[4][5][6] CC-401 exhibits high selectivity for JNK, with over 40-fold selectivity compared to related kinases such as p38, ERK, and IKK2.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in both water and DMSO.[7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.[2] This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[8] When preparing your working concentration, dilute the stock solution in your cell culture medium. To avoid precipitation, it is good practice to pre-warm both the stock solution and the culture medium to 37°C before final dilution.[9]

Q3: What is the recommended working concentration for CC-401 in primary cell cultures?

A3: The optimal working concentration is highly dependent on the specific primary cell type, cell density, and the duration of the experiment. Published data suggests that an effective concentration range for specific JNK inhibition in cell-based assays is between 1 µM and 5 µM.[1][2] However, it is critical to perform a dose-response experiment for your specific primary cell culture to determine the optimal non-toxic concentration that achieves the desired level of JNK inhibition.

Q4: How can I confirm that CC-401 is inhibiting the JNK pathway in my primary cells?

A4: The most direct method to confirm JNK inhibition is to perform a Western blot analysis. You should probe for the phosphorylated form of c-Jun (p-cJun), the primary downstream target of JNK.[1] A significant decrease in the p-cJun signal in CC-401-treated cells compared to vehicle-treated controls would indicate effective on-target activity. It is also advisable to check that the total levels of JNK and c-Jun proteins are unchanged to ensure the effect is due to inhibition of phosphorylation, not protein degradation.

Troubleshooting Guide

Issue / Observation Possible Cause(s) Recommended Solution(s)
High levels of cytotoxicity observed, even at low concentrations. 1. High sensitivity of the primary cell type: Primary cells can be more sensitive than immortalized cell lines.[10] 2. Solvent toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high.[11] 3. Compound precipitation: Poor solubility at the working concentration in the culture medium can lead to cytotoxic aggregates.1. Perform a dose-response curve: Start with a much lower concentration range (e.g., 0.01 µM to 10 µM) to determine the IC50 and a non-toxic working range for your specific cells.[2][12] 2. Check vehicle concentration: Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all conditions, including a vehicle-only control.[8][11] 3. Ensure solubility: Prepare fresh dilutions for each experiment. Pre-warm media and stock solutions. If precipitation is observed, sonication may help redissolve the compound.[9]
No observable effect or inconsistent results between experiments. 1. Concentration is too low: The inhibitor may not be reaching the effective concentration required for your cell type. 2. Compound instability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Low JNK pathway activity: The JNK pathway may not be basally active or sufficiently stimulated in your experimental model.[4]1. Increase concentration: Test a higher concentration range after confirming it is not cytotoxic.[8] 2. Use fresh aliquots: Always use a fresh aliquot of the stock solution for each experiment.[8] 3. Use a positive control: Treat cells with a known JNK activator (e.g., Anisomycin, UV radiation, or TNF-α) to stimulate the pathway and confirm that CC-401 can block this induced activity.[4][13]
Unexpected or paradoxical effects (e.g., increased proliferation instead of apoptosis). 1. Dual role of JNK: The JNK pathway can have pro-apoptotic or pro-survival roles depending on the cellular context, stimulus, and duration of activation (transient vs. sustained).[6] 2. Off-target effects: Although highly selective, at very high concentrations, off-target effects cannot be entirely ruled out.[12] 3. Experimental timing: The timing of your endpoint measurement may be capturing an early survival signal before a later apoptotic one.1. Review literature: Investigate the specific role of JNK in your primary cell type. Transient JNK activation can promote survival, while sustained activation often leads to apoptosis.[6] 2. Confirm with a second inhibitor: Use a structurally different JNK inhibitor to see if it phenocopies the results, helping to rule out off-target effects.[12] 3. Perform a time-course experiment: Analyze your endpoint at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the dynamics of the cellular response to JNK inhibition.[11]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using an MTT Assay

This protocol provides a framework for assessing the cytotoxic effect of CC-401 on primary cells.

Objective: To determine the concentration of CC-401 that reduces cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting range is from 100 µM down to 0.1 µM. Include a "vehicle-only" (e.g., 0.1% DMSO) control and a "no-treatment" control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of CC-401. Incubate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

JNK Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical JNK signaling pathway, which is activated by various stress signals. CC-401 acts by inhibiting the final kinase in this cascade, JNK, thereby preventing the phosphorylation of downstream transcription factors like c-Jun.[4][13][15]

G cluster_0 Extracellular & Intracellular Stress cluster_1 MAPK Cascade cluster_2 Cellular Response Stress Cytokines (TNF-α) UV Radiation Osmotic Stress MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK (JNK1/2/3) MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Response Apoptosis Inflammation Proliferation cJun->Response Inhibitor CC-401 Inhibitor->JNK inhibits ATP binding

Caption: Simplified JNK signaling pathway showing inhibition by CC-401.

Experimental Workflow for Troubleshooting Cytotoxicity

This workflow provides a logical sequence of steps to diagnose and resolve issues of unexpected cytotoxicity when using CC-401 in primary cell cultures.

G Start Start: Unexpected Cytotoxicity Observed Check_Vehicle Is Vehicle Control (e.g., 0.1% DMSO) also toxic? Start->Check_Vehicle Dose_Response Action: Perform Dose-Response Assay (e.g., 0.01µM to 20µM) Check_Vehicle->Dose_Response No Reduce_Vehicle Action: Reduce final vehicle concentration to non-toxic level (≤0.1%) Check_Vehicle->Reduce_Vehicle Yes Find_IC50 Determine IC50 and Non-Toxic Working Range Dose_Response->Find_IC50 Time_Course Is cytotoxicity time-dependent? Find_IC50->Time_Course Optimize_Time Action: Perform Time-Course Assay (e.g., 6, 12, 24, 48h) Time_Course->Optimize_Time Yes On_Target Is cytotoxicity an expected on-target effect of JNK inhibition? Time_Course->On_Target No Optimize_Time->On_Target Review_Lit Action: Review literature on JNK's role in your specific primary cell type On_Target->Review_Lit Yes End Proceed with Optimized Concentration and Time On_Target->End No Review_Lit->End Reduce_Vehicle->Dose_Response

Caption: Workflow for troubleshooting CC-401 cytotoxicity in primary cells.

References

Technical Support Center: Overcoming Resistance to MEK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to MEK inhibitors, such as CC-401 dihydrochloride, in cancer cell experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with MEK inhibitors and provides step-by-step guidance to identify and resolve them.

Issue 1: Higher than Expected IC50 Value in a "Sensitive" Cell Line

Question: My MEK inhibitor is showing a higher IC50 value than what is reported in the literature for my cancer cell line. What could be the cause?

Answer: Several factors can contribute to an unexpectedly high IC50 value. Follow these troubleshooting steps to diagnose the issue:

  • Verify Experimental Parameters:

    • Cell Seeding Density: Ensure that the cell seeding density is consistent with established protocols. High cell density can lead to increased resistance.[1]

    • Drug Concentration and Purity: Confirm the concentration of your MEK inhibitor stock solution and check for any signs of degradation.

    • Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Refer to published protocols for appropriate incubation times.[2]

  • Assess Cell Line Integrity:

    • Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can alter cellular response to drugs.

    • Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.

  • Evaluate Assay Method:

    • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).[3] Consider using an alternative assay to confirm your results.

    • Reagent Quality: Ensure that all assay reagents are within their expiration dates and have been stored correctly.

Issue 2: Development of Acquired Resistance in Long-Term Cultures

Question: My cancer cell line, which was initially sensitive to the MEK inhibitor, has become resistant after several passages in the presence of the drug. How can I investigate the mechanism of resistance?

Answer: The development of acquired resistance is a common challenge in cancer therapy research.[4] The following steps can help you elucidate the underlying mechanisms:

  • Confirm Resistance Phenotype:

    • Dose-Response Curve: Perform a dose-response assay to confirm the shift in the IC50 value compared to the parental (sensitive) cell line.[2]

    • Colony Formation Assay: Assess the long-term proliferative capacity of the resistant cells in the presence of the MEK inhibitor.[5]

  • Investigate Molecular Mechanisms:

    • MAPK Pathway Reactivation: Use Western blotting to check for the reactivation of the MAPK pathway by assessing the phosphorylation levels of MEK and ERK.[6][7] Resistance can be associated with sustained ERK activation despite MEK inhibition.[5]

    • Bypass Signaling Pathways: Investigate the activation of alternative signaling pathways, such as the PI3K/AKT pathway, which is a known mechanism of resistance to MEK inhibitors.[8][9]

    • Genomic Alterations: Consider whole-exome sequencing or targeted sequencing to identify potential mutations in genes within the MAPK pathway (e.g., MEK1/2) or other relevant pathways that could confer resistance.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding MEK inhibitor resistance.

1. What are the common mechanisms of resistance to MEK inhibitors?

Resistance to MEK inhibitors can be broadly categorized into two types:

  • Intrinsic Resistance: Some cancer cells are inherently resistant to MEK inhibitors. This can be due to pre-existing mutations or the activation of compensatory signaling pathways.[5]

  • Acquired Resistance: Cancer cells can develop resistance after prolonged exposure to the drug. Common mechanisms include:

    • Reactivation of the MAPK Pathway: Mutations in MEK1/2 that prevent drug binding, or amplification of upstream components like KRAS, can lead to the reactivation of ERK signaling.[6][10]

    • Activation of Bypass Pathways: Upregulation of alternative survival pathways, most notably the PI3K/AKT/mTOR pathway, can compensate for the inhibition of the MAPK pathway.[8][9]

    • Epigenetic Reprogramming: Changes in the epigenetic landscape of cancer cells can lead to altered gene expression patterns that promote survival in the presence of the drug.[5]

2. How can I overcome MEK inhibitor resistance in my experiments?

Several strategies can be employed to overcome resistance to MEK inhibitors:

  • Combination Therapy: Combining the MEK inhibitor with an inhibitor of a bypass pathway, such as a PI3K or AKT inhibitor, has shown synergistic effects in overcoming resistance.[8][9]

  • Targeting Downstream Components: If resistance is due to MEK1/2 mutations, targeting a downstream component of the pathway, such as ERK, may be an effective strategy.[10]

  • Combination with Other Therapies: Combining MEK inhibitors with immunotherapy or other targeted therapies is an active area of research to combat resistance.[11]

3. What are the key experiments to characterize a MEK inhibitor-resistant cell line?

To thoroughly characterize a resistant cell line, the following experiments are recommended:

  • Cell Viability and Proliferation Assays: To quantify the degree of resistance (e.g., IC50 determination).[12][13]

  • Western Blotting: To analyze the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.[7]

  • Co-Immunoprecipitation (Co-IP): To investigate changes in protein-protein interactions that may contribute to resistance.[14][15]

  • Gene Expression Analysis (e.g., RNA-seq): To identify global changes in gene expression associated with the resistant phenotype.

Data Presentation

Table 1: Hypothetical IC50 Values for a MEK Inhibitor in Sensitive and Resistant Cancer Cell Lines

Cell LineStatusMEK Inhibitor IC50 (nM)
A2780Parental (Sensitive)25
A2780-RResistant1500
OVCAR5Parental (Sensitive)25
OVCAR5-RResistant2000

This table is based on data for trametinib resistance in ovarian cancer cell lines and serves as an example.[5]

Table 2: Summary of Western Blot Analysis in Sensitive vs. Resistant Cells

ProteinSensitive Cells (Fold Change vs. Control)Resistant Cells (Fold Change vs. Control)
p-MEK (Ser217/221)↑↑↑↑↑
Total MEK
p-ERK1/2 (Thr202/Tyr204)↓↓↓↔ or ↑
Total ERK1/2
p-AKT (Ser473)↑↑
Total AKT

This table summarizes typical changes observed in protein phosphorylation upon development of resistance to a MEK inhibitor.[5][7][9] (↓: Decrease, ↑: Increase, ↔: No significant change)

Experimental Protocols

1. Cell Viability Assay (WST-1 Assay)

This protocol is used to determine the cytotoxic effects of a MEK inhibitor on cancer cells.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the MEK inhibitor in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis of MAPK and PI3K/AKT Pathways

This protocol is used to assess the activation status of key signaling pathways.[7]

  • Cell Lysis: Treat cells with the MEK inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

3. Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate protein-protein interactions.[14][15]

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "bait" and potential "prey" proteins.

Visualizations

MAPK_Pathway cluster_resistance Resistance Mechanisms RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The MAPK signaling pathway and a common resistance mechanism.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Caption: A typical workflow for Western blot analysis.

Troubleshooting_Logic start Unexpected Resistance Observed check_params Verify Experimental Parameters (Seeding, Drug Conc., Time) start->check_params acquired_res Investigate Acquired Resistance (Western Blot, Sequencing) start->acquired_res Resistance developed over time check_cells Assess Cell Line Integrity (Mycoplasma, STR) check_params->check_cells Parameters OK check_assay Evaluate Assay Method (Viability Assay Type, Reagents) check_cells->check_assay Cells OK intrinsic_res Potential Intrinsic Resistance check_assay->intrinsic_res Assay OK

Caption: A logical workflow for troubleshooting unexpected drug resistance.

References

CC-401 dihydrochloride long-term storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of CC-401 dihydrochloride.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK).[1][2] It competitively binds to the ATP-binding site of JNK, demonstrating high affinity with Ki values in the range of 25-50 nM.[3] This inhibition is highly selective, with over 40-fold selectivity for JNK compared to other kinases like p38, ERK, and IKK2.[2]

What are the primary research applications of this compound?

This compound is utilized in research to investigate the role of the JNK signaling pathway in various cellular processes and disease models. It has been shown to be hepatoprotective and to inhibit the replication of human cytomegalovirus (HCMV).

Storage and Handling

How should this compound be stored for long-term use?

For long-term stability, this compound should be stored at -20°C.[1][4]

Quantitative Storage Recommendations

ParameterRecommendationSource
Long-Term Storage Temperature-20°C[1][4]
Short-Term Storage Temperature2-8°C[4]
FormPowder[1]
ColorWhite to beige[1]

What are the proper handling procedures for this compound?

Standard laboratory safety protocols should be followed when handling this compound. This includes:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[4]

  • Ventilation: Use in a well-ventilated area.[4]

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin and eyes.[4]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.[4]

Experimental Protocols

How do I prepare a stock solution of this compound?

This compound is soluble in both water and DMSO.

Materials:

  • This compound powder

  • Sterile, high-purity water or DMSO

  • Vortex mixer or sonicator

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Determine the Desired Concentration: Decide on the final concentration of your stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Calculate the Required Mass: Based on the molecular weight of this compound (461.39 g/mol ), calculate the mass of the compound needed. Note that the batch-specific molecular weight may vary due to hydration.

  • Weigh the Compound: Carefully weigh the calculated amount of this compound powder.

  • Dissolve in Solvent: Add the appropriate volume of water or DMSO to the powder.

  • Ensure Complete Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles. For DMSO, gentle warming may aid dissolution.[5]

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water46.14100
DMSO46.14100

Data from Tocris Bioscience

Troubleshooting Guide

Below is a troubleshooting guide to address common issues that may arise during experiments with this compound.

TroubleshootingGuide cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution Problem1 Inconsistent Experimental Results Cause1a Improper Storage Problem1->Cause1a Cause1b Repeated Freeze-Thaw Cycles Problem1->Cause1b Problem2 Compound Precipitation in Solution Cause2a Exceeded Solubility Limit Problem2->Cause2a Cause2b Incorrect Solvent Problem2->Cause2b Problem3 Low Compound Potency Cause3a Compound Degradation Problem3->Cause3a Solution1a Store at -20°C Cause1a->Solution1a Solution1b Aliquot Stock Solutions Cause1b->Solution1b Solution2a Prepare a More Dilute Solution Cause2a->Solution2a Solution2b Use Recommended Solvents (Water/DMSO) Cause2b->Solution2b Solution3a Use Freshly Prepared Solutions Cause3a->Solution3a

Caption: Troubleshooting workflow for this compound experiments.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by CC-401.

SignalingPathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Stress / Cytokines JNK JNK Stimuli->JNK Activates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms Gene Gene Expression (Apoptosis, Inflammation) AP1->Gene CC401 CC-401 CC401->JNK Inhibits

Caption: Inhibition of the JNK signaling pathway by CC-401.

References

CC-401 Dihydrochloride and AML: A Technical Overview of the Terminated Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This document provides researchers, scientists, and drug development professionals with available information regarding the clinical trial of CC-401 dihydrochloride for the treatment of Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q: Why was the this compound clinical trial for AML terminated?

A: The Phase 1 clinical trial investigating CC-401 in patients with high-risk myeloid leukemia, including Acute Myeloid Leukemia (AML), (NCT00126893) was officially terminated.[1] While the trial was stopped prematurely and will not resume, the specific reasons for this termination have not been made publicly available by the sponsor, Celgene Corporation. Clinical trial records indicate the study's status as "Terminated" without detailing the underlying cause, which could range from safety concerns, lack of efficacy, strategic business decisions, or other factors.

Q: What was the purpose of the NCT00126893 clinical trial?

A: The primary purpose of this Phase 1 study was to evaluate the safety, pharmacokinetics, and pharmacodynamics of CC-401 in subjects with refractory high-risk myeloid leukemia.[1] The trial aimed to determine the optimal biological dose of the drug in this patient population.[1]

Q: Who sponsored the CC-401 AML clinical trial?

A: The clinical trial (NCT00126893) was sponsored by Celgene Corporation.[1]

Mechanism of Action: JNK Inhibition

This compound is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is implicated in the regulation of cell proliferation, apoptosis, and differentiation. In the context of AML, the JNK pathway is often constitutively active and contributes to the survival and proliferation of leukemic cells.

The proposed mechanism of action for CC-401 in AML involves the inhibition of JNK, which in turn is expected to:

  • Induce Apoptosis: By blocking the pro-survival signals mediated by JNK, CC-401 may promote programmed cell death in AML cells.

  • Inhibit Proliferation: JNK signaling is linked to the cell cycle. Inhibition of JNK can lead to cell cycle arrest and a reduction in the proliferation of leukemic blasts.

JNK Signaling Pathway in AML

JNK_Pathway_in_AML Stress Cellular Stress (e.g., Cytokines, Genotoxic agents) Upstream_Kinases Upstream Kinases (e.g., MEKK, MKK4/7) Stress->Upstream_Kinases JNK JNK Upstream_Kinases->JNK cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression AP1->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival (Anti-apoptosis) Gene_Expression->Survival CC401 This compound CC401->JNK Inhibition

References

Mitigating weight loss as a side effect of CC-401 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering weight loss as a side effect during in vivo studies with the c-Jun N-terminal kinase (JNK) inhibitor, CC-401.

Frequently Asked Questions (FAQs)

Q1: Is weight loss an expected side effect of CC-401 in vivo?

While there is no direct published evidence listing weight loss as a common side effect of CC-401, its mechanism of action as a JNK inhibitor suggests a potential for impact on metabolic processes. The JNK signaling pathway is implicated in cancer-associated cachexia and skeletal muscle wasting.[1][2][3][4][5] Therefore, inhibition of this pathway could plausibly contribute to weight loss, particularly in oncology models. Close monitoring of body weight is crucial during in vivo studies with CC-401.

Q2: What are the potential mechanisms through which a JNK inhibitor like CC-401 might induce weight loss?

The JNK signaling pathway is a key regulator of inflammation, apoptosis, and metabolism.[6][7] Its role in cancer cachexia is linked to the promotion of muscle wasting.[1][4][5] Therefore, potential mechanisms for CC-401-induced weight loss could include:

  • Modulation of Inflammatory Cytokines: JNK signaling is involved in the production of inflammatory cytokines that can drive cachexia.

  • Alterations in Muscle Protein Turnover: The pathway has been shown to influence the expression of ubiquitin ligases that are critical in muscle protein degradation.[1][4][5]

  • Impact on Appetite Regulation: JNK signaling in the hypothalamus may play a role in integrating metabolic signals that regulate feeding behavior.[8]

Q3: What initial steps should be taken if significant weight loss is observed in our animal models treated with CC-401?

If significant weight loss (typically defined as >15-20% of initial body weight) is observed, the following immediate actions are recommended:

  • Confirm Accurate Dosing: Verify all dose calculations and administration procedures to rule out an overdose.

  • Assess Animal Health: Conduct a thorough health assessment of the animals, looking for signs of distress, dehydration, or other adverse effects.

  • Review Husbandry Conditions: Ensure that environmental factors such as temperature, light cycle, and housing are optimal and have not changed.

  • Initiate Supportive Care: Provide nutritional support as outlined in the troubleshooting guide below.

Troubleshooting Guide: Mitigating CC-401-Induced Weight Loss

This guide provides a systematic approach to identifying the cause and implementing corrective actions for weight loss observed in in vivo experiments with CC-401.

Step 1: Characterize the Weight Loss

The first step is to thoroughly document the nature of the weight loss.

Parameter to MonitorMethodFrequencyPurpose
Body Weight Calibrated scaleDailyTo track the onset, rate, and severity of weight loss.
Food Intake Metabolic cages or manual measurementDailyTo determine if weight loss is due to decreased appetite (anorexia).
Water Intake Metabolic cages or manual measurementDailyTo assess hydration status.
Body Composition qNMR or DEXA scanBaseline and weeklyTo differentiate between loss of fat mass and lean muscle mass.
Clinical Observations Visual assessmentDailyTo check for signs of illness, such as lethargy, ruffled fur, or hunched posture.
Step 2: Differentiate Between Drug Toxicity and Desired Pharmacological Effect

It is critical to determine if the observed weight loss is a sign of general toxicity or a specific, albeit undesirable, pharmacological effect.

ObservationPotential ImplicationRecommended Action
Weight loss accompanied by other signs of toxicity (e.g., organ damage markers in bloodwork, severe lethargy) General ToxicityReduce the dose of CC-401 or temporarily halt treatment. Re-evaluate the maximum tolerated dose (MTD).
Weight loss without other overt signs of toxicity Potential On-Target Side EffectProceed to Step 3 to explore mitigation strategies.
Weight loss is more severe in tumor-bearing models compared to non-tumor-bearing models Possible exacerbation of cancer cachexiaInvestigate the JNK pathway's role in the specific cancer model and consider cachexia-specific interventions.
Step 3: Implement Mitigation Strategies

Based on the characterization of the weight loss, the following interventions can be implemented.

StrategyDetailed Protocol
Nutritional Support Provide a highly palatable, energy-dense, and nutritionally complete diet. This can be in the form of a high-fat diet or a liquid diet supplement. Ensure easy access to food and water.
Dose Adjustment If the weight loss is dose-dependent, consider reducing the dose of CC-401 to a level that maintains efficacy while minimizing this side effect. A dose-response study may be necessary.
Modification of Dosing Schedule Evaluate if intermittent dosing (e.g., 5 days on, 2 days off) can reduce the severity of the weight loss while maintaining the therapeutic window.
Supportive Care Administer subcutaneous fluids to combat dehydration. Maintain a stable and comfortable environment to reduce stress.

Experimental Protocols

Protocol: Assessment of Body Composition using Quantitative Magnetic Resonance (qNMR)
  • Acclimatization: Acclimate the animal to the restraint tube for several days prior to the first measurement to minimize stress.

  • Calibration: Perform a system calibration according to the manufacturer's instructions.

  • Measurement: Place the conscious animal in the restraint tube and insert it into the qNMR machine.

  • Data Acquisition: Initiate the scan. The measurement typically takes 1-2 minutes.

  • Analysis: The software will provide data on fat mass, lean mass, and free water content.

  • Frequency: Perform measurements at baseline (before the first dose of CC-401) and then weekly throughout the study.

Protocol: Monitoring Food and Water Intake using Metabolic Cages
  • Acclimatization: House the animals in the metabolic cages for at least 24-48 hours before data collection begins to allow for acclimatization.

  • Setup: Ensure the food and water dispensers are full and properly positioned. Calibrate the scales connected to the food and water.

  • Data Collection: The system will continuously monitor the weight of the food and water dispensers, recording the amount consumed over time. Collect data in 24-hour intervals.

  • Analysis: Calculate the average daily food and water intake for each animal. Compare the intake of the CC-401 treated group to the vehicle control group.

Visualizations

JNK_Signaling_in_Cachexia JNK Signaling Pathway in Muscle Wasting (Cachexia) Stress Inflammatory Cytokines / Stress MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K activates MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Ubiquitin_Ligases Ubiquitin Ligases (e.g., Trim63, Fbxo32) cJun->Ubiquitin_Ligases upregulates transcription Protein_Degradation Muscle Protein Degradation Ubiquitin_Ligases->Protein_Degradation promotes Muscle_Wasting Muscle Wasting / Weight Loss Protein_Degradation->Muscle_Wasting CC401 CC-401 CC401->JNK inhibits

Caption: JNK signaling pathway's role in promoting muscle wasting.

Experimental_Workflow Workflow for Managing In Vivo Weight Loss Start Start of In Vivo Study (CC-401 Dosing) Monitor Daily Monitoring: - Body Weight - Food/Water Intake - Clinical Signs Start->Monitor Weight_Loss_Check Significant Weight Loss? Monitor->Weight_Loss_Check Continue_Monitoring Continue Monitoring Weight_Loss_Check->Continue_Monitoring No Characterize Characterize Weight Loss: - Body Composition (qNMR) - Bloodwork (Toxicity Markers) Weight_Loss_Check->Characterize Yes Continue_Monitoring->Monitor End End of Study / Analysis Continue_Monitoring->End Toxicity_Check Evidence of General Toxicity? Characterize->Toxicity_Check Reduce_Dose Reduce Dose / Halt Treatment Toxicity_Check->Reduce_Dose Yes Mitigate Implement Mitigation Strategies: - Nutritional Support - Dose/Schedule Adjustment Toxicity_Check->Mitigate No Reassess Reassess Animal Health and Weight Trajectory Reduce_Dose->Reassess Mitigate->Reassess Reassess->Monitor Reassess->End

References

Validation & Comparative

A Comparative Guide to JNK Inhibitors: CC-401 Dihydrochloride vs. SP600125

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of signal transduction research and therapeutic development, the c-Jun N-terminal kinases (JNKs) have emerged as critical targets in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. The inhibition of JNK signaling is a promising strategy, and numerous small molecule inhibitors have been developed to probe its function and potential for clinical intervention. Among these, SP600125 is a well-established, first-generation JNK inhibitor, while CC-401 dihydrochloride represents a second-generation compound designed for improved selectivity.

This guide provides an objective comparison of this compound and SP600125, focusing on their performance, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate an informed choice of inhibitor for their specific research needs.

Mechanism of Action

Both this compound and SP600125 are ATP-competitive inhibitors of JNKs. They function by binding to the ATP-binding pocket of the JNK enzyme, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun. The inhibition of c-Jun phosphorylation subsequently blocks the activation of the AP-1 transcription factor complex, which is responsible for regulating the expression of a multitude of genes involved in inflammatory and stress responses.

Potency and Selectivity

A critical differentiator between JNK inhibitors lies in their potency towards the three JNK isoforms (JNK1, JNK2, and JNK3) and their selectivity against other kinases.

This compound is a potent pan-JNK inhibitor with reported Ki values in the range of 25-50 nM for all three JNK isoforms. A key advantage of CC-401 is its enhanced selectivity. It has been shown to have at least a 40-fold greater selectivity for JNKs compared to a panel of other related kinases, including p38, ERK, IKK2, PKC, Lck, and ZAP70.

SP600125 , on the other hand, also inhibits all three JNK isoforms with IC50 values of 40 nM for JNK1 and JNK2, and 90 nM for JNK3 in cell-free assays. However, its selectivity profile is broader. While it demonstrates greater than 300-fold selectivity against some kinases like ERK1 and p38, it is also known to inhibit other kinases with similar or even greater potency than JNK in some contexts. Notably, SP600125 has been reported to inhibit phosphatidylinositol 3-kinase (PI3K), particularly the p110δ isoform, and can also activate other signaling pathways, such as the Src-IGF-IR-Akt/Erk1/2 pathway, independent of its JNK inhibitory activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and SP600125. It is important to note that these values are compiled from various sources and experimental conditions may differ.

Table 1: In Vitro Kinase Inhibition

InhibitorTarget KinaseKi (nM)IC50 (nM)
This compound JNK125-50-
JNK225-50-
JNK325-50-
SP600125 JNK1-40
JNK2190 ± 6040
JNK3-90

Table 2: Cellular Activity

InhibitorCell LineAssayIC50 (µM)
This compound HK-2Inhibition of sorbitol-induced c-Jun phosphorylation1-5
SP600125 Jurkat T cellsInhibition of c-Jun phosphorylation5-10
Human CD4+ cellsInhibition of inflammatory gene expression (COX-2, IL-2, IL-10, IFN-γ, TNF-α)5-12

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines, etc.) MKK4_7 MKK4/7 Stress_Stimuli->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis, etc.) AP1->Gene_Expression Inhibitor CC-401 or SP600125 Inhibitor->JNK inhibits

JNK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Kinase Assay cluster_cellular Cellular Assay (Western Blot) Reagents Recombinant JNK + Substrate (e.g., c-Jun) + ATP Add_Inhibitor Add CC-401 or SP600125 (Varying Concentrations) Reagents->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Detect_Phosphorylation Detect Substrate Phosphorylation Incubate->Detect_Phosphorylation IC50_Determination Determine IC50 Detect_Phosphorylation->IC50_Determination Cell_Culture Culture Cells Treat_Cells Treat with Inhibitor + Stimulus (e.g., Anisomycin) Cell_Culture->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE & Western Blot Protein_Quantification->SDS_PAGE Detect_p_cJun Detect phospho-c-Jun SDS_PAGE->Detect_p_cJun

A Comparative Analysis of JNK Inhibitors: CC-401 Dihydrochloride and AS601245 in Preclinical Kidney Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of therapeutic interventions for kidney disease, the c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a critical target. This pathway is a key mediator of cellular stress, inflammation, and apoptosis, all of which are central to the pathogenesis of renal injury and fibrosis. This guide provides an objective comparison of two prominent JNK inhibitors, CC-401 dihydrochloride and AS601245, summarizing their mechanisms of action and presenting available experimental data from relevant preclinical models.

While both molecules are potent ATP-competitive inhibitors of JNK, their evaluation in the context of kidney disease presents a study in contrasts. CC-401 has been investigated in models of both acute and chronic kidney injury, demonstrating protective effects. In contrast, AS601245, while well-characterized in neurodegenerative and inflammatory models, currently lacks published data in specific kidney disease models. This guide aims to provide a comprehensive overview of the existing data to inform future research directions and therapeutic development.

At a Glance: CC-401 vs. AS601245

FeatureThis compoundAS601245
Target Pan-JNK inhibitor (JNK1, JNK2, JNK3)Pan-JNK inhibitor (JNK1, JNK2, JNK3)
Mechanism of Action ATP-competitive inhibitorATP-competitive inhibitor
Potency Kᵢ = 25-50 nM for all three JNK isoformsIC₅₀ = 150 nM (hJNK1), 220 nM (hJNK2), 70 nM (hJNK3)
Selectivity >40-fold selectivity for JNK over other related kinases (p38, ERK, IKK2, etc.)10- to 20-fold selectivity over c-src, CDK2, and c-Raf; >50- to 100-fold selectivity over a range of other kinases
Reported Efficacy in Kidney Disease Models Yes (anti-GBM glomerulonephritis, ischemia-reperfusion injury)No direct evidence in kidney disease models to date
Reported Efficacy in Other Models Myeloid leukemia, colon cancer, breast cancerNeuroprotection (global ischemia), anti-inflammatory (LPS-induced TNF-α release)

Performance in Kidney Disease Models: this compound

CC-401 has demonstrated therapeutic potential in preclinical models of both acute and chronic kidney disease.

Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis

In a rat model of anti-GBM glomerulonephritis, a model of rapidly progressive glomerulonephritis, treatment with CC-401 has been shown to mitigate kidney damage.

ParameterVehicle ControlCC-401 TreatmentPercentage Improvement
Proteinuria (mg/24h) Data not availableData not availableSignificant reduction
Serum Creatinine (µmol/L) Data not availableData not availableSignificantly lower
Glomerular Crescent Formation (%) Data not availableData not availableSignificant reduction
Tubulointerstitial Fibrosis (%) Data not availableData not availableSignificant reduction
Ischemia-Reperfusion Injury (IRI)

In models of renal ischemia-reperfusion injury, a common cause of acute kidney injury, pre-treatment with CC-401 has been shown to be protective.

ParameterIschemia-Reperfusion + VehicleIschemia-Reperfusion + CC-401Percentage Improvement
Serum Creatinine (mg/dL) Data not availableData not availableSignificant reduction
Tubular Necrosis Score Data not availableData not availableSignificant reduction
Inflammatory Cell Infiltration Data not availableData not availableSignificant reduction

Performance in Other Models: AS601245

To date, there is a lack of published studies evaluating the efficacy of AS601245 in models of kidney disease. However, its activity as a JNK inhibitor has been demonstrated in other contexts.

Neuroprotection in Global Cerebral Ischemia

In a gerbil model of transient global ischemia, intraperitoneal administration of AS601245 provided significant, dose-dependent protection against neuronal damage.[1][2]

ParameterIschemia + VehicleIschemia + AS601245 (80 mg/kg)Percentage Improvement
Neurite Damage Reduction Baseline67% reduction (p<0.001)67%[1]
Astrocyte Activation Reduction Baseline84% reduction (p<0.001)84%[1]
Memory Impairment Significant impairmentPrevention of impairmentNot applicable[1]
Anti-inflammatory Activity

AS601245 has also been shown to be a potent inhibitor of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in mice, demonstrating its anti-inflammatory properties.

ModelParameterEffect of AS601245
LPS-induced TNF-α release in mice Serum TNF-α levelsDose-dependent inhibition

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of these findings, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

JNK_Signaling_Pathway JNK Signaling Pathway and Inhibition Stress Cellular Stress (Oxidative Stress, Cytokines, etc.) MAP3K MAP3K (ASK1, MEKK1, etc.) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1, JNK2, JNK3) MAP2K->JNK cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Transcription Factor cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis, Fibrosis) AP1->Gene_Expression Inhibitors CC-401 / AS601245 Inhibitors->JNK Inhibition

JNK signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow: Anti-GBM Glomerulonephritis Model cluster_Phase1 Disease Induction cluster_Phase2 Treatment Groups cluster_Phase3 Monitoring and Analysis Induction Induce anti-GBM disease in rodents (e.g., rats) via injection of anti-GBM serum Treatment Administer CC-401 (e.g., daily oral gavage) Induction->Treatment Control Administer Vehicle Control Induction->Control Monitoring Monitor disease progression: - 24h urine collection for proteinuria - Blood sampling for serum creatinine Treatment->Monitoring Control->Monitoring Endpoint Euthanize at study endpoint (e.g., Day 14 or 28) Monitoring->Endpoint Analysis Analyze kidneys for: - Histopathology (crescent formation) - Immunohistochemistry (fibrosis markers) Endpoint->Analysis

Workflow for evaluating CC-401 in anti-GBM glomerulonephritis.

Detailed Experimental Protocols

CC-401 in Rat Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis
  • Animal Model: Male Wistar rats.

  • Disease Induction: Glomerulonephritis is induced by a single intravenous injection of anti-GBM serum.

  • Treatment Protocol: CC-401 is administered orally once daily, starting on the day of disease induction and continuing for the duration of the study (e.g., 14 or 28 days). A vehicle-treated group serves as the control.

  • Efficacy Parameters:

    • Proteinuria: Measured from 24-hour urine collections at various time points.

    • Renal Function: Assessed by measuring serum creatinine levels from blood samples.

    • Histopathology: Kidneys are harvested at the end of the study, and sections are stained (e.g., with Periodic acid-Schiff) to evaluate glomerular crescent formation and tubulointerstitial injury.

    • Fibrosis: Assessed by immunohistochemical staining for markers such as collagen I and α-smooth muscle actin.

AS601245 in Gerbil Global Cerebral Ischemia
  • Animal Model: Adult male Mongolian gerbils.[1]

  • Disease Induction: Transient global cerebral ischemia is induced by bilateral common carotid artery occlusion for 5 minutes, followed by reperfusion.[1]

  • Treatment Protocol: AS601245 (at doses of 40, 60, and 80 mg/kg) or saline (vehicle) is administered intraperitoneally 15 minutes and 24 hours after the restoration of blood flow.[1]

  • Efficacy Parameters:

    • Neuronal Damage: Assessed by immunohistochemistry for markers of neurite damage (e.g., non-phosphorylated neurofilaments) and astrocyte activation (e.g., GFAP) in the hippocampus.[1]

    • Cognitive Function: Evaluated using behavioral tests such as the inhibitory avoidance task to assess memory function.[1]

Conclusion

Both CC-401 and AS601245 are potent pan-JNK inhibitors with distinct preclinical data profiles. CC-401 has shown promising therapeutic effects in preclinical models of both acute and chronic kidney disease, suggesting that JNK inhibition is a viable strategy for mitigating renal injury and fibrosis. The available data for CC-401 supports its further investigation as a potential treatment for kidney diseases.

While AS601245 is a potent and selective JNK inhibitor with demonstrated efficacy in models of neurodegeneration and inflammation, its potential in the context of renal pathophysiology remains unexplored in published literature.[1] Given the established role of JNK signaling in kidney disease, further studies are warranted to investigate whether the neuroprotective and anti-inflammatory effects of AS601245 translate to renoprotection. A direct, head-to-head comparison of CC-401 and AS601245 in a standardized model of kidney disease would be invaluable for determining their relative efficacy and therapeutic potential for this indication. Such studies would provide crucial data for advancing the most promising JNK inhibitors toward clinical development for the treatment of kidney disease.

References

A Head-to-Head Comparison of JNK Inhibitors: CC-401 and CC-930 (Tanzisertib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two notable c-Jun N-terminal kinase (JNK) inhibitors, CC-401 and CC-930 (Tanzisertib). While both compounds target the JNK signaling pathway, a critical regulator of inflammatory responses, apoptosis, and cellular stress, they exhibit distinct profiles in terms of isoform selectivity, potency, and clinical development trajectories. This document synthesizes available preclinical and clinical data to facilitate an informed evaluation of their therapeutic potential.

Introduction to JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in intracellular signaling cascades.[1] Activated by various stimuli, including inflammatory cytokines and environmental stress, JNKs phosphorylate a host of downstream targets, most notably the transcription factor c-Jun.[1] This phosphorylation event is a key step in the formation of the Activator Protein-1 (AP-1) transcription factor complex, which subsequently drives the expression of numerous genes involved in inflammation, cell proliferation, and apoptosis.[1] Consequently, the inhibition of JNK activity presents a promising therapeutic strategy for a range of diseases, including inflammatory disorders, fibrotic diseases, and cancer.[1]

Mechanism of Action: Targeting the JNK Signaling Pathway

Both CC-401 and CC-930 are ATP-competitive inhibitors, binding to the ATP-binding pocket of JNK and preventing the phosphorylation of its substrates.[2] By blocking this crucial step, both inhibitors effectively attenuate the downstream signaling cascade, leading to reduced c-Jun phosphorylation and decreased AP-1 transactivation.[2]

CC-401 is characterized as a potent, second-generation pan-JNK inhibitor, targeting all three JNK isoforms (JNK1, JNK2, and JNK3).[1][3] In contrast, CC-930, a first-generation JNK inhibitor, demonstrates a notable bias towards the JNK2 isoform.[1][4]

JNK_Signaling_Pathway JNK Signaling Pathway and Inhibition Stress_Stimuli Stress Stimuli (Cytokines, UV, etc.) MAPKKK MAPKKK (MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis, etc.) AP1->Gene_Expression Inhibitors CC-401 / CC-930 Inhibitors->JNK Inhibition Western_Blot_Workflow Western Blot Workflow for c-Jun Phosphorylation Cell_Culture Cell Culture & Treatment (CC-401/Vehicle + Stimulus) Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phospho-c-Jun) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

Validating JNK Inhibition: A Comparative Guide to CC-401 Dihydrochloride and Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity and efficacy of a chemical inhibitor is paramount. This guide provides a comprehensive comparison of a chemical approach, using the c-Jun N-terminal kinase (JNK) inhibitor CC-401 dihydrochloride, with genetic validation through JNK isoform knockouts. By presenting available data, detailed experimental protocols, and logical workflows, this guide aims to facilitate a thorough understanding of JNK inhibition validation.

Introduction to JNK Signaling and CC-401

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in a wide array of cellular processes, including stress responses, inflammation, apoptosis, and proliferation.[1][2] The JNK signaling cascade is activated by various stimuli, leading to the phosphorylation of numerous downstream targets, most notably the transcription factor c-Jun.[3][4] Dysregulation of the JNK pathway is implicated in a variety of diseases, making it a key therapeutic target.

This compound is a second-generation, ATP-competitive inhibitor that targets all three JNK isoforms (JNK1, JNK2, and JNK3).[4][5] It has demonstrated efficacy in various preclinical models, although its clinical development was discontinued.[1][4] Validating the effects of such inhibitors with genetic models is the gold standard for confirming on-target activity and understanding the specific roles of different JNK isoforms.

Comparative Analysis: Chemical Inhibition vs. Genetic Knockout

A direct head-to-head comparison of CC-401 with JNK knockouts in the same experimental system is not extensively available in the public domain. However, by synthesizing data from various studies, we can draw informative comparisons.

Biochemical and Cellular Activity

CC-401 is a potent inhibitor of all three JNK isoforms, with Ki values in the nanomolar range.[5] Its selectivity for JNKs over other related kinases, such as p38 and ERK, has been reported to be greater than 40-fold.[6] In cellular assays, CC-401 effectively inhibits the phosphorylation of c-Jun.[3]

Genetic knockouts of JNK isoforms provide the most definitive validation of the role of each isoform in a given cellular process. Studies using fibroblasts from JNK1 or JNK2 knockout mice have shown differential roles in apoptosis. For instance, JNK1-deficient cells are resistant to UV-induced apoptosis, a process dependent on c-Jun phosphorylation.[2] Conversely, JNK2-deficient cells show increased sensitivity to UV irradiation.[2] Both JNK1 and JNK2 knockout cells, however, exhibit increased sensitivity to apoptosis induced by TNF-α and sorbitol, suggesting a c-Jun-independent, anti-apoptotic role for both isoforms in this context.[2]

ParameterThis compoundJNK Genetic Knockouts
Target(s) Pan-JNK inhibitor (JNK1, JNK2, JNK3)Specific JNK isoform(s) (JNK1, JNK2, or JNK3)
Mechanism ATP-competitive inhibition of kinase activityComplete loss of protein expression and function
Reported Effect on c-Jun Phosphorylation Dose-dependent inhibition[3]Reduced in JNK1 knockout cells in response to UV[2]
Reported Effect on UV-induced Apoptosis Expected to inhibit (as a pan-JNK inhibitor)JNK1 knockout confers resistance; JNK2 knockout increases sensitivity[2]
Reported Effect on TNF-α-induced Apoptosis Expected to promote (based on knockout data)JNK1 and JNK2 knockouts increase sensitivity[2]

Visualizing the JNK Signaling Pathway and Validation Workflow

To better understand the points of intervention and the logic of validation, the following diagrams illustrate the JNK signaling pathway, the mechanism of CC-401, and a typical experimental workflow.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (UV, Cytokines) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MKK4 / MKK7 MAP3K->MAP2K JNK JNK1 / JNK2 / JNK3 MAP2K->JNK cJun c-Jun JNK->cJun Phosphorylation CC401 CC-401 CC401->JNK Inhibition pcJun p-c-Jun cJun->pcJun Gene Gene Expression (Apoptosis, Proliferation) pcJun->Gene G cluster_validation Validation of JNK Inhibition start Hypothesis: Compound inhibits JNK biochem Biochemical Assay (In Vitro Kinase Assay) start->biochem cell_based Cell-Based Assay (Western Blot for p-c-Jun) biochem->cell_based functional Functional Assay (Apoptosis, Proliferation) cell_based->functional genetic Genetic Validation (JNK Knockout Cells/Mice) functional->genetic phenotype Compare Phenotypes genetic->phenotype conclusion Confirm On-Target JNK Inhibition phenotype->conclusion

References

A Comparative Guide to CC-401 Dihydrochloride in Combination with Chemotherapy for Colon Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug CC-401 dihydrochloride in combination with standard chemotherapy for colon cancer against established and emerging therapeutic alternatives. The information is presented to facilitate an objective evaluation of its preclinical performance and potential for clinical development.

Executive Summary

This compound is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). Preclinical studies have demonstrated that CC-401 can synergize with conventional chemotherapeutic agents, such as oxaliplatin, SN-38 (the active metabolite of irinotecan), and 5-fluorouracil (5-FU), to enhance their anti-tumor activity in colon cancer models. This guide compares the efficacy of CC-401 in combination with chemotherapy to standard-of-care regimens like FOLFOX and FOLFIRI, as well as the targeted therapy combination of sotorasib and panitumumab. The data presented herein is derived from preclinical and clinical studies to provide a multifaceted view of these treatment modalities.

Mechanism of Action: this compound

CC-401 is an ATP-competitive inhibitor that targets all three isoforms of JNK (JNK1, JNK2, and JNK3)[1][2]. The JNK signaling pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is activated by various cellular stressors, including chemotherapy-induced DNA damage. In some contexts, JNK activation can promote cell survival and contribute to therapeutic resistance. By inhibiting JNK, CC-401 is hypothesized to prevent the phosphorylation of downstream targets like c-Jun, thereby sensitizing cancer cells to the apoptotic effects of chemotherapy[1][3]. Studies have shown that hypoxia-induced JNK activation is associated with resistance to oxaliplatin, and inhibition of JNK can potentiate the effects of DNA-damaging agents[3].

JNK_Pathway_Inhibition cluster_stress Cellular Stressors cluster_jnk_cascade JNK Signaling Cascade cluster_downstream Downstream Effects Chemotherapy Chemotherapy MAP3K MAP3K Chemotherapy->MAP3K Hypoxia Hypoxia Hypoxia->MAP3K MKK4/7 MKK4/7 MAP3K->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Gene Transcription Gene Transcription c-Jun->Gene Transcription Cell Survival / Apoptosis Cell Survival / Apoptosis Gene Transcription->Cell Survival / Apoptosis CC-401 CC-401 CC-401->JNK Inhibition

Figure 1: Mechanism of Action of this compound.

Preclinical Efficacy of CC-401 in Combination Therapy

In Vitro Synergy

A key study by Vasilevskaya et al. investigated the synergistic effects of CC-401 with chemotherapy in a panel of colon cancer cell lines. The combination indices (CI) were calculated, with a CI < 1 indicating synergy.

Cell LineChemotherapeutic AgentCombination Index (CI) at 50% Effect (ED50)Synergy Observed
HT29 Oxaliplatin< 1Yes
SN-38< 1Yes
5-FU< 1Yes
SW620 Oxaliplatin< 1Yes
SN-38< 1Yes
5-FU< 1Yes
HCT116 Oxaliplatin> 1No
SN-38> 1No
5-FU> 1No
Data sourced from Vasilevskaya et al., Clinical Cancer Research, 2015.[3]
In Vivo Efficacy in a Colon Cancer Xenograft Model

The same study evaluated the in vivo efficacy of CC-401 in combination with oxaliplatin and bevacizumab in an HT29 human colon cancer xenograft model.

Treatment GroupTumor Growth Delay (Days)
CC-401 alone2
Oxaliplatin alone6
Bevacizumab alone7
Oxaliplatin + Bevacizumab11
CC-401 + Oxaliplatin 18
CC-401 + Bevacizumab 9
CC-401 + Oxaliplatin + Bevacizumab 19
Data sourced from Vasilevskaya et al., Clinical Cancer Research, 2015.[3]

Comparison with Alternative Therapies

For a comprehensive comparison, this section details the performance of standard chemotherapy regimens and a targeted therapy combination.

Standard Chemotherapy: FOLFOX and FOLFIRI

FOLFOX (5-FU, leucovorin, oxaliplatin) and FOLFIRI (5-FU, leucovorin, irinotecan) are cornerstone first- and second-line treatments for metastatic colorectal cancer.

Clinical Efficacy Data (Metastatic Colon Cancer)

RegimenOverall Response Rate (ORR)Median Time to Progression (TTP) / Progression-Free Survival (PFS)Median Overall Survival (OS)
FOLFOX4 34%7 months15 months
FOLFIRI 31%7 months14 months
Data from a Phase III trial comparing FOLFIRI and FOLFOX4.[4]

Preclinical In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineOxaliplatin IC50 (µM)SN-38 IC50 (µM)5-FU IC50 (µM)
HT29 0.97[1]0.08 - 0.39[2]11.25 (after 5 days)[5]
SW620 1.13[6]0.02[2]13 (after 48 hours)[7]
HCT116 0.49[8]0.04 - 0.11[2]1.48 (after 5 days)[5]
Note: IC50 values can vary significantly based on experimental conditions, such as exposure time.
Targeted Therapy: Sotorasib in Combination with Panitumumab

This combination targets KRAS G12C-mutated metastatic colorectal cancer. Sotorasib is a KRAS G12C inhibitor, and panitumumab is an anti-EGFR monoclonal antibody.

Clinical Efficacy Data (KRAS G12C-mutated Metastatic Colon Cancer)

Treatment ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
Sotorasib (960 mg) + Panitumumab 5.6 months26.4%
Standard Care (trifluridine-tipiracil or regorafenib) 2.2 months0%
Data from a Phase 3 trial in patients with chemorefractory KRAS G12C-mutated metastatic CRC.[8][9]

Experimental Protocols

CC-401 In Vivo Xenograft Study (Vasilevskaya et al., 2015)
  • Cell Line: HT29 human colon adenocarcinoma cells.

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: 5 x 10^6 HT29 cells were injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: Treatment began when tumors reached a volume of approximately 150-200 mm³.

  • Dosing Regimen:

    • CC-401: Administered orally.

    • Oxaliplatin: Administered intraperitoneally.

    • Bevacizumab: Administered intraperitoneally. (Specific dosages and schedules were not detailed in the abstract, full text would be required for this information).

  • Endpoints: Tumor growth was monitored, and tumor growth delay was calculated as the primary efficacy endpoint.

Xenograft_Workflow Cell_Culture HT29 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 150-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Administration of CC-401, Oxaliplatin, Bevacizumab (alone or in combination) Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Calculation of Tumor Growth Delay Monitoring->Endpoint

Figure 2: Experimental Workflow for In Vivo Xenograft Study.
FOLFOX/FOLFIRI Administration Protocol (Clinical)

  • FOLFOX4: Oxaliplatin 85 mg/m² IV on day 1, leucovorin 200 mg/m² IV on days 1 and 2, and 5-FU 400 mg/m² IV bolus followed by 600 mg/m² continuous infusion over 22 hours on days 1 and 2. Cycles are repeated every 2 weeks.

  • FOLFIRI: Irinotecan 180 mg/m² IV on day 1, leucovorin 400 mg/m² IV, and 5-FU 400 mg/m² IV bolus followed by 2400 mg/m² continuous infusion over 46 hours. Cycles are repeated every 2 weeks[10].

Sotorasib and Panitumumab Administration Protocol (Clinical)
  • Sotorasib: 960 mg administered orally once daily.

  • Panitumumab: 6 mg/kg administered as an intravenous infusion every 2 weeks[11].

Conclusion

The preclinical data for this compound in combination with chemotherapy are promising, demonstrating significant synergy in vitro and enhanced tumor growth delay in vivo in colon cancer models. The potentiation of standard chemotherapy, particularly oxaliplatin, suggests a potential role for JNK inhibition in overcoming therapeutic resistance.

When compared to standard-of-care regimens like FOLFOX and FOLFIRI, the preclinical data for the CC-401 combination suggests a substantial improvement in efficacy, although direct head-to-head preclinical comparisons are lacking. The clinical data for FOLFOX and FOLFIRI provide a benchmark for efficacy in a broad population of patients with metastatic colorectal cancer.

The comparison with the targeted therapy combination of sotorasib and panitumumab highlights the progress in personalized medicine for specific molecular subtypes of colon cancer, in this case, KRAS G12C-mutated tumors. While the clinical efficacy of this targeted combination is significant in its intended population, CC-401's mechanism of action may be applicable to a broader range of colon cancer patients who are not defined by a specific mutation but are receiving standard chemotherapy.

Further investigation, including more comprehensive preclinical studies and well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of CC-401 in combination with chemotherapy for the treatment of colon cancer. Key areas for future research include identifying biomarkers that predict synergy with JNK inhibition and optimizing combination regimens to maximize efficacy while managing potential toxicities.

References

Synergistic Effects of CC-401 Dihydrochloride with Other Signaling Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CC-401 dihydrochloride, a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), has been a subject of interest in cancer research due to the central role of the JNK signaling pathway in cell proliferation, apoptosis, and inflammation. While the clinical development of CC-401 for oncology has seen challenges, preclinical evidence suggests that targeting the JNK pathway, in combination with other signaling inhibitors, could be a promising therapeutic strategy. This guide provides an objective comparison of the synergistic potential of CC-401 and other JNK inhibitors with various signaling pathway modulators, supported by available experimental data and detailed protocols.

Mechanism of Action: JNK and Beyond

CC-401 is an ATP-competitive inhibitor that targets all three JNK isoforms (JNK1, JNK2, and JNK3) with high affinity (Ki values in the range of 25-50 nM)[1][2][3]. It exhibits more than 40-fold selectivity for JNK over other kinases such as p38, ERK, and IKK2[1][3]. The JNK pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is activated by various cellular stresses and plays a dual role in both promoting and suppressing apoptosis, making its inhibition a context-dependent strategy in cancer therapy.

Interestingly, further research has revealed that CC-401 also functions as an inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A and 1B (DYRK1A/B)[4][5]. This "off-target" activity has been shown to induce β-cell replication, highlighting the compound's polypharmacology[4].

Synergistic Interactions in Cancer Therapy

While specific quantitative data on the synergistic effects of CC-401 with other signaling inhibitors in cancer is limited in publicly available literature, the broader class of JNK inhibitors has demonstrated significant synergistic potential in preclinical studies. JNK inhibition has been shown to sensitize hypoxic colon cancer cells to DNA-damaging agents[1]. The following sections present data from studies on the well-characterized JNK inhibitor, SP600125, as a representative example to illustrate the potential synergistic interactions that could be explored with CC-401.

Data Presentation: JNK Inhibitor Combination Therapies

The following tables summarize the quantitative data from preclinical studies on the synergistic effects of the JNK inhibitor SP600125 with other anti-cancer agents.

Table 1: Synergistic Apoptosis Induction with JNK Inhibitor SP600125

Cancer Cell LineCombination PartnerEffectQuantitative MeasurementReference
Human Lung AdenocarcinomaDihydroartemisinin (DHA)Enhanced ApoptosisSignificant increase in apoptosis compared to single agents.[6]
Tetraploid Colon CancerIonizing RadiationOvercame Resistance to ApoptosisIncreased sub-G1 population in combination-treated cells.[4]
Hepatoma (HepG2)Saracatinib (Src inhibitor)Inhibition of Cell ProliferationSignificant synergistic inhibition of cell proliferation.

Table 2: Combination Index (CI) Values for JNK Inhibitor Combinations

Cancer TypeCombination PartnerCell LineCombination Index (CI)Interpretation
---< 1Synergy
---= 1Additive
---> 1Antagonism

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the context of evaluating synergistic effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of CC-401 (or another JNK inhibitor) and the partner signaling inhibitor, both alone and in combination, for 48-72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 values. Combination Index (CI) can be calculated using software like CompuSyn.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the single agents and their combination for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, p-c-Jun) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagram

JNK_Signaling_Pathway stress Cellular Stress (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., ASK1, MEKK1) stress->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun ap1 AP-1 Transcription Factor cjun->ap1 apoptosis Apoptosis ap1->apoptosis proliferation Proliferation ap1->proliferation cc401 CC-401 cc401->jnk

Caption: The JNK signaling pathway and the inhibitory action of CC-401.

Experimental Workflow Diagram

Synergistic_Effect_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture drug_treatment Single Agent & Combination Treatment cell_culture->drug_treatment viability Cell Viability Assay (e.g., MTT) drug_treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) drug_treatment->apoptosis western_blot Western Blot (Pathway Modulation) drug_treatment->western_blot xenograft Xenograft Tumor Model viability->xenograft apoptosis->xenograft western_blot->xenograft in_vivo_treatment In Vivo Drug Administration xenograft->in_vivo_treatment tumor_growth Tumor Growth Measurement in_vivo_treatment->tumor_growth survival Survival Analysis in_vivo_treatment->survival

Caption: A general experimental workflow for evaluating synergistic drug effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of CC-401 dihydrochloride, a potent ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK). By presenting quantitative data, detailed experimental protocols, and visual representations of key cellular pathways, this document serves as a comprehensive resource for researchers investigating JNK signaling and for professionals in the field of drug discovery and development.

Potency and Selectivity of CC-401

This compound is a high-affinity inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), with reported Ki values in the range of 25-50 nM.[1] Its mechanism of action involves competitive binding to the ATP-binding site of the active, phosphorylated form of JNK.[1] While demonstrating potent JNK inhibition, understanding its cross-reactivity with other kinases is crucial for interpreting experimental results and predicting potential off-target effects.

Studies have shown that CC-401 exhibits a favorable selectivity profile, with at least 40-fold greater selectivity for JNK over several other related kinases, including p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C (PKC), Lck, and zeta-associated protein of 70 kDa (ZAP70).[1][2]

More comprehensive kinome screening has revealed that CC-401 also interacts with other kinases, most notably the Dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B (DYRK1A/B).[3][4][5] This off-target activity has been identified as responsible for inducing pancreatic β-cell replication, highlighting the importance of broad kinase profiling.[3][5]

Quantitative Kinase Inhibition Data

The following table summarizes the known inhibitory activities of CC-401 against its primary targets and key off-targets. While comprehensive public data for a full kinome scan is limited, the available information provides valuable insights into its selectivity.[6]

Target KinaseInhibition Value (Ki/IC50)Selectivity vs. JNKNotes
Primary Targets
JNK125-50 nM (Ki)-Potent, direct inhibition.
JNK225-50 nM (Ki)-Potent, direct inhibition.
JNK325-50 nM (Ki)-Potent, direct inhibition.
Known Off-Targets
DYRK1APotent Inhibition-Identified via kinome screening; responsible for β-cell replication.
DYRK1BPotent Inhibition-Identified via kinome screening; responsible for β-cell replication.
Kinases with >40-fold Lower Sensitivity
p38>1 µM (estimated)>40-foldSignificantly less sensitive than JNK.
ERK>1 µM (estimated)>40-foldSignificantly less sensitive than JNK.
IKK2>1 µM (estimated)>40-foldSignificantly less sensitive than JNK.
PKC>1 µM (estimated)>40-foldSignificantly less sensitive than JNK.
Lck>1 µM (estimated)>40-foldSignificantly less sensitive than JNK.
ZAP70>1 µM (estimated)>40-foldSignificantly less sensitive than JNK.

Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize the activity of CC-401.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound.

Materials:

  • Recombinant active JNK enzyme

  • GST-c-Jun (1-79) as substrate

  • [γ-³²P]ATP

  • Kinase Assay Buffer (25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT, 50 µM Na₃VO₄)

  • This compound

  • P81 phosphocellulose paper

  • Wash Buffer (0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of CC-401 in DMSO, followed by a final dilution in Kinase Assay Buffer.

  • In a reaction tube, combine the recombinant JNK enzyme and the GST-c-Jun substrate in Kinase Assay Buffer.

  • Add the diluted CC-401 or vehicle control (DMSO) to the enzyme/substrate mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by the addition of [γ-³²P]ATP. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubate the reaction for 20-30 minutes at 30°C.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with Wash Buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each CC-401 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based c-Jun Phosphorylation Assay (Western Blot)

This assay determines the ability of CC-401 to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, c-Jun.

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound

  • JNK activator (e.g., anisomycin or UV radiation)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Pre-treat cells with varying concentrations of CC-401 or vehicle (DMSO) for 1-2 hours.

  • Stimulate the JNK pathway with a suitable activator (e.g., 10 µg/mL anisomycin for 30 minutes).

  • Wash cells with ice-cold PBS and lyse with Lysis Buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-c-Jun primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody for total c-Jun.

Visualizing Cellular Pathways and Workflows

Diagrams are essential for understanding the complex signaling cascades and experimental procedures involved in kinase inhibitor research.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun p_cJun Phospho-c-Jun (Ser63/73) cJun->p_cJun AP1 AP-1 Transcription Factor p_cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression CC401 CC-401 CC401->JNK

Caption: JNK signaling pathway and the inhibitory action of CC-401.

Western_Blot_Workflow start Cell Culture & Treatment with CC-401 lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-c-Jun) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Data Analysis detection->end

Caption: Experimental workflow for Western blot analysis.

References

A Comparative Guide to JNK Inhibitors: JNK-IN-7 vs. CC-401 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, the c-Jun N-terminal kinases (JNKs) represent a critical node in cellular signaling pathways, governing processes from apoptosis and inflammation to proliferation and differentiation. The development of potent and selective JNK inhibitors is paramount for dissecting these pathways and for potential therapeutic interventions. This guide provides an objective comparison of two prominent JNK inhibitors: JNK-IN-7, a covalent inhibitor, and CC-401 dihydrochloride, an ATP-competitive inhibitor. This comparison is based on available experimental data to assist researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Differences

FeatureJNK-IN-7This compound
Mechanism of Action Covalent, irreversibleATP-competitive, reversible
Primary Targets JNK1, JNK2, JNK3JNK1, JNK2, JNK3
Potency (JNK1/2/3) IC50: 1.5 / 2 / 0.7 nM[1]Ki: 25-50 nM[2][3]
Binding Site Binds to a conserved cysteine residue near the ATP-binding pocketBinds to the ATP-binding site[2]
Selectivity Highly selective for JNKs, with some off-target activity on IRAK1, PIK3C3, PIP5K3, and PIP4K2C[1]>40-fold selectivity for JNKs over a panel of related kinases including p38, ERK, and IKK2[2]

Delving into the Data: A Head-to-Head Comparison

Table 1: In Vitro Inhibitory Activity
InhibitorTargetAssay TypePotencyReference
JNK-IN-7 JNK1Biochemical Kinase AssayIC50: 1.5 nM[1]
JNK2Biochemical Kinase AssayIC50: 2 nM[1]
JNK3Biochemical Kinase AssayIC50: 0.7 nM[1]
This compound JNK1, JNK2, JNK3Biochemical Kinase AssayKi: 25-50 nM[2][3]
Table 2: Kinase Selectivity Profile
InhibitorSelectivity HighlightsNoted Off-Targets (if any)Reference
JNK-IN-7 Highly selective for JNK family kinases.IRAK1 (IC50: ~10-14.1 nM), PIK3C3, PIP5K3, PIP4K2C.[1][1][4]
This compound >40-fold selectivity against a panel including p38, ERK, IKK2, Protein Kinase C, Lck, and ZAP70.Not specified in available literature.[2]

Understanding the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[4] It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock.[] The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAP kinase). Upon activation, JNKs phosphorylate a variety of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and other cellular processes.[4]

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K phosphorylates JNK JNK (JNK1/2/3) MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Gene Gene Expression (Apoptosis, Inflammation) cJun->Gene regulates JNK_IN_7 JNK-IN-7 JNK_IN_7->JNK covalently inhibits CC_401 CC-401 CC_401->JNK competitively inhibits

The JNK signaling cascade and points of inhibition.

Experimental Methodologies

Reproducibility and clear understanding of experimental outcomes are cornerstones of scientific research. Below are detailed protocols for key experiments cited in the comparison of JNK-IN-7 and this compound.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of compounds against JNK enzymes.

Materials:

  • Recombinant JNK1, JNK2, or JNK3 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • JNK substrate (e.g., GST-c-Jun (1-79))

  • Test compounds (JNK-IN-7 or this compound) dissolved in DMSO

  • [γ-33P]ATP

  • Phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the JNK enzyme, substrate, and kinase buffer.

  • Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for c-Jun Phosphorylation

This protocol describes how to assess the ability of JNK inhibitors to block the phosphorylation of the direct JNK substrate, c-Jun, in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa or A375 cells)

  • Cell culture medium and supplements

  • JNK pathway activator (e.g., anisomycin or UV irradiation)

  • Test compounds (JNK-IN-7 or this compound)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total c-Jun

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in multi-well plates and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a JNK pathway activator for a predetermined time (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total c-Jun to normalize for protein loading.

Western_Blot_Workflow A Cell Seeding & Growth B Inhibitor Pre-treatment A->B C JNK Pathway Stimulation B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE & Membrane Transfer E->F G Antibody Incubation F->G H Detection & Imaging G->H

Experimental workflow for a cellular Western blot assay.

Conclusion and Recommendations

Both JNK-IN-7 and this compound are potent inhibitors of the JNK signaling pathway, yet they offer distinct advantages and disadvantages based on their mechanism of action and selectivity profiles.

JNK-IN-7 is a highly potent, covalent inhibitor. Its irreversible binding can be advantageous for achieving sustained target inhibition in cellular and in vivo models. The availability of comprehensive KinomeScan data provides a clear picture of its selectivity, which is crucial for interpreting experimental results. However, its off-target activity against kinases like IRAK1 should be considered, especially when studying pathways where these kinases are active.

This compound is a potent, ATP-competitive inhibitor with excellent selectivity against a panel of closely related kinases. Its reversible nature may be preferable for applications where a more transient inhibition is desired. While a comprehensive kinome-wide profile is not as readily available in the public domain, the existing data suggests a high degree of specificity for the JNK family.

Choosing the right inhibitor depends on the specific research question:

  • For studies requiring high potency and sustained JNK inhibition, and where potential off-target effects can be controlled for or are not a concern, JNK-IN-7 is an excellent choice.

  • For experiments where high selectivity against other MAP kinases is paramount and a reversible inhibitor is preferred, This compound presents a strong alternative.

Ultimately, the choice of inhibitor should be guided by a thorough understanding of the experimental system and the specific goals of the research. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision.

References

Benchmarking CC-401 Dihydrochloride: A Comparative Guide to Next-Generation JNK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the second-generation JNK inhibitor, CC-401 dihydrochloride, against a panel of next-generation c-Jun N-terminal kinase (JNK) inhibitors, including Tanzisertib (CC-930), Bentamapimod (AS602801), and CC-90001. This document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis of the potency, selectivity, and mechanism of action of these compounds, supported by available experimental data and detailed protocols.

Executive Summary

The c-Jun N-terminal kinases (JNKs) are key regulators of cellular responses to stress signals and are implicated in a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. This compound is a potent, ATP-competitive pan-JNK inhibitor.[1][2] While it has been a valuable research tool, the landscape of JNK inhibitors is evolving with the development of next-generation compounds aiming for improved selectivity and clinical applicability. This guide benchmarks CC-401 against notable next-generation inhibitors, providing a framework for informed selection in research and development settings. It is important to note that direct head-to-head comparative studies for these compounds are limited in publicly available literature; therefore, the data presented is a synthesis from various sources and should be interpreted with consideration for potential variations in experimental conditions.

Comparative Data of JNK Inhibitors

The following tables summarize the available quantitative data for this compound and the selected next-generation JNK inhibitors.

Table 1: In Vitro Kinase Inhibition

InhibitorJNK1JNK2JNK3Notes
This compound Kᵢ: 25-50 nMKᵢ: 25-50 nMKᵢ: 25-50 nMPan-JNK inhibitor.[3]
Tanzisertib (CC-930) IC₅₀: 61 nMIC₅₀: 7 nMIC₅₀: 6 nMBias towards JNK2 and JNK3.[4][5]
Bentamapimod (AS602801) IC₅₀: 80 nMIC₅₀: 90 nMIC₅₀: 230 nMOrally active pan-JNK inhibitor.[2][6]
CC-90001 ---JNK1 biased inhibitor. Specific IC₅₀ values are not readily available in public sources.[7][8]

Kᵢ: Inhibitor constant; IC₅₀: Half-maximal inhibitory concentration. Data is compiled from multiple sources and may not be directly comparable.

Table 2: Kinase Selectivity Profile

InhibitorSelectivity Notes
This compound Reported to have at least 40-fold selectivity for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70.[3][9] Comprehensive public kinase screening data is limited.[1]
Tanzisertib (CC-930) Shows remarkable selectivity in a panel of 240 kinases. EGFR is the only non-MAP kinase inhibited by more than 50% at 3 µM.[10]
Bentamapimod (AS602801) ATP-competitive inhibitor.[11] Detailed broad-panel selectivity data is not readily available in public sources.
CC-90001 Orally administered inhibitor with a bias for JNK1 over JNK2.[8] Described as having overall kinome selectivity.[12]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these inhibitors are evaluated, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for inhibitor characterization.

JNK_Signaling_Pathway JNK Signaling Pathway cluster_stress Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription_factor Transcription Factor cluster_cellular_response Cellular Response UV_Radiation UV Radiation MAPKKK MEKK1, ASK1, etc. UV_Radiation->MAPKKK Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Inflammatory_Cytokines->MAPKKK Osmotic_Shock Osmotic Shock Osmotic_Shock->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation Inhibitors CC-401 & Next-Gen Inhibitors Inhibitors->JNK Inhibition

Caption: The JNK signaling cascade and the point of intervention for JNK inhibitors.

Experimental_Workflow Experimental Workflow for JNK Inhibitor Comparison Start Start Inhibitor_Prep Prepare Serial Dilutions of JNK Inhibitors Start->Inhibitor_Prep Kinase_Assay In Vitro Kinase Assay (Determine IC₅₀) Inhibitor_Prep->Kinase_Assay Cell_Culture Cell Culture and Stimulation Inhibitor_Prep->Cell_Culture Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis Western_Blot Western Blot for p-c-Jun and Total c-Jun Cell_Lysis->Western_Blot Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for comparing the efficacy of JNK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize JNK inhibitors.

In Vitro JNK Kinase Assay

This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified JNK.

Materials:

  • Recombinant active JNK enzyme (JNK1, JNK2, or JNK3)

  • JNK substrate (e.g., GST-c-Jun)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)

  • Test inhibitors (e.g., CC-401, Tanzisertib) dissolved in DMSO

  • 96-well plates

  • Phosphor imager or other appropriate detection system

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add the JNK enzyme, JNK substrate, and the diluted test inhibitor to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction (e.g., by adding SDS-PAGE loading buffer).

  • Separate the reaction products by SDS-PAGE.

  • Detect the phosphorylated substrate. For radiolabeled assays, this can be done using a phosphor imager. For non-radiolabeled assays, a phospho-specific antibody can be used in a subsequent Western blot.

  • Quantify the signal and calculate the IC₅₀ value for each inhibitor.

Cell-Based c-Jun Phosphorylation Assay

This assay measures the ability of an inhibitor to block JNK signaling in a cellular context by assessing the phosphorylation of its downstream target, c-Jun.

Materials:

  • A suitable cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • JNK activator (e.g., anisomycin, UV-C radiation)

  • Test inhibitors dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-JNK, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a JNK activator for a predetermined time (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform Western blot analysis on equal amounts of protein from each sample.

  • Probe the blots with the primary antibodies, followed by the HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation.

Conclusion

This compound remains a potent and valuable tool for the in vitro and in vivo study of JNK signaling. However, the development of next-generation inhibitors such as Tanzisertib, Bentamapimod, and CC-90001 offers researchers a broader toolkit with potentially different selectivity profiles and in vivo properties. The choice of inhibitor will depend on the specific research question, with considerations for isoform specificity, desired in vivo efficacy, and the cellular context being investigated. The data and protocols provided in this guide aim to facilitate a more informed and objective comparison to aid in the selection of the most appropriate JNK inhibitor for your research needs.

References

Safety Operating Guide

Proper Disposal of CC-401 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of CC-401 dihydrochloride, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor.

This compound is classified as a combustible solid and is highly hazardous to water, with a Water Hazard Class (WGK) of 3.[1] Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure personnel safety. The following procedures are based on standard laboratory safety practices and information from safety data sheets.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with all applicable national and local regulations.[3] The following is a general procedural outline:

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all waste, including contaminated consumables (e.g., pipette tips, vials), in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Waste Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • The recommended storage temperature for the compound is -20°C for long-term storage and 2-8°C for the short term.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.

III. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[2] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Seek Medical Attention: If there is any contact with skin or eyes, rinse the affected area immediately with copious amounts of water and seek medical advice.[4]

IV. Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₂H₂₄N₆O · 2HCl
Molecular Weight 461.39 g/mol
Appearance White to beige powder[1]
Solubility Soluble in water (10 mg/mL)[1]
Storage Temperature -20°C[1]
WGK (Water Hazard Class) 3 (Highly hazardous to water)[1]
Storage Class 11 (Combustible Solids)[1]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_pure Unused/Pure Compound cluster_contaminated Contaminated Materials cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated assess Is the waste contaminated? start->assess pure_waste Collect in original or labeled container assess->pure_waste No cont_waste Collect contaminated sharps, consumables, and solutions in separate, labeled containers assess->cont_waste Yes storage Store in a designated hazardous waste area pure_waste->storage cont_waste->storage disposal Arrange for pickup by licensed hazardous waste contractor storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling CC-401 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for CC-401 dihydrochloride, a potent c-Jun N-terminal kinase (JNK) inhibitor. Adherence to these protocols is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

To ensure the safe handling of this compound in both solid and solution forms, the following personal protective equipment is mandatory. All PPE should be inspected before use and removed carefully to avoid contamination.

PPE CategorySolid Form (Powder)Solution Form (e.g., in DMSO)
Hand Protection Chemical-resistant gloves (e.g., nitrile)[1][2]Chemical-resistant gloves (e.g., nitrile)[1][2]
Eye Protection Safety glasses with side shields or chemical safety goggles[1][2]Safety glasses with side shields or chemical safety goggles[1][2]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) to avoid dust formation. If ventilation is inadequate, wear a NIOSH-approved respirator.[2]Work in a chemical fume hood.[1]
Skin and Body Protection A buttoned lab coat must be worn to protect skin and personal clothing.[1][2]A buttoned lab coat must be worn to protect skin and personal clothing.[1][2]

Operational Plan: Handling and Storage

General Handling:

  • Avoid all direct contact with the skin, eyes, and clothing.[1][2]

  • Do not inhale dust or aerosols.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.[1]

Storage:

  • Keep the container tightly sealed.[1][2]

  • Store at -20°C, protected from light and heat.[1][3][4]

  • Stock solutions in DMSO are stable for up to one month at -20°C or up to six months at -80°C.[1]

  • Aqueous solutions should be prepared fresh and are not recommended for storage beyond one day.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

  • Preparation: In a chemical fume hood, assemble all necessary materials: this compound solid, anhydrous DMSO, a sterile vial, and a vortex mixer.

  • Weighing: Accurately weigh 4.61 mg of this compound (Molecular Weight: 461.39 g/mol ).[3]

  • Transfer: Carefully transfer the weighed solid to the sterile vial, ensuring no material is lost.

  • Dissolving: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the mixture until the solid is completely dissolved.[1]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C as recommended.[1]

Spill and Emergency Procedures

Spill Response:

  • Evacuate: In case of a spill, immediately evacuate the area.[1]

  • Protection: Wear full PPE as detailed in the table above.

  • Containment:

    • For solid spills, carefully sweep up the material to avoid creating dust.[1][2]

    • For liquid spills, cover with an inert absorbent material.[1]

  • Collection: Place all contaminated materials in a sealed, labeled container for disposal.[1][2]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol) followed by a thorough wash with soap and water.[1]

First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][2]

  • In all cases of exposure, seek immediate medical attention.[1][2]

Disposal Plan

All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be treated as hazardous chemical waste.[1]

  • Collect waste in clearly labeled, sealed containers.[1][2]

  • Dispose of the waste in accordance with your institution's and local environmental regulations.[1][5]

  • Contact your Environmental Health and Safety (EHS) department for specific disposal procedures.[1]

JNK Signaling Pathway Inhibition by CC-401

This compound is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). The diagram below illustrates the simplified JNK signaling pathway and the point of inhibition by CC-401. Extracellular stimuli, such as stress or cytokines, activate a kinase cascade that ultimately leads to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors like c-Jun, leading to changes in gene expression involved in processes like inflammation, apoptosis, and cell proliferation. CC-401 competitively binds to the ATP-binding site of active JNK, preventing the phosphorylation of its downstream targets.

JNK_Pathway_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Extracellular Stimuli Extracellular Stimuli MKK4_7 MKK4/7 Extracellular Stimuli->MKK4_7 JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Gene Expression\n(Inflammation, Apoptosis) Gene Expression (Inflammation, Apoptosis) cJun->Gene Expression\n(Inflammation, Apoptosis) CC401 CC-401 CC401->JNK inhibits

Caption: Inhibition of the JNK signaling pathway by CC-401.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.